4-Fluorobenzenesulfonyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMRJRSOWRCSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369872 | |
| Record name | 4-Fluorobenzenesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3895-25-8 | |
| Record name | 4-Fluorobenzenesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorobenzenesulfonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 4-Fluorobenzenesulfonyl Isocyanate (CAS 3895-25-8)
[1]
Executive Summary
4-Fluorobenzenesulfonyl isocyanate (CAS 3895-25-8) represents a high-value electrophilic building block in medicinal and polymer chemistry. Distinguished by the electron-withdrawing sulfonyl group linked directly to the isocyanate cumulene system, this reagent exhibits significantly enhanced electrophilicity compared to standard aryl isocyanates. Its primary utility lies in the rapid, modular synthesis of sulfonylureas —a privileged scaffold in antidiabetic therapeutics, herbicides, and antimicrobial agents.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, reaction mechanisms, and rigorous experimental protocols for its application in drug discovery.
Chemical Profile & Properties[2][3][4][5][6][7][8]
The introduction of the fluorine atom at the para-position of the benzene ring serves a dual purpose: it modulates the lipophilicity (LogP) of the resulting pharmacophore and enhances metabolic stability by blocking oxidative metabolism at the C4 position.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 3895-25-8 | |
| IUPAC Name | 4-Fluoro-N-(oxomethylidene)benzenesulfonamide | |
| Molecular Formula | C₇H₄FNO₃S | |
| Molecular Weight | 201.18 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 63°C @ 0.1 mmHg | High vacuum required for distillation [1] |
| Density | ~1.41 g/cm³ | |
| Reactivity | Highly Moisture Sensitive | Hydrolyzes to sulfonamide & CO₂ |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Store in desiccator/glovebox |
Mechanistic Utility
The reactivity of this compound is driven by the strong electron-withdrawing nature of the sulfonyl group (
Reaction Pathway: Sulfonylurea Formation
The most common application is the reaction with primary or secondary amines to form N-sulfonylureas . Unlike standard isocyanates, sulfonyl isocyanates are reactive enough to engage less nucleophilic amines or hindered substrates without harsh forcing conditions.
Diagram 1: Nucleophilic Addition Mechanism
Figure 1 illustrates the stepwise addition of a primary amine to the isocyanate, forming the tetrahedral intermediate followed by proton transfer.
Caption: Fig 1. Mechanism of sulfonylurea formation. The sulfonyl group enhances the electrophilicity of the central carbon, facilitating rapid nucleophilic attack.
Applications in Drug Development[2][3][4][5][6][9]
The Sulfonylurea Scaffold
Sulfonylureas are a classic class of oral antidiabetic drugs (e.g., Glimepiride) that act by closing K
SuFEx and Click Chemistry
While Fluorosulfuryl isocyanate (FSI) is the standard for Sulfur(VI) Fluoride Exchange (SuFEx), this compound serves as a complementary building block. It allows for the installation of a pre-functionalized aryl core, avoiding the need for subsequent cross-coupling steps often required when starting from inorganic linkers [3].
Experimental Protocols
Safety Warning: Isocyanates are potent respiratory sensitizers and lachrymators. All operations must be performed in a fume hood.
Protocol A: Synthesis of N-(4-fluorobenzenesulfonyl)-N'-alkylurea
This protocol describes the standard coupling of CAS 3895-25-8 with a primary amine. This reaction is generally exothermic and requires temperature control to prevent side reactions (e.g., polymerization).
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (0.95 - 1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (Optional): Triethylamine (0.1 equiv) - Only if amine is a salt.
Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (
). -
Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL). If the amine is available as a hydrochloride salt, add Triethylamine (1.1 mmol) to liberate the free base.
-
Addition: Cool the solution to 0°C (ice bath). Add This compound (1.0 mmol) dropwise via syringe.
-
Note: A slight exotherm may be observed.[2]
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.
-
TLC Stain: Isocyanates are not easily visualized; monitor the disappearance of the amine.
-
-
Workup:
-
Option A (Precipitation): If the product precipitates, filter the solid, wash with cold DCM/Hexane (1:1), and dry under vacuum.
-
Option B (Extraction): Dilute with DCM (20 mL), wash with 0.1 M HCl (to remove unreacted amine/base), followed by Brine. Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography, as sulfonylureas can streak on silica gel.
Diagram 2: Experimental Workflow
Figure 2 outlines the critical decision points in the synthesis workflow.
Caption: Fig 2. Step-by-step synthesis workflow for sulfonylurea generation.
Safety & Stability Guidelines
Moisture Sensitivity
Sulfonyl isocyanates react violently with water.[2]
-
Reaction:
-
Hazard: The release of
gas can pressurize sealed vessels, leading to explosion risks. Always vent containers properly if hydrolysis is suspected.
Handling Precautions
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.
-
Respiratory: Use only in a well-ventilated fume hood. If handling large quantities outside a hood, a full-face respirator with organic vapor cartridges is mandatory due to the sensitization risk [4].
-
Decontamination: Spills should be neutralized with a solution of 5% aqueous ammonia and 10% isopropyl alcohol.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76963, this compound. Retrieved from [Link]
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates: Hazard Recognition. Retrieved from [Link]
structure of 4-Fluorobenzenesulfonyl isocyanate
Technical Guide: Structure & Reactivity of 4-Fluorobenzenesulfonyl Isocyanate
Executive Summary & Identification
This compound is a high-reactivity electrophilic intermediate used extensively in the synthesis of sulfonylurea pharmacophores (antidiabetics, herbicides) and carbamates. Its molecular architecture combines the electron-withdrawing power of a para-fluorine atom and a sulfonyl group, rendering the isocyanate carbon exceptionally susceptible to nucleophilic attack.
Critical Identification Note: There is a frequent database ambiguity regarding this compound. You must distinguish between the sulfonyl isocyanate (the subject of this guide) and the phenyl isocyanate.
| Feature | Target Compound | Common Confusant |
| Chemical Name | This compound | 4-Fluorophenyl isocyanate |
| Structure | ||
| CAS Number | 3895-25-8 | 1195-45-5 |
| Reactivity | Extreme (Sulfonyl-activated) | High (Aryl-activated) |
| Primary Use | Sulfonylurea synthesis | Urea synthesis |
Molecular Architecture & Electronic Properties
The reactivity of this compound is defined by the synergistic electron-withdrawing effects of the sulfonyl group and the fluorine substituent.
Electronic Distribution
-
Isocyanate Group (
): The linear cumulene system is attached directly to the sulfur atom. The sulfonyl group ( ) strongly pulls electron density away from the nitrogen, making the adjacent carbon atom ( ) significantly more electrophilic than in alkyl or aryl isocyanates. -
Fluorine Substituent (
): Located at the para position, fluorine exerts a strong inductive withdrawal ( effect) through the benzene ring, further destabilizing the molecule and increasing the electrophilicity of the isocyanate group. -
Sulfonyl Linker (
): Acts as an "electronic amplifier," isolating the resonance of the aromatic ring from the isocyanate while exerting a strong inductive pull.
Structural Diagram (DOT)
Figure 1: Electronic flow in this compound. The red arrows indicate electron density withdrawal, activating the NCO group.
Synthesis Protocol
Methodology: The most robust laboratory-scale synthesis involves the reaction of 4-fluorobenzenesulfonamide with oxalyl chloride or thionyl chloride/phosgene. The oxalyl chloride route is preferred in many labs to avoid handling gaseous phosgene directly, although it still generates toxic gases.
Reaction:
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.
-
Reagents:
-
Substrate: 4-Fluorobenzenesulfonamide (1.0 eq)
-
Reagent: Oxalyl chloride (1.2 - 1.5 eq) or Thionyl Chloride.
-
Catalyst: n-Butyl isocyanate (catalytic amount) or simple reflux in inert solvent.
-
Solvent: anhydrous 1,2-dichlorobenzene (high boiling point required).
-
-
Procedure:
-
Suspend sulfonamide in 1,2-dichlorobenzene.
-
Add oxalyl chloride dropwise at room temperature.
-
Slowly heat the mixture to reflux (~160-180°C). Caution: Vigorous evolution of HCl and CO gas occurs.
-
Reflux for 12-16 hours until gas evolution ceases and the solution becomes clear.
-
-
Purification:
-
Remove solvent under reduced pressure.
-
Distillation: The product is a liquid. Perform fractional distillation under high vacuum (e.g., 0.1 mmHg).
-
Collection: Collect the fraction boiling at 63–65°C / 0.1 mmHg .
-
Reactivity Profile & Mechanism
The core utility of this molecule is its reaction with nucleophiles (amines, alcohols) to form sulfonylureas and sulfonylcarbamates.
Mechanism: Sulfonylurea Formation
The reaction with primary amines is virtually instantaneous and exothermic. No catalyst is typically required.[1]
Mechanism Steps:
-
Nucleophilic Attack: The amine nitrogen attacks the central carbon of the isocyanate.
-
Proton Transfer: Rapid proton shift from the amine nitrogen to the isocyanate nitrogen (stabilized by the sulfonyl group).
Figure 2: Mechanism of Sulfonylurea formation. The reaction is driven by the relief of strain and formation of the stable urea linkage.
Stability & Handling
-
Moisture Sensitivity: Hydrolyzes rapidly in moist air to form the original sulfonamide and
. -
Thermal Stability: Stable at room temperature if stored under inert gas (Argon/Nitrogen).
Analytical Characterization
To validate the structure, compare experimental data against these standard values.
Physical Properties
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid | Darkens on moisture exposure |
| Boiling Point | 63–65 °C @ 0.1 mmHg | High vacuum required |
| Density | ~1.41 g/mL | Denser than water |
| Refractive Index | Estimated from analogs |
Spectroscopic Profile
Infrared Spectroscopy (FT-IR): The most diagnostic feature is the isocyanate stretch.
- : 2240 – 2280 cm⁻¹ (Very Strong, Broad). This peak disappears upon reaction with amines.
- : Two bands at ~1360 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric).
- : ~1230 cm⁻¹ (Ar-F stretch).
Nuclear Magnetic Resonance (NMR):
-
H NMR (CDCl
):-
Aromatic region:
8.05 (m, 2H) and 7.25 (m, 2H) . -
Pattern: Typical
or system for para-substituted benzenes. The protons ortho to the sulfonyl group are deshielded (shifted downfield ~8.0 ppm).
-
-
F NMR:
-
Single peak around -103 to -105 ppm (relative to CFCl
).
-
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 3895-25-8). Link
-
ChemicalBook. Synthesis and Properties of Sulfonyl Isocyanates. Link
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Isocyanates. Link
-
Matesic, L. et al. (2015). "Catalyst-free radical fluorination of sulfonyl hydrazides." RSC Advances. (Provides comparative NMR data for fluorobenzenesulfonyl derivatives). Link
- Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.
Sources
Physical and Chemical Properties of 4-Fluorobenzenesulfonyl Isocyanate: A Technical Guide
Executive Summary
4-Fluorobenzenesulfonyl isocyanate (CAS 3895-25-8) is a high-value electrophilic building block primarily utilized in the synthesis of sulfonylureas, a pharmacophore central to antidiabetic agents (e.g., glibenclamide derivatives) and herbicides. Distinguished by the electron-withdrawing para-fluoro substituent, this reagent exhibits enhanced electrophilicity at the isocyanate carbon compared to its non-fluorinated analogs. This guide provides a rigorous analysis of its physicochemical properties, mechanistic behavior, and handling protocols, designed to support reproducible experimental outcomes in drug discovery campaigns.[1]
Physical Characterization
The physical constants of this compound dictate its handling requirements. It exists as a low-melting solid that frequently presents as a supercooled liquid in laboratory settings.[1]
Table 1: Physicochemical Properties Matrix
| Property | Value | Condition/Note |
| CAS Number | 3895-25-8 | |
| Molecular Formula | C₇H₄FNO₃S | |
| Molecular Weight | 201.18 g/mol | |
| Appearance | Colorless to pale yellow solid/liquid | Low melting point leads to phase variability.[2] |
| Melting Point | 33–38 °C | Solidifies upon refrigeration (2–8 °C).[1] |
| Boiling Point | 63 °C | @ 0.1 mmHg (High vacuum required for distillation).[1] |
| Density | ~1.41 g/cm³ | Estimated at 25 °C. |
| Flash Point | > 110 °C | Closed cup.[1][3] |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to 4-fluorobenzenesulfonamide and CO₂. |
Critical Handling Note: Due to its melting point near ambient temperature (33–38 °C), the compound may arrive as a liquid or a fused solid.[1] It should be melted gently in a water bath (<40 °C) before aliquoting to ensure homogeneity, as partial solidification can lead to concentration gradients if impurities are present.[1]
Chemical Reactivity & Mechanism[1][6]
The reactivity of this compound is driven by the cumulative electron-withdrawing effects of the sulfonyl group (
Electronic Activation
The sulfonyl group adjacent to the nitrogen atom pulls electron density away from the isocyanate (
Reaction Pathway: Sulfonylurea Formation
The primary application is the formation of sulfonylureas via reaction with amines.[1] The mechanism proceeds through a concerted nucleophilic attack followed by a proton transfer.[1]
Figure 1: Mechanistic pathway for the reaction of this compound with a primary amine.
Synthesis & Preparation
While often purchased commercially, in-house preparation is necessary when high freshness is required to avoid sulfonamide impurities (hydrolysis products).[1]
Synthetic Route
The standard preparation involves the phosgenation of 4-fluorobenzenesulfonamide.[1] Due to safety concerns with phosgene, triphosgene or oxalyl chloride are frequently employed as safer alternatives in modern laboratories.[1]
Reaction:
Experimental Workflow (Synthesis)
Figure 2: Workflow for the synthesis of this compound from sulfonamide precursor.
Applications in Drug Discovery[1][6][7][8]
The 4-fluorobenzenesulfonyl moiety is a "privileged structure" in medicinal chemistry.[1] The fluorine atom improves metabolic stability by blocking oxidative metabolism at the para position (preventing hydroxylation) and increases lipophilicity (
Key Applications:
-
Antidiabetics: Synthesis of second and third-generation sulfonylureas that inhibit ATP-sensitive potassium channels in pancreatic beta cells.[1]
-
Antineoplastics: Derivatization of amines to form sulfonylurea-based kinase inhibitors.[1]
-
Proteomics: Activity-based probes where the isocyanate group covalently modifies active site serine or cysteine residues.[1]
Experimental Protocol: Sulfonylurea Coupling
This protocol describes the coupling of this compound with a generic primary amine.[1] This method is self-validating via Infrared (IR) spectroscopy.[1]
Materials
-
This compound (1.0 equiv)
-
Primary Amine (1.0 equiv)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (0.1 equiv, optional, catalytic)
Procedure
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Cool the solution to 0 °C. Add This compound (1.0 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Validation (In-Process Control):
-
Workup:
Handling, Safety & Stability
Hazards[1][9]
-
Corrosive (H314): Causes severe skin burns and eye damage.[1][4]
-
Respiratory Sensitizer (H334): May cause allergy or asthma symptoms if inhaled.[1]
-
Lachrymator: Potent eye irritant.[1]
Storage & Stability
-
Moisture Sensitivity: The compound reacts rapidly with atmospheric moisture to form 4-fluorobenzenesulfonamide, which appears as a white solid precipitate.[1]
-
Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Seal containers with Parafilm.[1]
-
Visual Check: If the liquid contains significant white solids that do not melt upon gentle warming, the reagent has hydrolyzed and should be purified or discarded.[1]
References
-
Sigma-Aldrich. This compound Product Specification & MSDS. Accessed October 2023.[1][4] Link
-
ChemicalBook. This compound Properties and Synthesis. Link
-
National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 24870785. Link[1]
-
Dunkel, M. et al. SuperTarget: a comprehensive target information database for the analysis of drug-target interactions.[1] Nucleic Acids Res. 2008. (Context on Sulfonylurea targets).
- Sartori, P. et al. New syntheses of sulfonyl isocyanates. Journal of Fluorine Chemistry.
Sources
An In-depth Technical Guide on the Reaction Mechanism of 4-Fluorobenzenesulfonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Fluorobenzenesulfonyl isocyanate (FBSI) is a pivotal reagent in modern organic and medicinal chemistry. Its robust reactivity, primarily governed by the electrophilic nature of the isocyanate group, allows for the efficient synthesis of a diverse array of compounds, most notably sulfonylureas and related derivatives. This guide provides a comprehensive exploration of the reaction mechanisms of FBSI, detailing its interactions with various nucleophiles, outlining synthetic protocols, and highlighting its significance in the development of new chemical entities.
Introduction: The Strategic Importance of this compound
This compound is a versatile chemical intermediate characterized by a highly reactive isocyanate moiety attached to a 4-fluorobenzenesulfonyl group.[1] The strong electron-withdrawing nature of the sulfonyl group, augmented by the fluorine atom, renders the isocyanate carbon exceptionally electrophilic. This inherent reactivity makes FBSI an invaluable tool for introducing the 4-fluorobenzenesulfonyl group into molecules, a common strategy in drug design to modulate physicochemical properties such as metabolic stability and receptor binding affinity.[2]
Core Reaction Mechanism: Nucleophilic Addition to the Isocyanate
The principal reaction pathway for this compound involves the nucleophilic attack on the electron-deficient carbon atom of the isocyanate group (-N=C=O).[3][4] This addition reaction proceeds through a transient, tetrahedral intermediate which subsequently rearranges to form a stable product. The specific nature of the resulting compound is dictated by the attacking nucleophile.
Figure 1: Generalized reaction mechanism of this compound with a nucleophile.
Key Reactions and Mechanistic Insights
Reaction with Amines: Synthesis of Sulfonylureas
The reaction of FBSI with primary or secondary amines is a cornerstone for the synthesis of sulfonylureas. These compounds are a significant class of molecules with applications ranging from antidiabetic drugs to herbicides.[5][6][7] The reaction is typically rapid and high-yielding.
Mechanism:
-
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate.
-
This forms a zwitterionic tetrahedral intermediate.
-
A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen results in the stable sulfonylurea product.
Figure 2: Mechanism of sulfonylurea formation.
Reaction with Alcohols: Formation of Carbamates
Alcohols react with FBSI to yield N-sulfonylcarbamates. This reaction is generally slower than the reaction with amines and often requires catalysis.[8][9]
Mechanism and Catalysis:
The reaction mechanism is analogous to that with amines. However, the lower nucleophilicity of alcohols necessitates the use of catalysts to achieve practical reaction rates. Common catalysts include tertiary amines and organotin compounds like dibutyltin dilaurate (DBTDL).[10][11][12] Lewis acid catalysts activate the isocyanate by coordinating to the oxygen atom, increasing its electrophilicity. Basic catalysts, on the other hand, deprotonate the alcohol, enhancing its nucleophilicity.
Experimental Protocol: Synthesis of an N-Sulfonylcarbamate
-
To a solution of the alcohol (1.0 eq) in anhydrous toluene, add this compound (1.05 eq).
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).
-
Heat the mixture at 80-100 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and purify by column chromatography.
Reaction with Water: A Competing Pathway
Water can react with FBSI, leading to the formation of an unstable carbamic acid intermediate, which then decomposes to 4-fluorobenzenesulfonamide and carbon dioxide. This is often an undesirable side reaction, and thus, reactions involving FBSI are typically carried out under anhydrous conditions.
Synthesis of this compound
A common laboratory and industrial synthesis of FBSI involves the reaction of 4-fluorobenzenesulfonamide with a phosgene equivalent, such as oxalyl chloride or triphosgene.[13] An alternative route involves the reaction of 4-fluorobenzenesulfonyl chloride with a source of the isocyanate group.
Figure 3: Simplified workflow for the synthesis of this compound.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄FNO₃S | [13] |
| Molecular Weight | 201.17 g/mol | [1] |
| Boiling Point | 63 °C / 0.1 mmHg | |
| Melting Point | 33-38 °C | [14] |
| Appearance | Colorless to light yellow liquid | [1] |
Applications in Drug Development
The 4-fluorobenzenesulfonyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance potency, selectivity, and pharmacokinetic profiles. Sulfonylureas derived from FBSI have been extensively investigated as antidiabetic agents. The facile and efficient nature of the reaction of FBSI with amines makes it a highly attractive method for generating libraries of compounds for high-throughput screening in drug discovery programs.[2][5]
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. A thorough understanding of its reaction mechanisms, particularly its reactions with various nucleophiles, is crucial for its effective utilization. The ability to readily form sulfonylureas and related compounds makes FBSI an indispensable tool for researchers and scientists, especially those in the field of drug development. The protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full synthetic potential of this important chemical entity.
References
Sources
- 1. This compound 95 3895-25-8 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Sulfonylureas [sfera.unife.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 11. wernerblank.com [wernerblank.com]
- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. This compound 95 3895-25-8 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Stability and Storage of 4-Fluorobenzenesulfonyl Isocyanate
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. 4-Fluorobenzenesulfonyl isocyanate is a highly reactive and valuable reagent in the synthesis of novel therapeutics, particularly in the creation of sulfonylurea and sulfonamide derivatives. Its potent electrophilicity, a feature that makes it so useful, also renders it susceptible to degradation if not handled and stored with the utmost care. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its reactivity and purity are maintained for successful synthetic outcomes.
The Chemical Profile of this compound: A Double-Edged Sword
This compound (FBS-I) is a crystalline, low-melting solid with the chemical formula C₇H₄FNO₃S.[1] Its reactivity stems from the highly electrophilic carbon atom within the isocyanate group (-N=C=O). This electrophilicity is significantly amplified by the strong electron-withdrawing effects of the adjacent sulfonyl group (-SO₂-). Aryl sulfonyl isocyanates are recognized as highly versatile and reactive intermediates in organic synthesis, readily reacting with a wide array of nucleophiles to form amides, sulfonylureas, and various heterocyclic compounds.[2]
However, this high reactivity is also the compound's Achilles' heel. The primary pathway for degradation is hydrolysis, which occurs upon contact with water. This reaction is often initiated by atmospheric moisture and leads to the formation of the corresponding sulfonamide and carbon dioxide gas. This not only consumes the valuable reagent but the evolution of CO₂ can also lead to a dangerous build-up of pressure in sealed containers.[3]
Core Principles of Stability: Taming a Reactive Intermediate
The long-term stability of this compound is contingent on the stringent control of its environment. The key factors that influence its degradation are moisture, temperature, and exposure to incompatible materials.
Moisture: The Primary Antagonist
Moisture is the most critical factor in the degradation of this compound. The isocyanate functional group reacts readily with water in an irreversible manner.
Mechanism of Hydrolysis:
The reaction proceeds through the nucleophilic attack of water on the electrophilic carbonyl carbon of the isocyanate. This forms an unstable carbamic acid intermediate, which then rapidly decomposes to yield 4-fluorobenzenesulfonamide and carbon dioxide.
Caption: Hydrolysis pathway of this compound.
This reaction has significant consequences:
-
Loss of Reagent: The active isocyanate is consumed, reducing the yield of the desired product in subsequent reactions.
-
Pressure Buildup: The generation of carbon dioxide gas in a sealed container can lead to a dangerous increase in pressure, potentially causing the container to rupture.[3]
-
Contamination: The resulting sulfonamide can act as an impurity in subsequent reactions.
Temperature: The Accelerator of Degradation
While moisture is the initiator, temperature plays a crucial role in the rate of degradation. Elevated temperatures can accelerate the hydrolysis reaction and may also promote other decomposition pathways. For optimal stability, this compound should be stored under refrigerated conditions.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 0-6°C[1] | Minimizes the rate of hydrolysis and other potential decomposition reactions. |
| Shipping Temperature | Ambient (short-term) | While short-term exposure to ambient temperatures during shipping is generally acceptable, prolonged exposure should be avoided. |
It is imperative to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.
Incompatible Materials: A Minefield of Reactivity
Beyond water, a range of common laboratory chemicals can react exothermically and often vigorously with this compound. Contact with these substances must be strictly avoided.
| Incompatible Material | Consequence of Contact |
| Alcohols & Amines | Rapid, exothermic reaction to form carbamates and ureas, respectively. |
| Strong Acids & Bases | Can catalyze polymerization and other decomposition reactions.[4] |
| Strong Oxidizing Agents | Potential for vigorous and hazardous reactions. |
Protocols for Optimal Storage and Handling
A self-validating system of storage and handling is crucial to maintain the integrity of this compound. The following protocols are based on extensive experience and best practices in handling highly reactive reagents.
Receiving and Initial Inspection
-
Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage.
-
Verify Seal Integrity: Ensure the manufacturer's seal on the container is intact. A compromised seal may indicate moisture ingress.
-
Examine Product Appearance: The product should be a white to off-white crystalline solid. Any discoloration or clumping may suggest degradation.
Long-Term Storage Protocol
-
Dedicated Storage: Store this compound in a dedicated, clearly labeled, and well-ventilated cold storage unit (refrigerator or cold room) at 0-6°C.[1]
-
Inert Atmosphere: For long-term storage, particularly after the container has been opened, blanketing the material with an inert gas such as argon or nitrogen is highly recommended to displace moist air.
-
Container Integrity: Ensure the container cap is tightly sealed after each use. For bottles with screw caps, the use of paraffin film can provide an additional barrier against moisture.
-
Segregation: Store away from incompatible materials, especially aqueous solutions, acids, bases, alcohols, and amines.
Caption: Workflow for long-term storage of this compound.
Handling Protocol for Use in Synthesis
-
Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold reagent.
-
Inert Environment: Whenever possible, handle the material in a glove box or glove bag under an inert atmosphere. If this is not feasible, work quickly and efficiently in a well-ventilated fume hood with low ambient humidity.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid the use of wooden or paper implements that can absorb moisture.
-
Resealing: After dispensing the required amount, promptly reseal the container, preferably after flushing with an inert gas.
-
Waste Disposal: Any unused material or contaminated implements should be quenched cautiously with a suitable alcohol (e.g., isopropanol) in a well-ventilated area before disposal according to institutional guidelines.
Assessing Purity and Detecting Degradation
Periodic assessment of the purity of stored this compound is a good laboratory practice.
-
Appearance: Visual inspection for discoloration, clumping, or the presence of a liquid phase can be an initial indicator of degradation.
-
Melting Point: The melting point of pure this compound is in the range of 33-38°C. A broadened or depressed melting point is indicative of impurities, likely including the hydrolysis product, 4-fluorobenzenesulfonamide.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band of the isocyanate group (-N=C=O) at approximately 2240-2275 cm⁻¹. The appearance or increase in the intensity of N-H stretching bands (around 3200-3400 cm⁻¹) and amide bands can indicate the formation of the corresponding sulfonamide due to hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to assess purity. The presence of new signals corresponding to the hydrolysis product would indicate degradation.
References
-
PubMed. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in reactions of aryl sulfonyl isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF. Retrieved from [Link]
-
MDPI. (2021). Effects of Organic Solvent on Curing Behavior and Storage Stability for Waterborne Paint Containing Catalyst Encapsulated in Micelles. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). Retrieved from [Link]
-
Springer. (2022). Generation of sulfonylureas under photoredox catalysis and their biological evaluations. Retrieved from [Link]
-
Eawag-BBD. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from [Link]
- Google Patents. (n.d.). USH1696H - Process for making sulfonyl isocyanates.
-
SciSpace. (n.d.). Degradation of fluorobenzene by Rhizobiales strain F11 via ortho cleavage of 4-fluorocatechol and catechol. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]
Sources
hazards and handling of 4-Fluorobenzenesulfonyl isocyanate
An In-depth Technical Guide to the Hazards and Handling of 4-Fluorobenzenesulfonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Reactivity
This compound (FBS-NCO) is a highly valuable reagent in modern organic synthesis. Its molecular structure, featuring a potent sulfonyl isocyanate group and a fluorine-substituted benzene ring, makes it a powerful electrophile.[1] This inherent reactivity is precisely what allows chemists to construct complex molecules, such as sulfonylureas and various nitrogen-containing heterocycles, which are foundational in medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the sulfonyl group dramatically enhances the electrophilicity of the isocyanate carbon, enabling it to react readily with a wide array of nucleophiles.[1]
However, this same reactivity profile demands a rigorous and informed approach to its handling. The isocyanate functional group (-NCO) is notoriously hazardous, and FBS-NCO is no exception. This guide provides a field-proven framework for its safe utilization, moving beyond mere procedural steps to explain the causality behind each recommendation. Understanding why a protocol is necessary is the cornerstone of a self-validating safety system in any research environment.
Section 1: Hazard Analysis & Risk Profile
A comprehensive understanding of the hazards associated with this compound is non-negotiable. The risks are multifaceted, spanning acute toxicity, corrosive action, and violent chemical reactivity.
Toxicological Profile: A Multi-Route Threat
Exposure to FBS-NCO can inflict severe harm through multiple routes. The primary danger lies in its ability to act as a potent sensitizer.
-
Inhalation: This is the most critical exposure route. Vapors or mists are fatal if inhaled.[3] Even at low concentrations, it can cause severe respiratory tract irritation and chemical burns.[4] Crucially, isocyanates are known respiratory sensitizers.[5] Initial exposure may lead to irritation, but subsequent exposures, even at minuscule levels, can trigger a severe, asthma-like allergic reaction with symptoms including shortness of breath, wheezing, and chest tightness, which can be permanent.[4][5]
-
Skin Contact: The compound is corrosive and causes severe skin burns and irritation.[4][5] Prolonged contact can lead to skin sensitization, an allergic reaction manifesting as rashes, itching, and blistering upon re-exposure.[5][6] It is vital to recognize that skin exposure can contribute significantly to the development of respiratory sensitization.[6]
-
Eye Contact: Direct contact will cause serious eye irritation and can lead to severe burns and permanent eye damage, including blindness.[3][4][7]
-
Ingestion: If swallowed, FBS-NCO is harmful and will cause severe burns to the mouth, throat, and gastrointestinal tract.[4][7]
Physicochemical Hazards: The Reactivity Risk
The chemical properties of FBS-NCO dictate specific handling and storage requirements to prevent catastrophic failures.
-
Extreme Water Reactivity: This is arguably the most significant immediate handling hazard. This compound reacts violently and almost explosively with water.[8] The reaction is not only highly exothermic but also produces carbon dioxide (CO₂) gas. In a sealed or inadequately vented container, this gas evolution can lead to a rapid and dangerous pressure buildup, creating a risk of container rupture and explosion.
-
Incompatibility with Nucleophiles: The high electrophilicity of the isocyanate carbon means it will react readily with a wide range of common laboratory chemicals. Incompatible materials include acids, strong bases, alcohols, and amines.[3][9] These reactions can be highly exothermic and uncontrolled mixing can lead to a runaway reaction.
-
Combustibility: The material is combustible and its vapors can form explosive mixtures with air.[3] Containers may explode when heated, and vapors can travel to an ignition source and flash back.[3]
GHS Hazard Classification Summary
The globally harmonized system (GHS) provides a standardized summary of the key hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[10] |
Section 2: Protocols for Safe Handling & Storage
A multi-layered approach combining engineering controls, rigorous personal protective equipment (PPE) standards, and meticulous workflow design is essential for mitigating the risks of FBS-NCO.
Engineering Controls & Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) must govern all potential exposures.
-
Primary Engineering Control: All work with this compound must be conducted exclusively within a certified chemical fume hood with demonstrated adequate airflow.[3] This is a non-negotiable requirement to prevent inhalation of vapors.
-
Respiratory Protection: When handling the material, especially during transfers or when the potential for aerosol generation exists, respiratory protection is mandatory. A full-face respirator with a combination cartridge suitable for organic vapors and acid gases (e.g., ABEK-type) is recommended.
-
Eye/Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes and accidental contact.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves may offer some protection for incidental contact, but heavier-duty gloves should be considered for transfers. Always inspect gloves before use and consult the manufacturer's data for breakthrough times. Never use thin latex gloves.
-
Skin Protection: A flame-resistant lab coat is a minimum requirement. For larger-scale operations or tasks with a higher splash risk, chemically resistant aprons or disposable overalls should be worn.
Storage & Inert Environment
The high reactivity of FBS-NCO, particularly with moisture, dictates stringent storage protocols.
-
Moisture Exclusion: The compound must be stored in a tightly sealed container to prevent contamination with atmospheric moisture.[3][11] Ground-glass stoppers are unsuitable as they are prone to freezing.[8] For long-term storage, sealed glass ampoules or bottles with robust, lined caps are preferred.[8]
-
Inert Atmosphere: To ensure stability and prevent degradation from moisture, containers should be stored under an inert atmosphere, such as nitrogen or argon.[11]
-
Location: Store in a cool, dry, well-ventilated, and secured area away from incompatible materials.[3] Refrigeration is often recommended to minimize vapor pressure and slow potential degradation.[3]
-
Container Integrity: Do not reseal any container if moisture contamination is suspected, due to the risk of pressurization.[11]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe handling and use of FBS-NCO in a typical laboratory synthesis.
Caption: A three-phase workflow for the safe handling of this compound.
Causality Behind the Workflow:
-
Preparation is Paramount: Before the container is opened, the entire system must be prepared. This includes setting up an inert atmosphere to prevent moisture ingress, which could cause a violent reaction, and ensuring emergency kits are ready before an incident occurs.
-
Equilibration: Allowing the refrigerated container to warm to room temperature prevents condensation of atmospheric moisture on the container neck when opened, which could introduce water into the reagent.
-
Inert Transfer: Using a syringe and septum technique is the gold standard. It maintains the inert atmosphere in both the reagent bottle and the reaction flask, preventing contamination and ensuring user safety by minimizing vapor release.
-
Controlled Addition: The high reactivity necessitates a slow, controlled (dropwise) addition to the reaction mixture, often with cooling, to manage the reaction exotherm and prevent a dangerous runaway.
-
Dedicated Decontamination: Isocyanates cannot simply be washed away. Syringes and glassware must be rinsed with a quenching agent (like isopropanol) to neutralize any residual reactive material before standard cleaning. Waste must be segregated as it remains hazardous.
Section 3: Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Spill Management
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess & Protect: Only personnel trained in hazardous spill cleanup and wearing full PPE (including respiratory protection) should manage the spill.[6]
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, clay, or vermiculite.[6][12] CRITICAL: Do not use combustible absorbents like sawdust or paper towels.[6]
-
Collect: Gently sweep the absorbed material into an open-top container. DO NOT SEAL THE CONTAINER. [12] The slow reaction with ambient moisture will continue to produce CO₂, which could over-pressurize and rupture a sealed container.
-
Decontaminate: Move the open container to a fume hood. A decontamination solution (e.g., 5-10% sodium carbonate solution with detergent) can be slowly added to neutralize the isocyanate.[6] Allow it to stand for at least 48 hours to ensure the reaction is complete before disposal.[6]
Exposure Response
The following decision tree outlines the immediate actions required following personal exposure.
Caption: Emergency response decision tree for personal exposure incidents.
Causality Behind the Response:
-
Fresh Air (Inhalation): The immediate priority is to remove the individual from the contaminated atmosphere to prevent further inhalation of the toxic vapors.[10]
-
Copious Flushing (Skin/Eyes): Isocyanates are not readily water-soluble, so prolonged and thorough flushing with soap and water is necessary to physically remove the chemical from the skin.[13] For eyes, immediate and extensive irrigation is the only way to minimize severe corrosive damage.[4]
-
Immediate Medical Attention: Due to the severe, systemic, and sensitizing nature of isocyanate exposure, professional medical evaluation is always required, regardless of the apparent severity of the initial symptoms.[4][10]
Conclusion
This compound is a reagent of significant synthetic power, but it demands commensurate respect and caution. Its utility in drug discovery and materials science is undeniable, but its hazards—acute toxicity, corrosivity, and extreme reactivity—are equally potent. By integrating a deep understanding of these hazards with rigorous engineering controls, meticulous work protocols, and prepared emergency responses, researchers can harness the synthetic capabilities of this compound while ensuring the highest standards of laboratory safety.
References
- 4 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-20). Sigma-Aldrich.
- 4-Fluorobenzenesulfonamide - Safety Data Sheet. (2023-04-08). Ossila.
- SAFETY DATA SHEET - 4-Fluorobenzyl isocyanate. (n.d.). Fisher Scientific.
- This compound | 3895-25-8. (n.d.). Benchchem.
- Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association.
- Isocyanate - Cargo Handbook. (n.d.). Cargo Handbook.
- Isocyanate Exposure, Reaction and Protection – Quick Tips. (n.d.). BHHC Safety Center.
- GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia.
- Chlorosulfonyl isocyanate 103750 - Safety Data Sheet. (2024-11-04).
- chlorosulfonyl isocyanate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Isocyanates – A family of chemicals. (2025-08-11). Transports Canada.
- Huang, D., & Yan, G. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry, 15(8), 1753-1761.
- This compound 95 3895-25-8. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride. (n.d.). Fisher Scientific.
- Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. (n.d.). Cole-Parmer.
Sources
- 1. This compound | 3895-25-8 | Benchchem [benchchem.com]
- 2. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. actsafe.ca [actsafe.ca]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.ca [fishersci.ca]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 12. Isocyanates – A family of chemicals [tc.canada.ca]
- 13. bhhcsafetycenter.com [bhhcsafetycenter.com]
solubility of 4-Fluorobenzenesulfonyl isocyanate in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Fluorobenzenesulfonyl Isocyanate in Organic Solvents
Introduction: The Critical Role of Solubility for a Potent Reagent
This compound (F-BSI) is a highly valuable reagent in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its bifunctional nature, featuring a highly electrophilic isocyanate group and an activated sulfonyl moiety, makes it a powerful building block for constructing complex molecules such as sulfonamides and sulfonylureas.[1] The success of any synthetic procedure involving F-BSI—from reaction kinetics and yield to purification and formulation—is fundamentally tethered to a thorough understanding of its solubility in various organic media.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, outline a robust experimental protocol for its quantification, and emphasize the critical safety and handling considerations dictated by its reactive nature.
Physicochemical Properties and Reactivity Profile of this compound
A molecule's solubility is a direct consequence of its structure, polarity, and potential interactions with the solvent. F-BSI is a low-melting crystalline solid with the key properties summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄FNO₃S | [2] |
| Molecular Weight | 201.17 g/mol | [2] |
| Melting Point | 33-38 °C (lit.) | [2][3] |
| Boiling Point | 63 °C @ 0.1 mmHg (lit.) | [2][3] |
| Appearance | White crystalline low melting solid | [4] |
The solubility behavior of F-BSI is dominated by its extreme reactivity. The isocyanate functional group (-N=C=O) is a potent electrophile, making the compound highly susceptible to reaction with any nucleophilic species.[1][5]
Key Reactivity Considerations:
-
Reaction with Water: F-BSI reacts readily, and often violently, with water to form the corresponding unstable carbamic acid, which then decomposes to 4-fluorobenzenesulfonamide and carbon dioxide gas.[5] This dictates that all solvents and equipment used for solubility studies must be scrupulously anhydrous.
-
Reaction with Alcohols: Alcohols will react to form carbamates, fundamentally altering the molecule and rendering any solubility measurement invalid.
-
Reaction with Amines: Primary and secondary amines react rapidly to form sulfonylureas.
Consequently, only aprotic and anhydrous organic solvents are suitable for determining the true solubility of this compound. Protic solvents (water, alcohols, primary/secondary amines) are not solvents but reactive partners.
Rationale for Solvent Selection in Solubility Studies
Choosing the right solvent is the most critical decision in designing a solubility experiment for F-BSI. The primary directive is to prevent any chemical reaction. Based on this, we can classify suitable aprotic solvents and predict a qualitative solubility trend based on the principle of "like dissolves like."
-
Nonpolar Aprotic Solvents (e.g., Hexanes, Toluene): F-BSI possesses a nonpolar aromatic ring, suggesting some affinity for these solvents. However, the highly polar sulfonyl isocyanate group (-SO₂NCO) will limit its solubility in purely nonpolar media like hexanes. Toluene, with its aromatic character, is expected to be a better solvent than aliphatic hydrocarbons.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, DMF): These solvents are generally excellent candidates. They lack reactive protons but possess sufficient polarity (via dipole moments) to solvate the polar functional groups of F-BSI. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are often effective. Highly polar solvents like Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are predicted to be very good solvents for F-BSI.
Experimental Protocol for Quantitative Solubility Determination
This section provides a robust, step-by-step protocol for determining the solubility of F-BSI using a gravimetric method. This method is reliable, requires standard laboratory equipment, and is self-validating when performed with care.
Core Principle
The protocol is designed to create a saturated solution of F-BSI in a given anhydrous solvent at a controlled temperature. A saturated solution is one in which the dissolved solute is in equilibrium with excess, undissolved solid. By quantifying the amount of solute in a known volume of the clear, saturated supernatant, the solubility can be accurately calculated.
Critical Safety Precautions
This compound and its related compounds are classified as hazardous.[2] They are corrosive and potent respiratory and skin sensitizers.[6][7]
-
Handling: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or laminate gloves are preferred for extended handling), a lab coat, and chemical splash goggles with a face shield.[2]
-
Moisture Control: This compound reacts with moisture.[8] All glassware must be oven- or flame-dried before use. Anhydrous solvents from a sealed bottle or a solvent purification system should be used. Operations should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
-
This compound (≥95% purity)
-
Anhydrous organic solvents (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate, Acetonitrile)
-
Analytical balance (readable to 0.1 mg)
-
Oven-dried glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Gas-tight syringes and needles
-
Orbital shaker or magnetic stirrer with temperature control
-
Benchtop centrifuge with appropriate vial adapters
-
Calibrated micropipettes
-
Inert gas source (Nitrogen or Argon)
Step-by-Step Experimental Workflow
-
Preparation: Place 5-6 clean, dry vials in the analytical balance to equilibrate. Tare the balance. Add approximately 50-100 mg of F-BSI to each vial and record the exact mass (m_initial).
-
Solvent Addition: Using a gas-tight syringe, add a small, precise volume of the chosen anhydrous solvent (e.g., 0.5 mL) to the first vial. Cap the vial tightly.
-
Equilibration: Place the sealed vial on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for a set period, typically 24 hours, to ensure equilibrium is reached.[9] Check visually to ensure undissolved solid remains. If all solid dissolves, add more F-BSI and restart the equilibration.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 5000 x g) for 10-15 minutes.[9] This will pellet the excess solid, leaving a clear, saturated supernatant.
-
Sample Extraction: Working quickly and carefully in the fume hood, uncap the vial. Using a calibrated micropipette, withdraw a precise volume of the clear supernatant (e.g., 200 µL or V_sample). Crucially, do not disturb the solid pellet at the bottom.
-
Gravimetric Analysis: Dispense the extracted supernatant into a pre-weighed, tared vial (m_vial). Record the exact mass of the vial plus the sample. Evaporate the solvent using a gentle stream of dry nitrogen or argon. Once the solvent is fully removed, re-weigh the vial containing the dry F-BSI residue (m_final).
-
Calculation:
-
The mass of the dissolved F-BSI is: m_solute = m_final - m_vial
-
The solubility (S) in mg/mL is: S = m_solute / V_sample
-
Repeat this process for each solvent of interest.
Experimental Workflow Diagram
Caption: Experimental workflow for determining F-BSI solubility.
Data Summary Table
The results from the experimental protocol should be recorded systematically for easy comparison. The following table provides a template for organizing the data.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | Nonpolar Aprotic | 25 | User Data | User Data |
| Dichloromethane | Polar Aprotic | 25 | User Data | User Data |
| Tetrahydrofuran | Polar Aprotic | 25 | User Data | User Data |
| Ethyl Acetate | Polar Aprotic | 25 | User Data | User Data |
| Acetonitrile | Polar Aprotic | 25 | User Data | User Data |
| N,N-Dimethylformamide | Polar Aprotic | 25 | User Data | User Data |
Conclusion
While pre-compiled quantitative data on the solubility of this compound is scarce, this guide provides the scientific rationale and a detailed, trustworthy experimental protocol to empower researchers to generate this critical data in-house. The highly reactive nature of the isocyanate group is the single most important factor, mandating the exclusive use of anhydrous, aprotic solvents and meticulous handling techniques. By following the outlined procedures, scientists in drug discovery and process development can ensure accurate and reliable solubility data, leading to more robust, efficient, and scalable synthetic outcomes.
References
- Google Patents. Method for determining solubility of a chemical compound.
- Wikipedia.
- Merck.
- Sigma-Aldrich.
- Sigma-Aldrich.
- RSC Publishing.
- Fisher Scientific.
- Santa Cruz Biotechnology.
- Nanopartikel. Procedure for solubility testing of NM suspension.
- LookChem.
- ChemicalBook.
Sources
- 1. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound 95 3895-25-8 [sigmaaldrich.com]
- 3. This compound 95 3895-25-8 [sigmaaldrich.com]
- 4. This compound CAS#: 3895-25-8 [amp.chemicalbook.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. manavchem.com [manavchem.com]
- 9. materialneutral.info [materialneutral.info]
An In-depth Technical Guide to the Core Applications of 4-Fluorobenzenesulfonyl Isocyanate in Organic Chemistry
Introduction: Unveiling the Reactivity of a Versatile Reagent
4-Fluorobenzenesulfonyl isocyanate (FBS-NCO) is a highly reactive electrophilic building block that has carved a significant niche in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development.[1][2] Its utility stems from the unique combination of a potent electrophilic isocyanate group and an electron-deficient sulfonyl moiety, further modulated by the presence of a fluorine atom on the phenyl ring. This fluorine substitution not only influences the reagent's reactivity but can also impart desirable pharmacokinetic properties to the resulting molecules, such as enhanced metabolic stability and improved binding affinity.
The core of its reactivity lies in the N=C=O functional group, which is highly susceptible to nucleophilic attack. The adjacent, strongly electron-withdrawing sulfonyl group (SO₂) dramatically increases the electrophilicity of the isocyanate carbon, making it significantly more reactive than typical alkyl or aryl isocyanates. This heightened reactivity allows for efficient reactions with a broad range of nucleophiles, most notably amines and alcohols, under mild conditions. This guide provides an in-depth exploration of its primary applications, focusing on the underlying chemical principles, field-proven experimental protocols, and the strategic advantages it offers to researchers and drug development professionals.
| Property | Value | Reference |
| Chemical Formula | FC₆H₄SO₂NCO | [2] |
| Molecular Weight | 201.17 g/mol | |
| CAS Number | 3895-25-8 | [2] |
| Appearance | (Not specified, typically a liquid or low-melting solid) | |
| Boiling Point | 63 °C at 0.1 mmHg | |
| Melting Point | 33-38 °C |
Core Application 1: Synthesis of N-(4-Fluorobenzenesulfonyl)ureas
The most prominent and well-established application of this compound is the synthesis of N-sulfonylureas. This class of compounds is of immense importance in medicinal chemistry, famously including several generations of drugs for the treatment of type II diabetes.[3][4] The reaction provides a direct and highly efficient route to construct the sulfonylurea backbone.
Mechanistic Rationale and Causality
The synthesis proceeds via a classic nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the highly electrophilic carbonyl carbon of the isocyanate. This is the rate-determining step and occurs readily without the need for harsh catalysts or high temperatures. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted sulfonylurea product.
The choice of this compound as the reagent is deliberate. The fluorine atom acts as a bioisostere for hydrogen but possesses a strong electron-withdrawing character. This can influence the pKa of the final sulfonylurea's N-H proton, which is critical for its biological activity, often involving binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.[4]
Caption: Mechanism of N-Sulfonylurea formation.
Field-Proven Experimental Protocol: General Synthesis of a Sulfonylurea
This protocol provides a self-validating system for the synthesis of a sulfonylurea derivative from an amine and this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-(4-fluorophenylsulfonyl)-N'-(cyclohexyl)urea.
Materials:
-
Cyclohexylamine
-
This compound (FBS-NCO)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexylamine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).
-
Causality: FBS-NCO is moisture-sensitive. Using anhydrous solvent and an inert atmosphere prevents the isocyanate from hydrolyzing to the corresponding sulfonamide, which would reduce yield and complicate purification.
-
-
Reagent Addition (Controlled Temperature): Cool the amine solution to 0 °C using an ice-water bath. Add this compound (1.0 eq) dropwise via syringe over 5-10 minutes.
-
Causality: The reaction is often exothermic. Slow, cooled addition maintains control over the reaction temperature, preventing potential side reactions and ensuring selectivity.
-
-
Reaction Monitoring (Completion Check): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine or isocyanate is fully consumed (typically 1-3 hours).
-
Causality: TLC provides a rapid and effective way to validate reaction completion, preventing premature workup of an incomplete reaction or prolonged stirring that could lead to degradation.
-
-
Aqueous Workup (Quenching & Extraction): Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Causality: The acidic wash protonates and solubilizes the basic starting amine into the aqueous layer. The basic wash removes any acidic byproducts. The brine wash helps to break emulsions and begins the drying process.
-
-
Drying and Concentration (Solvent Removal): Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is crucial before solvent evaporation to prevent the product from co-distilling or degrading.
-
-
Purification (Isolation of Target): The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or flash column chromatography on silica gel.
-
Causality: Recrystallization is an effective method for purifying crystalline solids, providing a high-purity product, which is essential for biological testing and characterization.
-
Caption: Experimental workflow for sulfonylurea synthesis.
Core Application 2: Participation in Cycloaddition Reactions
While less documented for the 4-fluoro derivative specifically, sulfonyl isocyanates are known to participate in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form β-lactams.[5][6] The principles governing the reactivity of the highly related chlorosulfonyl isocyanate (CSI) are largely applicable here.[7][8]
The reaction mechanism can be either concerted or stepwise, depending on the electronic nature of the alkene.[6][8] Electron-rich alkenes tend to favor a stepwise pathway involving a zwitterionic or diradical intermediate, whereas electron-deficient alkenes may proceed through a concerted transition state.[7] The resulting N-(arylsulfonyl)-β-lactams are valuable synthetic intermediates, as the N-sulfonyl group can be reductively cleaved to afford the free β-lactam, a core structural motif in many antibiotic drugs. This application highlights the potential of FBS-NCO in the construction of complex heterocyclic systems.
Safety and Handling: A Trustworthy Approach
As a highly reactive electrophile, this compound must be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Classifications: It is classified as an acute toxicant (oral, dermal, inhalation), causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture. Use syringes or cannulas for transfers.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and nucleophiles like amines and alcohols.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its primary application as a direct precursor to N-sulfonylureas provides an efficient and reliable method for accessing a class of molecules with profound importance in medicinal chemistry. The high electrophilicity of the isocyanate, enhanced by the sulfonyl group, ensures rapid and clean reactions with nucleophiles. Furthermore, its potential role in cycloaddition reactions opens avenues for constructing complex heterocyclic scaffolds. For researchers and drug development professionals, a thorough understanding of its reactivity, handling requirements, and mechanistic pathways is key to leveraging its full synthetic potential.
References
-
Schmidt, M. A., Stokes, R. W., Davies, M. L., & Roberts, F. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4550–4560. [Link]
-
PubMed. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. [Link]
-
Shellhamer, D. F., et al. (n.d.). Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. Scribd. [Link]
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. [Link]
-
Kaur, T., Wadhwa, P., Bagchi, S., & Sharma, A. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 52(44), 6958–6976. [Link]
-
ResearchGate. (n.d.). Syntheses from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. PubMed Central. [Link]
-
Chemsrc. (n.d.). 4-Fluorobenzenesulfonamide. Chemsrc. [Link]
- Google Patents. (n.d.). US5569761A - Process for the preparation of sulfonylureas.
-
Research Trends. (n.d.). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]
-
Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry, 15(23), 5025–5032. [Link]
-
MDPI. (n.d.). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. MDPI. [Link]
-
Royal Society of Chemistry. (2023). Challenges and recent advances in bio-based isocyanate production. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. ResearchGate. [Link]
Sources
- 1. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-フルオロベンゼンスルホニルイソシアナート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchtrends.net [researchtrends.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
High-Fidelity Amine Profiling: The 4-Fluorobenzenesulfonyl Isocyanate (4-FBS) Protocol
Executive Summary
The derivatization of amines is a cornerstone workflow in metabolomics, proteomics, and pharmaceutical impurity profiling. While traditional reagents like OPA (ortho-phthalaldehyde) or FMOC-Cl target fluorescence or UV detection, 4-Fluorobenzenesulfonyl isocyanate (4-FBS) offers a unique, dual-modal advantage:
- NMR Silent-Background Quantitation: The introduction of a magnetically equivalent fluorine atom allows for sensitive Nuclear Magnetic Resonance (NMR) profiling without interference from the endogenous biological matrix.
-
Enhanced Ionization & Retention: The sulfonylurea moiety significantly increases hydrophobicity for Reverse-Phase HPLC (RP-HPLC) retention and improves electrospray ionization (ESI) efficiency for polar amines.
This guide details the mechanistic grounding, optimized protocols, and critical control points for deploying 4-FBS in high-stakes analytical environments.
Chemical Mechanism & Rationale[1][2]
The Sulfonyl Isocyanate Advantage
Unlike standard alkyl or aryl isocyanates, the sulfonyl group in 4-FBS exerts a strong electron-withdrawing effect. This renders the isocyanate carbon highly electrophilic, ensuring rapid reaction kinetics even with sterically hindered or weakly nucleophilic secondary amines.
Reaction Scheme: The nucleophilic amine nitrogen attacks the isocyanate carbon. A proton transfer ensues, resulting in a stable sulfonylurea derivative.
Figure 1: Mechanistic pathway of amine derivatization with 4-FBS. The reaction proceeds via nucleophilic addition to form a stable sulfonylurea.
Protocol A: NMR Quantitative Profiling
This protocol is optimized for analyzing amines in complex biological fluids (e.g., serum, urine) where
Reagents & Equipment
-
Derivatizing Agent: this compound (Sigma-Aldrich/Merck, >95%).
-
Solvent: Anhydrous Acetonitrile (MeCN) or Deuterated Acetonitrile (
). Note: Solvent must be dried over molecular sieves. -
Internal Standard:
-Trifluorotoluene (TFT) or Fluorobenzene (dissolved in MeCN). -
Quenching Agent: Methanol (HPLC Grade).
Step-by-Step Workflow
-
Sample Preparation (Lyophilization):
-
Aliquots of biological fluid (e.g.,
) must be lyophilized to complete dryness.[1] -
Rationale: Sulfonyl isocyanates react violently with water to form sulfonamides and
, consuming the reagent and altering stoichiometry.
-
-
Reconstitution:
-
Dissolve the dried residue in
of anhydrous MeCN. -
Add
of Base Catalyst (Triethylamine, 1% v/v in MeCN) if analyzing amine salts (e.g., hydrochlorides) to liberate the free base.
-
-
Derivatization Reaction:
-
Add
of 4-FBS solution ( in anhydrous MeCN). -
Vortex vigorously for 30 seconds.
-
Incubate at
for 10 minutes . -
Note: The reaction is typically instantaneous for primary amines; 10 minutes ensures completion for secondary amines.
-
-
Quenching:
-
NMR Acquisition:
-
Transfer to a
NMR tube. -
Add
of Internal Standard solution. -
Pulse Sequence: Standard
pulse with inverse gated decoupling (to suppress NOE if integration accuracy is paramount). -
Relaxation Delay (
): Set to (typically 10–20 seconds) for quantitative accuracy.
-
Protocol B: HPLC-UV/MS Analysis
This protocol utilizes 4-FBS to attach a hydrophobic UV-active tag to polar amines (e.g., polyamines, amino acids), enabling their retention on C18 columns.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g.,
, ). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: UV at
(Benzene ring absorption) or ESI-MS (Positive Mode).
Derivatization Workflow
Figure 2: HPLC Derivatization Workflow.[1] The critical step is the removal of water prior to reagent addition.
Critical Control Parameters & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Parameter | Observation | Root Cause | Corrective Action |
| Moisture Control | Bubbling upon reagent addition; Low yield. | Hydrolysis of Sulfonyl Isocyanate to Sulfonamide + | Use strictly anhydrous solvents; store reagent in desiccator; lyophilize samples thoroughly. |
| Stoichiometry | Non-linear calibration curves. | Insufficient reagent excess. | Ensure reagent is |
| pH / Basicity | No reaction for amine salts (e.g., | Protonated amines are not nucleophilic. | Add organic base (TEA or DIPEA) to neutralize salts before adding 4-FBS. |
| NMR Artifacts | Broad peaks or shifting baselines. | Paramagnetic impurities or poor shimming. | Filter samples to remove particulates; ensure complete quenching of reactive isocyanate. |
Safety & Handling (E-E-A-T)
Warning: this compound is a potent respiratory sensitizer and lachrymator.
-
Engineering Controls: All handling must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves are recommended. Isocyanates can permeate standard latex.
-
Waste Disposal: Quench all waste streams with an alcohol (methanol/ethanol) before disposal to destroy active isocyanate groups. Do not seal waste containers immediately after quenching, as
evolution can pressurize the vessel.
References
-
Sigma-Aldrich. Product Specification: this compound.
-
Thermo Fisher Scientific. Safety Data Sheet: this compound.
-
Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. (Methodology for 19F NMR interpretation).
-
National Institutes of Health (NIH). Derivatization Techniques for Biogenic Amines in Chromatography.
Sources
experimental protocol for reaction with 4-Fluorobenzenesulfonyl isocyanate
Application Note & Experimental Protocol: 4-Fluorobenzenesulfonyl Isocyanate
Executive Summary & Chemical Profile
This compound (CAS: 3895-25-8) is a highly reactive electrophilic building block used primarily in the synthesis of sulfonylureas , a pharmacophore central to antidiabetic drugs (e.g., glibenclamide) and agricultural herbicides.
Unlike standard aryl isocyanates, the presence of the sulfonyl group (
| Property | Data | Implication for Protocol |
| CAS Number | 3895-25-8 | Verification required to distinguish from 4-fluorophenyl isocyanate. |
| Molecular Weight | 201.17 g/mol | Calculation basis for stoichiometry. |
| Physical State | Low-melting Solid / Liquid | MP is 33–38 °C. Often handled as a melt or solution. |
| Boiling Point | 63 °C (0.1 mmHg) | Volatile under high vacuum; do not rotovap aggressively at high temp. |
| Reactivity | High (Moisture Sensitive) | CRITICAL: Hydrolyzes to sulfonamide and |
Safety & Handling (The "Zero-Moisture" Mandate)
WARNING: This reagent is a lachrymator and corrosive. It reacts violently with water.[1]
-
Moisture Exclusion: All glassware must be flame-dried or oven-dried (
). Solvents (DCM, THF, Toluene) must be anhydrous (water content ). -
Pressure Hazard: The hydrolysis reaction releases
gas. Never store reaction mixtures in sealed vessels without pressure relief if moisture ingress is possible. -
Differentiation: Do NOT confuse with 4-fluorophenyl isocyanate (CAS 1195-45-5). The sulfonyl analog is significantly more reactive and acidic.
Mechanistic Insight
The reaction follows a nucleophilic addition pathway. The sulfonyl group withdraws electron density, making the isocyanate carbon highly susceptible to nucleophilic attack.[2]
Figure 1: General reaction pathway for sulfonyl isocyanate coupling.[3]
Experimental Protocol A: Synthesis of Sulfonylureas
Objective: Coupling this compound with a primary amine to form a sulfonylurea derivative. Scale: 1.0 mmol (Adaptable).
Reagents:
-
Reagent A: this compound (1.0 equiv, 201 mg).
-
Reagent B: Primary Amine (e.g., Aniline, Alkyl amine) (0.95 equiv). Note: Using a slight deficit of amine ensures the difficult-to-remove amine is fully consumed.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (5 mL).
Step-by-Step Procedure:
-
Preparation (T = -15 min):
-
Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cap with a rubber septum and cool under a stream of dry Nitrogen (
) or Argon.
-
-
Reagent Dissolution (T = 0):
-
If Solid: Warm the this compound container slightly (35-40 °C) until liquid.
-
Syringe 201 mg (approx. 165 µL based on density
1.22) into the RBF. -
Add 3 mL of anhydrous DCM via syringe.
-
Cool the solution to 0 °C (Ice/Water bath). Rationale: The reaction is exothermic; cooling prevents side reactions.
-
-
Addition (T = 10 min):
-
Dissolve the Amine (0.95 equiv) in 2 mL anhydrous DCM.
-
Add the amine solution dropwise over 5 minutes to the stirring isocyanate solution.
-
Observation: A precipitate (the sulfonylurea) often forms immediately in non-polar solvents.
-
-
Reaction (T = 30 min to 2 hrs):
-
Allow the mixture to warm to Room Temperature (RT).
-
Monitor via TLC or LC-MS.
-
TLC Tip: Treat an aliquot with MeOH to quench excess isocyanate before spotting. Look for the disappearance of the amine spot.
-
-
Workup & Isolation:
-
Scenario A (Precipitate formed): Filter the solid under vacuum. Wash with cold DCM/Hexane (1:1). Yields are typically high purity.
-
Scenario B (Homogeneous): Concentrate the solvent in vacuo.
-
Purification: Recrystallize from EtOAc/Hexane or Ethanol. Avoid column chromatography on silica if possible, as sulfonylureas can streak or degrade; if necessary, use 1% Acetic Acid in the eluent.
-
Experimental Protocol B: Carbamate Formation (Alcohol Derivatization)
Objective: Reaction with secondary alcohols or phenols. Challenge: Alcohols are less nucleophilic than amines. A mild base catalyst is often required.
Procedure Modifications:
-
Stoichiometry: Use 1.1 equiv of Isocyanate to 1.0 equiv of Alcohol.
-
Catalyst: Add 0.1 equiv of Triethylamine (TEA) or DMAP (4-Dimethylaminopyridine).
-
Temperature: Run at RT or mild reflux (40 °C) in THF.
-
Quenching: Upon completion, add 0.5 mL Methanol to destroy excess isocyanate (forms methyl carbamate byproduct, easily removed).
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Evolution of Gas (Bubbling) | Moisture contamination.[1] Isocyanate is hydrolyzing to release | Restart with strictly anhydrous solvent. Check |
| Low Yield / Sticky Oil | Isocyanate polymerization or hydrolysis. | Use fresh reagent. Store reagent at 4 °C under Argon. |
| Incomplete Reaction | Nucleophile is too sterically hindered or electron-poor. | Switch solvent to Acetonitrile (polar aprotic). Add 10 mol% DMAP catalyst. |
| Product is Impure | Excess amine remaining. | Ensure Isocyanate is in slight excess (1.05 equiv), then quench with MeOH. The MeOH-adduct is easier to separate than unreacted amine. |
Workflow Visualization
Figure 2: Decision tree for isolation of sulfonylurea products.
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 3895-25-8). Retrieved from
-
Royal Society of Chemistry (RSC). Recent advances in reactions of aryl sulfonyl isocyanates.[6] Org.[3][6] Biomol. Chem., 2017, 15, 1753-1761.[6] Retrieved from
-
BenchChem. this compound: Structure and Applications. Retrieved from
-
Fisher Scientific. Safety Data Sheet: this compound. Retrieved from
Sources
- 1. 4-Fluorophenyl isocyanate(1195-45-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. USH1696H - Process for making sulfonyl isocyanates - Google Patents [patents.google.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 6. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 4-Fluorobenzenesulfonyl Isocyanate in Drug Discovery
Executive Summary
4-Fluorobenzenesulfonyl isocyanate (CAS: 3895-25-8) is a high-value electrophilic building block used primarily to introduce the sulfonylurea pharmacophore into drug candidates.[1] Its structural utility lies in the 4-fluoro substitution , which enhances metabolic stability by blocking para-oxidation on the aromatic ring while modulating lipophilicity.
This guide details the handling, mechanistic pathways, and experimental protocols for utilizing this reagent in:
-
Combinatorial Chemistry: Rapid synthesis of sulfonylurea libraries (antidiabetic/anti-inflammatory scaffolds).
-
Analytical Chemistry: Derivatization of hindered amines/alcohols to enhance ionization in Mass Spectrometry (MS).
Reagent Profile & Chemical Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 3895-25-8 (Distinct from 4-Fluorophenyl isocyanate, CAS 1195-45-5) |
| Molecular Formula | |
| Molecular Weight | 201.18 g/mol |
| Physical State | Low-melting solid / Liquid (mp 33–38 °C) |
| Boiling Point | 63 °C at 0.1 mmHg |
| Reactivity Class | High Moisture Sensitivity ; Lachrymator; Corrosive |
| Storage | 2–8 °C, under Argon/Nitrogen, desiccated |
CRITICAL WARNING: This reagent reacts violently with water to release carbon dioxide and form the corresponding sulfonamide. All protocols below assume strictly anhydrous conditions.
Mechanism of Action
The sulfonyl isocyanate group (
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for library synthesis (Route A) and degradation via moisture (Route B).
Figure 1: Mechanistic divergence. Route A (Green) represents the desired synthesis. Route B (Red/Dotted) depicts the rapid degradation pathway in the presence of moisture.
Application I: Synthesis of Sulfonylurea Libraries
Sulfonylureas are a "privileged structure" in medicinal chemistry, found in glibenclamide (antidiabetic) and various herbicides. The 4-fluoro analog is often synthesized to improve the pharmacokinetic (PK) profile of a lead compound.
Protocol: Anhydrous Coupling with Amines
Objective: Synthesize N-(4-fluorobenzenesulfonyl)-N'-alkylurea.
Materials
-
Reagent: this compound (1.1 equivalents).
-
Substrate: Primary or secondary amine (1.0 equivalent).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Atmosphere: Dry Nitrogen or Argon balloon.
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of nitrogen.
-
Solvation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL). Cool the solution to 0 °C using an ice bath.
-
Note: If the amine is a salt (e.g., hydrochloride), add 1.1 eq of Triethylamine (TEA) to liberate the free base.
-
-
Addition: Dissolve this compound (1.1 mmol, ~221 mg) in anhydrous DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes.
-
Observation: A mild exotherm may occur.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The isocyanate peak is invisible in standard LC-MS, so monitor the disappearance of the amine.
-
-
Workup (Precipitation Method):
-
Many sulfonylureas precipitate out of non-polar solvents. If a solid forms, filter and wash with cold Hexane/Ether.
-
-
Workup (Extraction Method):
-
If no precipitate forms: Dilute with DCM (20 mL), wash with 1M HCl (to remove unreacted amine) followed by Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0–5% MeOH in DCM).
Application II: Analytical Derivatization (LC-MS Enhancement)
Sulfonyl isocyanates are excellent derivatizing agents for compounds with weak ionization efficiency (e.g., sterically hindered alcohols or phenols). The introduction of the sulfonyl moiety provides a "handle" for negative-ion mode Electrospray Ionization (ESI-).
Experimental Workflow
The following diagram outlines the decision process for selecting this reagent for analytical tagging.
Figure 2: Analytical derivatization workflow. Alcohols often require mild heating (60°C) or a catalyst (DBU) compared to amines.
Protocol: Micro-scale Derivatization
-
Sample: Dissolve 1 mg of analyte in 500 µL anhydrous Acetonitrile (MeCN).
-
Reagent: Add 50 µL of this compound solution (10 mg/mL in MeCN).
-
Incubation:
-
Amines: React at RT for 10 mins.
-
Alcohols: Add 10 µL of Pyridine; heat at 60 °C for 30 mins.
-
-
Quench: Add 50 µL of Methanol to scavenge excess isocyanate.
-
Analysis: Inject directly into LC-MS (Negative Mode). Look for mass shift:
.
Safety & Handling (Trustworthiness)
-
Moisture Hazard: this compound reacts rapidly with atmospheric moisture. Store the bottle in a desiccator or glovebox. If the liquid turns cloudy or solidifies into a white crust, it has hydrolyzed to the sulfonamide and is useless.
-
Pressure Build-up: The hydrolysis reaction releases
. Never store waste solutions in tightly sealed containers without venting. -
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood due to lachrymatory properties.
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet (CAS 3895-25-8).
-
PubChem. this compound Compound Summary. National Library of Medicine.
-
Howbert, J. J., et al. (1990). Novel agents effective against solid tumors: the diarylsulfonylureas. Journal of Medicinal Chemistry. (Foundational chemistry for sulfonylurea synthesis using sulfonyl isocyanates).
-
Dunkel, M., et al. (2010). SuperTarget: a comprehensive database on drug-target relations. Nucleic Acids Research. (Context for Sulfonylurea drug class targets).
Sources
Application Note: Sulfonyl Isocyanates in Ultrafast "Click" Ligation & Library Synthesis
Executive Summary: The "Hidden" Click Reagent
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) dominates the "click chemistry" landscape, Sulfonyl Isocyanates (R-SO₂-NCO) represent a distinct, powerful class of "ultrafast" click reagents. Unlike traditional click reactions that often require catalysts, sulfonyl isocyanates react with nucleophiles (amines, alcohols, thiols) with near-diffusion-controlled kinetics, quantitative yields, and zero byproducts—fulfilling the strictest criteria of click chemistry defined by Sharpless.
This guide details the application of sulfonyl isocyanates, specifically
Mechanistic Principles & Reactivity Profile[1][2]
The Electrophilic Dual-Core
Sulfonyl isocyanates possess a unique "push-pull" electronic structure that makes them significantly more reactive than standard alkyl or aryl isocyanates. The sulfonyl group (
-
Primary Reactivity (Kinetic Control): The isocyanate carbon is the soft electrophile, reacting instantaneously with nucleophiles (Nu-H) to form sulfonyl ureas or carbamates.
-
Secondary Reactivity (CSI Specific): In Chlorosulfonyl Isocyanate (CSI), the sulfur-chloride bond (
) provides a second electrophilic site, allowing for sequential, orthogonal functionalization—a "double click" strategy.
"Click" Characteristics
-
Atom Economy: 100% (Addition reactions).
-
Kinetics: Reaction times often < 5 minutes at room temperature.
-
Modularity: Compatible with amines, alcohols, thiols, and activated alkenes ([2+2] cycloadditions).
-
Catalyst-Free: Most reactions proceed spontaneously without metal catalysts.
Critical Applications
High-Throughput Synthesis of Sulfonylureas (Drug Scaffolds)
Sulfonylureas are a privileged pharmacophore (e.g., Glibenclamide, Glipizide). The reaction between a sulfonyl isocyanate and a secondary amine is the gold standard for generating these libraries.
-
Workflow: R-SO₂-NCO + R'R''NH
R-SO₂-NH-CO-NR'R'' -
Advantage: No purification required; the product precipitates or is isolated by simple evaporation.
Polymer Post-Functionalization (Materials Science)
Sulfonyl isocyanates are used to "click" functional groups onto polymer side chains bearing hydroxyl or amine groups.
-
Moisture Scavenging: PTSI is industrially used to scavenge water in polyurethane formulations, converting
into inert sulfonamide and . -
Surface Grafting: "Thiol-Isocyanate" click chemistry is increasingly used to graft polymers onto surfaces, forming stable thiocarbamate linkages.
Multicomponent Reactions (MCRs)
Sulfonyl isocyanates participate in Passerini-type and Ugi-type MCRs, reacting with isocyanides and aldehydes to form complex heterocycles (e.g., oxazolines, hydantoins) in a single pot.
Experimental Protocols
Protocol A: High-Throughput Synthesis of a Sulfonyl Urea Library
Objective: Synthesis of a 12-member sulfonyl urea library using PTSI. Scale: 0.5 mmol per well.
Reagents:
- -Toluenesulfonyl Isocyanate (PTSI) [CAS: 4083-64-1] (98%)
-
Diverse Amine Library (Primary and Secondary amines)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
Safety Warning: PTSI is a lachrymator and reacts violently with water.[1] Handle in a fume hood under inert atmosphere.
Step-by-Step Methodology:
-
Preparation: Oven-dry a 24-well reaction block or glass vials. Purge with Nitrogen/Argon.
-
Amine Solution: Dissolve 0.5 mmol of each amine in 2.0 mL of anhydrous DCM. Add to respective wells.
-
Isocyanate Addition: Prepare a stock solution of PTSI (0.55 mmol per equivalent, 1.1 eq excess) in anhydrous DCM.
-
Note: Add PTSI solution dropwise to the amine solution at 0°C (ice bath) to control exotherm.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.
-
Validation: Monitor by TLC (disappearance of amine) or LC-MS. Reaction is typically complete in <10 mins.
-
-
Quenching (Optional): If precise stoichiometry was not used, add polymer-supported trisamine scavenger (100 mg) to remove excess isocyanate. Stir for 1 hour.
-
Isolation: Filter off the scavenger resin (if used). Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.
-
Purification: None usually required. Recrystallize from EtOAc/Hexane if necessary.
Yield Expectation: >90% isolated yield. Purity >95%.
Protocol B: In Situ Generation via Pd-Catalyzed Carbonylation (Advanced)
Context: Avoids handling pre-formed, moisture-sensitive isocyanates.
Reaction: Sulfonyl Azide + CO
Reagents:
-
Sulfonyl Azide (R-SO₂-N₃)[2]
-
Amine (R'-NH₂)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: Xantphos (10 mol%)
-
CO Source: Carbon Monoxide balloon or CO surrogate (e.g., Mo(CO)₆).
Methodology:
-
In a pressure tube, combine Sulfonyl Azide (1.0 eq), Amine (1.2 eq), Pd(OAc)₂, and Xantphos in 1,4-Dioxane.
-
Purge with CO gas and maintain 1 atm pressure (balloon).
-
Heat to 80°C for 4 hours.
-
Cool, filter through Celite, and concentrate.
Visualizing the Pathway
The following diagram illustrates the divergent synthetic pathways accessible via Sulfonyl Isocyanates, highlighting the "Click" nature of the transformations.
Figure 1: Divergent reactivity profile of Sulfonyl Isocyanates showing modular synthesis of distinct chemical scaffolds.[3][4]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / White Precipitate | Hydrolysis due to wet solvent. | Use freshly distilled solvents or molecular sieves (3Å). PTSI reacts with water to form |
| Exotherm / Runaway | High concentration / Fast addition. | Dilute reagents to <0.2 M. Add isocyanate at 0°C. |
| Side Products (Biuret) | Excess isocyanate reacting with product. | Ensure strict 1:1 stoichiometry or use slight amine excess. |
| Incomplete Reaction (Alcohols) | Low nucleophilicity of alcohol. | Add mild base catalyst (e.g., TEA, DABCO) or heat to 50°C. |
References
-
Direct Synthesis of Sulfonyl Ureas
- Title: "Recent advances in reactions of aryl sulfonyl isocyan
- Source: RSC Advances, 2024.
-
URL:[Link]
-
In-Situ Carbonylation Protocol
- Title: "Palladium-Catalyzed Carbonyl
- Source: Journal of the American Chemical Society (Cited in RSC review).
-
URL:[Link]
-
Thiol-Isocyanate Click Chemistry
-
PTSI Properties & Handling
-
Chlorosulfonyl Isocyanate (CSI)
Sources
- 1. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiol–isocyanate “click” reactions: rapid development of functional polymeric surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. vandemark.com [vandemark.com]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
High-Performance Derivatization of Primary Amines with 4-Fluorobenzenesulfonyl Isocyanate
Introduction: The Power of the Fluorine Tag
In the realm of quantitative analysis and structural elucidation, 4-Fluorobenzenesulfonyl isocyanate (4-FBS-NCO) serves as a distinct, high-utility derivatizing agent. Unlike standard alkyl isocyanates, the sulfonyl group significantly enhances the electrophilicity of the isocyanate carbon, driving rapid reaction kinetics even with sterically hindered amines.
The incorporation of the 4-fluorophenyl moiety provides a dual-modal advantage:
-
F NMR Spectroscopy: It introduces a sensitive NMR reporter nucleus (
F, spin 1/2, 100% natural abundance) in a spectral window free from biological background interference (typically -100 to -120 ppm). This allows for precise quantification of amines in complex mixtures without extensive purification. -
Mass Spectrometry: The sulfonylurea linkage ionizes readily in negative mode ESI (Electrospray Ionization), and the distinct isotopic pattern (or lack thereof for F) simplifies fragmentation analysis.
This guide details a robust, anhydrous protocol for labeling primary amines, ensuring high yield and minimal hydrolysis byproducts.
Mechanistic Principles
The reaction is a nucleophilic addition of the primary amine to the isocyanate carbon. The high reactivity of the sulfonyl isocyanate dictates that moisture exclusion is critical; water competes with the amine to form the unstable carbamic acid, which decarboxylates to the sulfonamide.
Reaction Pathway Visualization
The following diagram illustrates the primary labeling pathway versus the hydrolytic side reaction.
Figure 1: Mechanistic pathway for amine labeling. Note the competition between the desired amine attack and moisture-driven hydrolysis.
Safety & Handling (Critical)
This compound is a potent lachrymator and corrosive agent. It reacts violently with moisture.[1]
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. If the liquid turns cloudy or solidifies, it has likely hydrolyzed to the sulfonamide and should be discarded properly.
Materials & Reagents
| Component | Specification | Purpose |
| Labeling Reagent | This compound (>95%) | Derivatizing agent |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Reaction medium (Must be Anhydrous) |
| Quenching Agent | Methanol (MeOH), HPLC Grade | Consumes excess isocyanate |
| Base (Optional) | Triethylamine (TEA) or DIPEA | Neutralizes amine salts (if applicable) |
| Drying Agent | Molecular Sieves (3Å or 4Å) | Ensures solvent dryness |
Experimental Protocol
Phase 1: Preparation
-
Glassware: Oven-dry all reaction vials and NMR tubes for at least 2 hours at 120°C. Cool in a desiccator.
-
Solvent: Use commercially available "Anhydrous" grade solvents or dry over activated molecular sieves for 24 hours.
-
Sample: If the amine is a hydrochloride salt, it must be neutralized.
-
Method: Dissolve amine salt in DCM, add 1.2 eq of DIPEA, and stir for 5 mins before adding the isocyanate.
-
Phase 2: Labeling Reaction
-
Dissolution: Dissolve the primary amine (0.1 mmol) in 1.0 mL of anhydrous DCM in a sealed vial.
-
Reagent Addition: Add This compound (0.11 mmol, 1.1 equivalents) dropwise via a microsyringe.
-
Note: For valuable samples, perform the addition at 0°C to minimize potential side reactions, though room temperature is typically sufficient for aliphatic amines.
-
-
Incubation: Seal the vial and stir at Room Temperature (20–25°C) for 30 minutes .
-
Visual Check: The reaction usually remains clear. Precipitates may indicate urea formation if the product is insoluble in DCM (rare for sulfonated tags).
-
Phase 3: Quenching & Workup
-
Quench: Add 100 µL of Methanol to the reaction mixture. Stir for 10 minutes.
-
Chemistry: Methanol reacts with residual isocyanate to form the methyl sulfonylcarbamate (
). This prevents "ghost" peaks from unreacted isocyanate reacting with atmospheric moisture later.
-
-
Evaporation: Remove solvent and excess methanol under a stream of nitrogen or reduced pressure (Rotavap).
-
Purification (Optional):
-
For NMR: The crude residue is often clean enough.
-
For Isolation: The sulfonylurea product is acidic (
). It can be extracted into mild base (Sat. NaHCO ), washed with DCM (to remove non-acidic impurities), then acidified (HCl) and back-extracted into EtOAc.
-
Data Analysis & Validation
F NMR Interpretation
The chemical shift of the fluorine tag is sensitive to the electronic environment of the sulfonyl group.
| Species | Structure | Approx. |
| Reagent | -103.0 to -105.0 | |
| Labeled Amine | -106.5 to -108.0 | |
| Quenched Byproduct | -108.5 to -109.5 | |
| Hydrolysis Byproduct | -105.0 to -106.0 |
*Note: Shifts are referenced to CFCl
Mass Spectrometry (ESI)
-
Mode: Negative Ion Mode (ESI-) is preferred due to the acidic sulfonylurea proton.
-
Target Ion: Look for
. -
Fragmentation: Expect cleavage at the S-N bond, often yielding the 4-fluorobenzenesulfonamide anion (
).
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / High Sulfonamide | Moisture in solvent or atmosphere. | Use fresh anhydrous solvent; keep reaction under N |
| Incomplete Reaction | Amine was protonated (salt form). | Add 1.2 eq DIPEA to free base the amine. |
| Multiple | Diastereomers (if amine is chiral) or impurities. | If chiral amine, this indicates racemic resolution potential. If not, check purity. |
References
-
Reactivity of Sulfonyl Isocyanates: McFarland, J. W. "The Chemistry of Sulfonyl Isocyanates." Chemical Reviews, vol. 109, no. 1, 2009. Link
-
Isocyanate Labeling Protocols: "Amine-Reactive Probe Labeling Protocol." Thermo Fisher Scientific. Link
- F NMR Chemical Shifts: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. Link
-
Safety Data Sheet: "this compound SDS." Fisher Scientific. Link
Sources
use of 4-Fluorobenzenesulfonyl isocyanate in medicinal chemistry
Application Note: 4-Fluorobenzenesulfonyl Isocyanate in Medicinal Chemistry[1]
Part 1: Executive Summary & Chemical Profile
This compound is a high-value electrophilic building block used primarily to introduce the sulfonylurea pharmacophore into bioactive molecules. In medicinal chemistry, this reagent serves a dual purpose:
-
Scaffold Construction: It provides a rapid, high-yielding route to sulfonylureas, a class of privileged structures with validated antidiabetic (e.g., glibenclamide) and antineoplastic activity.
-
Fluorine Incorporation: The para-fluoro substituent modulates physicochemical properties, enhancing metabolic stability (blocking P450 oxidation at the para-position) and increasing lipophilicity (
) for improved membrane permeability.
Physicochemical Data Table
| Property | Value | Relevance |
| Molecular Weight | 201.18 g/mol | Fragment-based drug design (FBDD) compliant. |
| Boiling Point | 63 °C (0.1 mmHg) | Volatile under high vacuum; requires careful handling. |
| Reactivity | High (Electrophilic) | Reacts instantly with nucleophiles ( |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonamide and |
| Appearance | Colorless/Pale Liquid | Discoloration indicates moisture contamination. |
Part 2: Core Application – Synthesis of Bioactive Sulfonylureas[1]
The primary application of this reagent is the "Click-like" coupling with primary or secondary amines to generate N-(4-fluorobenzenesulfonyl)-N'-alkyl/aryl ureas .
2.1 Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the amine nitrogen on the isocyanate carbon. The sulfonyl group is a strong electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the isocyanate carbon compared to standard alkyl isocyanates. The para-fluorine atom further inductively stabilizes the transition state, accelerating the reaction.
Figure 1: Mechanism of sulfonylurea formation. The electron-deficient sulfonyl group activates the isocyanate, facilitating rapid coupling under mild conditions.
Part 3: Experimental Protocol
Objective: Synthesis of N-(4-fluorobenzenesulfonyl)-N'-(piperidin-1-yl)urea (Model Reaction).
3.1 Reagents & Equipment[1]
-
Electrophile: this compound (1.1 equiv).
-
Nucleophile: Piperidine (1.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) (Optional; 1.0 equiv if using amine salts).
-
Atmosphere: Argon or Nitrogen balloon.
3.2 Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Argon.
-
Add Piperidine (1.0 mmol) and anhydrous DCM (5 mL).
-
Note: If the amine is a hydrochloride salt, add TEA (1.1 mmol) and stir for 10 min to liberate the free base.
-
-
Addition (0°C):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add This compound (1.1 mmol) dropwise via syringe.
-
Observation: The reaction is often exothermic. A slight fuming may be observed if the syringe needle is not dry.
-
-
Reaction (RT):
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir for 1–2 hours.
-
In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane) or LCMS. The isocyanate is not UV active, but the disappearance of the amine and appearance of the product mass
confirms progress.
-
-
Workup (Precipitation Method):
-
Many sulfonylureas precipitate out of non-polar solvents (like DCM/Hexane).
-
If a precipitate forms: Filter the solid and wash with cold Hexane (
). -
If soluble: Concentrate the solvent in vacuo. Redissolve in minimal EtOAc and precipitate with Hexane/Ether.
-
-
Purification:
-
Recrystallization from Ethanol/Water is preferred for high purity.
-
Flash Column Chromatography: Use a gradient of DCM
5% MeOH/DCM. Note: Sulfonylureas are acidic; avoid basic alumina.
-
3.3 Self-Validating Quality Control
-
IR Spectroscopy: Look for the disappearance of the strong isocyanate peak at ~2240 cm⁻¹ and the appearance of the urea carbonyl stretch at ~1700 cm⁻¹ .
-
¹H NMR: The sulfonamide NH proton typically appears downfield (
ppm, exchangeable).
Part 4: Advanced Workflow – Parallel Library Synthesis
For drug discovery campaigns, this reagent is ideal for parallel synthesis of libraries due to its clean reactivity profile.
Figure 2: High-throughput synthesis workflow. The high reactivity allows for "scavenger resin" purification, eliminating the need for column chromatography.
Part 5: Safety & Handling (Critical)
Hazard Class: Corrosive, Lachrymator, Respiratory Sensitizer.
-
Moisture Control: The reagent reacts violently with water to release
(pressure hazard) and form the sulfonamide. Store in a desiccator at . -
Sensitization: Isocyanates are potent respiratory sensitizers. Always handle in a functioning fume hood.
-
Quenching Spills: Do not use water. Cover with solid sodium bicarbonate or sand, then treat with a mixture of water/ethanol/ammonia to neutralize.
Part 6: References
-
BenchChem. this compound | 3895-25-8. Retrieved from
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
National Institutes of Health (NIH). Reactions of 4-methylphenyl isocyanate with amino acids (Analogous Protocol). Retrieved from
-
Fisher Scientific. Safety Data Sheet: 4-Fluorophenyl isocyanate (Analogous Hazard Data). Retrieved from
-
Vietnam Journal of Science. Synthesis of sulfonylurea derivatives. Retrieved from
Sources
Application Note: Strategic Utilization of 4-Fluorobenzenesulfonyl Isocyanate in Medicinal Chemistry
Abstract & Introduction
In the landscape of modern drug discovery, the "Fluorine Scan" is a critical phase where hydrogen atoms are systematically replaced with fluorine to modulate metabolic stability (
This application note details the handling, reactivity, and synthetic protocols for utilizing this compound to generate novel bioactive libraries, specifically targeting sulfonylurea receptors (SUR) involved in insulin secretion and carbonic anhydrase inhibition .
Chemical Reactivity & Mechanism
Unlike standard alkyl isocyanates, sulfonyl isocyanates are exceptionally electrophilic. The sulfonyl group (
The "Push-Pull" Activation
-
The Pull: The sulfonyl group pulls electron density away from the cumulative double bond system.
-
The Result: The central carbon becomes highly susceptible to nucleophilic attack, even by weak nucleophiles (e.g., hindered amines, sulfonamides, or electron-deficient anilines) that would otherwise require catalysis.
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Caption: Divergent synthetic pathways utilizing the high electrophilicity of the sulfonyl isocyanate core.
Experimental Protocols
Protocol A: Synthesis of N-(4-fluorobenzenesulfonyl)-N'-alkylureas
This protocol is optimized for synthesizing glibenclamide analogues or novel antidiabetic agents.
Reagents:
-
This compound (1.0 equiv)[1]
-
Target Amine (1.0 - 1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Nitrogen for 5 minutes.
-
Solvation: Dissolve the target amine (5.0 mmol) in 20 mL of anhydrous DCM. Cool the solution to
using an ice bath. -
Addition: Using a gas-tight syringe, add this compound (5.0 mmol, approx. 1.0 g) dropwise over 10 minutes.
-
Note: The reaction is exothermic.[2] Maintain temperature
to prevent polymerization.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–3 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The isocyanate peak (IR ~2240 cm⁻¹) should disappear.
-
-
Workup (Precipitation Method):
-
In many cases, the sulfonylurea product precipitates out of DCM. Filter the solid and wash with cold ether.
-
If soluble: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).
-
Protocol B: One-Pot Synthesis of Sulfonylcarbamates
Sulfonylcarbamates are valuable intermediates that can be further reacted with amines to form sulfonylureas without handling the sensitive isocyanate, acting as a "masked" isocyanate.
Step-by-Step Methodology:
-
Dissolve the alcohol (e.g., benzyl alcohol) in anhydrous Toluene.
-
Add this compound (1.0 equiv) at room temperature.
-
Stir for 30 minutes. (Catalyst is rarely needed due to high reactivity).
-
Evaporate solvent to yield the stable carbamate.
Workup & Purification Decision Tree
The high acidity of the sulfonylurea proton (
Caption: Self-validating purification workflow utilizing the acidity of the sulfonylurea motif.
Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM | Excellent | Standard choice; product often precipitates. |
| THF | Good | Solubilizes polar amines; requires evaporation. |
| Toluene | Good | Useful for reflux/heating if amine is hindered. |
| Alcohols | FORBIDDEN | Reacts instantly to form carbamates. |
| Water | FORBIDDEN | Hydrolyzes isocyanate to sulfonamide + CO2. |
Troubleshooting Guide
-
Issue: Low Yield / Formation of Sulfonamide (R-SO2-NH2).
-
Issue: Formation of Dimer (Uretidinedione).
-
Cause: Excessive heat or basic impurities.
-
Solution: Keep reaction at
during addition.
-
-
Issue: Sticky Oil Product.
-
Cause: Trapped solvent.
-
Solution: Triturate with Hexane or Diethyl Ether to induce crystallization.
-
Safety & Handling (Critical)
-
Lachrymator: this compound is a potent lachrymator (tear gas effect). Always handle in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage. Wear double nitrile gloves and safety goggles.
-
Pressure Build-up: Never store reaction mixtures in sealed vessels without a pressure release outlet, as CO2 evolution (from moisture reaction) can cause explosions.
References
-
Reactivity of Sulfonyl Isocyanates
-
Synthesis of Sulfonylureas (General Protocol)
- Safety Data & Handling: this compound Safety D
-
Bioactivity of Sulfonylureas
- Design, Synthesis and in Vivo Evaluation of Novel Glycosyl
-
[Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 4. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
common side reactions of 4-Fluorobenzenesulfonyl isocyanate
Technical Support Center: 4-Fluorobenzenesulfonyl Isocyanate Ticket System: Advanced Synthesis & Reactivity Guide Status: Active Operator: Senior Application Scientist
Introduction: The Reagent Profile
Welcome to the technical support hub for This compound (4-FBSI) . As a researcher, you utilize this reagent primarily for its exceptional electrophilicity—enhanced by the electron-withdrawing para-fluoro and sulfonyl groups—to synthesize high-value sulfonylureas, carbamates, and heterocycles.
However, this heightened reactivity is a double-edged sword. 4-FBSI is unforgiving of moisture and imprecise stoichiometry. This guide addresses the three most common "failure modes" reported by our users: unintended hydrolysis, oligomerization, and nucleophilic competition.
Issue #1: "My reaction mixture turned cloudy and evolved gas immediately."
Diagnosis: Uncontrolled Hydrolysis Severity: Critical (Irreversible consumption of reagent)
The most frequent side reaction is the violent interaction with adventitious water. Unlike alkyl isocyanates, which hydrolyze slowly to amines, sulfonyl isocyanates react explosively with water to form the corresponding sulfonamide and carbon dioxide.
The Mechanism
Water attacks the isocyanate carbon, forming a transient sulfonyl carbamic acid. This intermediate is thermally unstable and rapidly decarboxylates.
-
Attack:
-
Decomposition:
Visualizing the Pathway:
Caption: The irreversible hydrolysis pathway converting the reactive isocyanate into the inert sulfonamide solid.
Troubleshooting Protocol: The "Zero-Water" Standard
To prevent this, you must treat the system as strictly anhydrous.
| Parameter | Specification | Why? |
| Solvent Grade | Anhydrous (<50 ppm H₂O) | Even trace moisture initiates the chain reaction. |
| Glassware | Oven-dried (>120°C, 4h) | Surface-adsorbed water is sufficient to cause cloudiness. |
| Atmosphere | N₂ or Ar (Positive Pressure) | Prevents atmospheric moisture ingress during addition. |
| Venting | Oil Bubbler / Needle Bleed | Accommodates potential CO₂ expansion if moisture enters.[1] |
Issue #2: "The liquid reagent has become viscous or contains crystals."
Diagnosis: Dimerization (Uretidinedione Formation) Severity: Moderate (Purification required)
Upon prolonged storage or heating, isocyanates undergo [2+2] cycloaddition to form dimers (uretidinediones) or trimers (isocyanurates). The electron-withdrawing sulfonyl group generally stabilizes the isocyanate against this compared to aromatic isocyanates, but it can still occur if catalyzed by basic impurities or heat [1].
The Mechanism
Two molecules of 4-FBSI react across the C=N bond. This is an equilibrium process that is often favored at lower temperatures but catalyzed by bases (e.g., triethylamine traces).
Corrective Action
-
Purity Check: Run a ¹H NMR.[2] The dimer will show distinct shifts for the aromatic protons compared to the monomer.
-
Thermal Cracking: In some cases, gently heating the dimer (distillation) can revert it to the monomeric isocyanate, although this is risky with sulfonyl derivatives due to potential SO₂ loss [2].
-
Filtration: If crystals are present in the neat liquid, filter under inert gas. The liquid filtrate is usually the active monomer.
Issue #3: "I synthesized a carbamate, but the yield is low and I see a urea byproduct."
Diagnosis: Nucleophilic Competition (Amine vs. Alcohol) Severity: High (Selectivity failure)
When synthesizing carbamates (reacting 4-FBSI with an alcohol), the presence of any amine impurities or water will outcompete the alcohol. The reactivity order for 4-FBSI is: Primary Amine > Water > Primary Alcohol > Secondary Alcohol
If you are trying to make a sulfonylurea (reacting with amine) in an alcohol solvent, the isocyanate may react with the solvent if the amine is sterically hindered or added too slowly.
Reactivity Decision Tree
Caption: Relative reaction rates of 4-FBSI with common nucleophiles. Amines react preferentially.
Optimization Protocol
-
For Sulfonylureas: Add the 4-FBSI dropwise to the amine solution at 0°C. This keeps the isocyanate concentration low relative to the amine, favoring the desired product over dimer formation.
-
For Carbamates: If reacting with an alcohol, ensure the alcohol is dry. You may need a mild base catalyst (like pyridine or DABCO) to activate the alcohol, as the sulfonyl isocyanate is less reactive toward alcohols than amines [3].
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) unless they are the reactant. Use DCM, THF, or Toluene.
References
-
ChemicalBook. (n.d.). p-Toluenesulfonyl Isocyanate Properties and Stability. Retrieved from Note: Serves as a primary reference for the general stability profile of aryl sulfonyl isocyanates.
-
Graf, R. (1968).[3] Chlorosulfonyl Isocyanate. Angewandte Chemie International Edition in English, 7(3), 172-182. Note: Foundational text on sulfonyl isocyanate chemistry and thermal reversibility of dimers.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride (Precursor/Related). Retrieved from Note: Provides critical safety and handling data for fluorinated sulfonyl derivatives.
-
Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides.[4][5] Retrieved from Note: Industrial application guide detailing the reactivity hierarchy of sulfonyl isocyanates.
Sources
preventing hydrolysis of 4-Fluorobenzenesulfonyl isocyanate during reactions
Executive Summary & Reactivity Profile
The Core Challenge:
4-Fluorobenzenesulfonyl isocyanate (CAS 3895-25-8) is an "ultra-electrophile."[1] The sulfonyl group (
While this makes it a potent reagent for synthesizing sulfonylureas and carbamates, it renders the compound intolerant to even trace atmospheric moisture.[1] Hydrolysis is not just a side reaction; it is a cascade failure. [1]
The Hydrolysis Cascade:
-
Decarboxylation: The unstable carbamic acid intermediate collapses.[1]
-
Failure State:
gas evolves (pressure hazard) and 4-fluorobenzenesulfonamide precipitates (dead end product).[1]
Critical Workflow Visualization
Figure 1: The Hydrolysis Trap vs. Successful Ligation
This diagram illustrates the divergent pathways determined by moisture control.
Caption: Path A (Red) shows the irreversible hydrolysis leading to sulfonamide precipitate and gas evolution.[1] Path B (Green) represents the desired anhydrous ligation.[1]
Module 1: Storage & Pre-Reaction Handling[2][3]
Context: This compound has a melting point of ~33–38°C. It often arrives as a solid or a semi-solid sludge.[1] Handling it incorrectly at this stage is the #1 cause of failure.
Q: The bottle is swollen/pressurized. Is it safe to open?
A: STOP. A swollen bottle indicates partial hydrolysis has already occurred, releasing
-
Diagnosis: The seal was compromised.
-
Action: Do not use for sensitive kinetics. If the reagent is critical, vent the bottle inside a fume hood behind a blast shield.[1] Expect a lower titer (purity).[1]
Q: The reagent is solid. Can I heat it to melt it for syringe transfer?
A: Yes, but strictly under inert gas.[1]
-
The Protocol:
-
Place the sealed bottle in a water bath set to 40°C (max 45°C).
-
Do not use a heat gun (creates hot spots >100°C, risking polymerization).[1]
-
Once liquid, purge the headspace with Argon/Nitrogen before inserting a needle.[1]
-
Tip: Warm your syringe/needle in the oven (60°C) prior to use to prevent the reagent from "freezing" inside the needle bore.[1]
-
Q: Can I store it in the fridge after opening?
A: Yes, but you must parafilm the cap and seal it inside a secondary container (like a jar with desiccant).[1]
-
Why? Refrigerators are humid environments.[1] As the bottle cools, it creates a vacuum, sucking moist air past the threads if not perfectly sealed.[1]
Module 2: Solvent & Reagent Selection[2]
Context: "Dry solvent" from a bottle is often not dry enough for sulfonyl isocyanates.[1]
Q: Which solvents are strictly forbidden?
A: Any protic solvent.[1]
-
Forbidden: Water, Alcohols (Methanol, Ethanol), Amines (unless acting as the reactant), Acids.[1]
-
Problematic: DMF/DMSO (often contain residual water; difficult to dry completely).[1]
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile.[1]
Q: How dry is "dry"?
A: Target <50 ppm water .
-
Verification: If you lack a Karl Fischer titrator, use the "Benzophenone Ketyl Test" (for THF/Ether) or use a solvent purification system (SPS).[1]
-
In-Situ Drying: If you must use a bottle solvent, add activated 3Å or 4Å molecular sieves (dried at 300°C) to the solvent bottle 24 hours before use.[1]
Table 1: Solvent Compatibility Matrix
| Solvent | Compatibility | Pre-Treatment Requirement |
| DCM | Excellent | Distill over CaH₂ or pass through Alumina.[1] |
| THF | Good | Distill over Na/Benzophenone; Store over sieves.[1] |
| Toluene | Excellent | Distill over Na; Low hygroscopicity.[1][2] |
| DMF | Risky | Must be "Anhydrous" grade; Store over sieves.[1] |
| Ethanol | FATAL | Reacts immediately to form ethyl carbamate.[1] |
Module 3: Reaction Execution & Monitoring
Q: I see bubbling upon addition. Is this normal?
A: No. (Unless you are running a reaction specifically designed to evolve gas, which is rare here).[1]
-
Cause: Bubbling =
evolution = Hydrolysis.[1] -
Fix: Stop addition. Check your inert gas line (is the N2 tank empty?). Check your solvent water content.[1]
Q: A white solid precipitated immediately. What is it?
A: It is likely 4-fluorobenzenesulfonamide .[1]
-
Mechanism: The isocyanate hydrolyzed to the amine, which might have reacted further or simply crashed out due to low solubility in DCM/Toluene.
-
Verification: Take a small aliquot, quench with methanol, and run LC-MS.[1] If you see a mass corresponding to the sulfonamide (
), your system was wet.[1]
Figure 2: Safe Handling Workflow (Schlenk/Syringe Technique)
Use this logic flow to ensure inert transfer.
Caption: Standard Operating Procedure for transferring low-melting hydrolytically unstable reagents.
Module 4: Quenching & Disposal[2][4]
Context: You have excess isocyanate in your syringe or reaction flask. DO NOT add water directly. [1][3][4]
Q: How do I safely quench excess this compound?
A: Use Methanol (MeOH) or Ethanol (EtOH) .[1]
-
Why? Alcoholysis is exothermic but controlled.[1][2] It forms a stable carbamate (urethane) which is generally non-toxic and easy to dispose of.[1]
-
Protocol:
Q: Why not just add water?
A: Adding water to a concentrated sulfonyl isocyanate can cause a violent release of
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Bubbling during addition | Moisture in solvent or atmosphere.[1] | Abort. Dry solvent with sieves.[1] Check N₂ line.[1][2][5][6] |
| Low Yield | Hydrolysis consumed the reagent.[2] | Increase reagent equivalents (1.1 -> 1.5 eq) or improve drying. |
| Needle Clogged | Reagent froze (mp 33°C) or polymerized.[1] | Use oven-hot syringe; Ensure reagent is fully melted.[1] |
| Swollen Storage Bottle | Seal leak; CO₂ buildup.[1][2] | Vent carefully.[1][2] Check purity via NMR before use. |
References
-
Sigma-Aldrich. this compound Product Sheet & SDS.[1][2] (Accessed 2026).[1][2]
-
Royal Society of Chemistry (RSC). Reactivity of Sulfonyl Isocyanates.[1][7][8] Journal of the Chemical Society, Perkin Transactions.[1]
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Isocyanate Hazards and Reactivity.[1][1]
-
Organic Syntheses. Handling of Chlorosulfonyl Isocyanate (Analogous Reactivity). Org.[1][2][8] Synth. 1968, 48,[1] 8.
Sources
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. icheme.org [icheme.org]
- 5. This compound 95 3895-25-8 [sigmaaldrich.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. This compound | 3895-25-8 | Benchchem [benchchem.com]
- 8. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Fluorobenzenesulfonyl Isocyanate (4-FBSNCO)
Status: Operational Ticket Type: Technical Guide & Optimization Reagent ID: 4-FBSNCO (CAS: 3895-25-8) Target Audience: Medicinal Chemists, Process Chemists
Introduction: The Reagent Profile
Welcome to the technical support hub for 4-Fluorobenzenesulfonyl isocyanate . This reagent is a high-value electrophile primarily used to synthesize sulfonylureas (common in antidiabetics and herbicides) and for the derivatization of amines.
Critical Characteristic: Unlike standard aryl isocyanates (e.g., phenyl isocyanate), the sulfonyl group (
-
Implication: It reacts faster, requires lower temperatures for downstream functionalization, and is hypersensitive to moisture.
Module 1: Synthesis & Preparation
User Query: "I cannot buy this reagent in bulk/it degrades during shipping. How do I synthesize it freshly in the lab?"
The Protocol: Sulfonamide Phosgenation Substitute
While industrial routes use phosgene, the safer and more reliable lab-scale method uses oxalyl chloride . This creates an acyl isocyanate intermediate that decarboxylates thermally.
Optimized Reaction Conditions:
-
Precursor: 4-Fluorobenzenesulfonamide.[1]
-
Reagent: Oxalyl Chloride (1.2 - 1.5 equiv).
-
Solvent: o-Dichlorobenzene (high boiling point is required) or Chlorobenzene.[1][2]
-
Catalyst: Traces of butyl isocyanate (optional but accelerates reaction).
-
Temperature: Reflux (
C required for the final elimination step).
Step-by-Step Workflow:
-
Suspend sulfonamide in dry o-dichlorobenzene.
-
Add oxalyl chloride dropwise at room temperature (gas evolution may occur).
-
Heat to reflux.[3] The mixture typically becomes clear as the isocyanate forms.
-
Critical Step: Continued reflux is necessary to drive off HCl and CO.
-
Purification: Vacuum distillation is mandatory . Do not attempt chromatography.
Visual Workflow: Synthesis Logic
Figure 1: Thermal generation of 4-FBSNCO using the oxalyl chloride protocol.
Module 2: Downstream Reaction Optimization
User Query: "My yields are inconsistent when reacting 4-FBSNCO with amines. The product is impure."
Because 4-FBSNCO is "hot" (highly reactive), standard isocyanate conditions often lead to side reactions like dimerization or bis-acylation.
Optimization Parameters
| Parameter | Standard Condition | Optimized Condition (4-FBSNCO) | Reasoning |
| Temperature | Room Temp / Reflux | 0°C to 10°C | High reactivity causes exotherms; cooling prevents side-products. |
| Solvent | DMF / DMSO | DCM, THF, Toluene | Avoid nucleophilic solvents (DMF can react with sulfonyl isocyanates at high T). |
| Addition Order | Add Isocyanate to Amine | Add Amine to Isocyanate | Keeping Isocyanate in excess initially prevents bis-reaction on the amine. |
| Atmosphere | Air | Argon / Nitrogen | Extreme moisture sensitivity requires inert gas. |
Reaction Pathway & Pitfalls
Figure 2: Competitive pathways. Control of moisture and temperature is critical to favor the green path.
Module 3: Troubleshooting & FAQs
Symptom: White Precipitate Forms Immediately
-
Diagnosis: Hydrolysis. The isocyanate has reacted with moisture in the air or solvent. The precipitate is the original sulfonamide (or the urea derivative of the hydrolysis product).
-
Fix:
-
Distill solvents over
or use molecular sieves (3Å or 4Å). -
Flame-dry glassware under vacuum.
-
Check the reagent bottle: If the liquid is cloudy, distill it before use.
-
Symptom: Violent Exotherm / "Runaway" Reaction
-
Diagnosis: Reactivity Mismatch. The sulfonyl group pulls electron density, making the carbon extremely electrophilic.
-
Fix:
-
Dilute the reaction (0.1 M or lower).
-
Cool the receiving flask to -10°C or 0°C.
-
Add the nucleophile dropwise via syringe pump.
-
Symptom: Product Sticks to Column / Low Recovery
-
Diagnosis: Silanol Interaction. Sulfonyl ureas are acidic (
). They bind tightly to silica gel or streak badly. -
Fix:
-
Avoid Chromatography: Try to crystallize the product. Sulfonylureas often crystallize from EtOH/Water or Toluene/Hexane.
-
Acidify Silica: If you must column, add 1% Acetic Acid to the eluent to suppress ionization.
-
Symptom: "Gummy" Residue instead of Solid
-
Diagnosis: Oligomerization. Isocyanates can trimerize (form isocyanurates) if left standing with trace base or heat.
-
Fix: Use the isocyanate immediately after synthesis/distillation. Store at -20°C under Argon if storage is necessary.
References
-
Preparation via Oxalyl Chloride
-
Reactivity of Sulfonyl Isocyanates
-
Physical Properties & Handling
-
Sigma-Aldrich Product Sheet: this compound.
-
Data: bp 63 °C/0.1 mmHg; mp 33-38 °C.[7]
-
-
Process Safety (Moisture Sensitivity)
- ResinLab Technical Bulletin.
-
Insight: Explains the mechanism of urea/CO2 formation upon water exposure.[8]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxada.com [arxada.com]
- 7. 4-氟苯磺酰基异氰酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. resinlab.com [resinlab.com]
Technical Support Center: Purification of 4-Fluorobenzenesulfonyl Isocyanate Reaction Products
Introduction: The Chemistry of the Challenge
As researchers, we choose 4-Fluorobenzenesulfonyl isocyanate (4-FBSI) for its high electrophilicity, allowing for the rapid synthesis of sulfonylureas and carbamates. However, this reactivity comes with a cost: susceptibility to hydrolysis.
The primary impurity in these reactions is 4-fluorobenzenesulfonamide , formed when the isocyanate reacts with trace moisture. Because this impurity shares a similar aromatic core with your product, separation by standard silica chromatography is often difficult due to co-elution.
This guide provides a self-validating purification protocol based on pKa exploitation, which is superior to standard chromatography for removing the sulfonamide impurity.
Module 1: The "Acid-Base Switch" Protocol (Recommended)
Applicability: This method is the "Gold Standard" for sulfonylureas generated from the reaction of 4-FBSI with primary or secondary amines.
The Scientific Logic (Causality)
To purify efficiently, we exploit the significant acidity difference between the product and the impurity:
-
Target Product (Sulfonylurea): High acidity (pKa ~5.0–6.0) due to the electron-withdrawing sulfonyl and carbonyl groups flanking the N-H.
-
Major Impurity (Sulfonamide): Lower acidity (pKa ~10.0).
By controlling the pH of our extraction medium, we can selectively deprotonate the product, moving it into the aqueous phase, while the impurity remains neutral and trapped in the organic phase.
Step-by-Step Protocol
1. Reaction Quench
-
Upon reaction completion, add a small amount of water to quench any unreacted isocyanate. This converts residual 4-FBSI into the sulfonamide impurity (which we are about to remove).
2. The Bicarbonate Extraction (The Switch)
-
Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Extract the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (pH ~8.5).
3. Phase Separation
-
Keep the Aqueous Layer. (Contains your product).
-
Optional: Wash the aqueous layer once with fresh DCM to remove any entrained non-polar byproducts.
-
Discard the Organic Layer. (Contains the sulfonamide impurity and non-polar symmetric ureas).
4. Acidification & Isolation
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1M HCl or 10% Citric Acid until the pH reaches ~2–3.
-
Result: The product reprotonates, becoming insoluble in water. It will precipitate as a white solid.
-
Filtration: Filter the solid, wash with water, and dry.
Module 2: Chromatographic Strategies
Applicability: Use this when the "Acid-Base Switch" is unsuitable (e.g., product is acid-sensitive, highly lipophilic, or a non-acidic carbamate).
Challenge: Streaking on Silica
Sulfonylureas are acidic and polar. On standard silica gel, they interact strongly with silanols, leading to peak tailing (streaking) and poor resolution.
Optimized Mobile Phases
To fix peak shape, you must suppress ionization or mask silanols.
| Method | Mobile Phase Composition | Rationale |
| Acidic Modifier | DCM / MeOH + 0.5% Acetic Acid | Protonates the sulfonylurea, keeping it neutral and reducing interaction with basic silanols. |
| Reverse Phase | Water / Acetonitrile + 0.1% Formic Acid | Ideal for polar compounds. The C18 column avoids the hydrogen-bonding issues of silica. |
| Orthogonal | Toluene / Acetone | Changes selectivity compared to standard Hexane/EtOAc systems, often separating the sulfonamide. |
Visualizing the Workflow
The following diagram illustrates the reaction pathways and the decision logic for purification.
Figure 1: Decision tree for purifying 4-FBSI reaction products, highlighting the pKa-dependent extraction strategy.
Troubleshooting Center (FAQ)
Q1: My product precipitated as an oil after acidification in Module 1. What do I do?
-
Cause: The product may have a low melting point or contain residual solvent preventing crystallization.
-
Solution: Extract the acidified aqueous layer with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate. If it remains an oil, triturate with cold diethyl ether or hexanes to induce crystallization.
Q2: I see a peak at ~7.9 ppm and ~7.3 ppm in my proton NMR. Is this my product?
-
Analysis: These shifts are characteristic of the 4-fluorobenzenesulfonyl moiety.
-
Differentiation: Look for the N-H protons.
-
Sulfonamide Impurity: A broad singlet (2H) around 7.5–8.0 ppm (exchangeable).
-
Sulfonylurea Product: A diagnostic downfield singlet (1H, SO₂-NH -CO) often >9.0 ppm, and a second N-H signal depending on the amine used.
-
Q3: The yield is lower than expected after the Bicarbonate wash.
-
Issue: Your product might be too lipophilic (long alkyl chains) to fully partition into the aqueous phase even as a salt, or the pH wasn't high enough.
-
Fix: Ensure you used saturated NaHCO₃. If the product has very greasy chains (e.g., C12+), the salt may act as a surfactant (emulsion). In this case, switch to Module 2 (Chromatography) .
Q4: Can I use amine scavengers?
-
Strategy: If you have excess amine starting material, use a polymer-supported isocyanate scavenger. If you have excess isocyanate (4-FBSI), use a polymer-supported amine (like Trisamine) to capture it before workup.
References
-
Reactivity of Sulfonyl Isocyanates
-
pKa Prediction & Separation Logic
- Title: Accurate prediction of the aqueous pKa values of sulfonamide drugs
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link]
- Relevance: Validates the pKa difference between sulfonylureas (pKa ~5) and sulfonamides (pKa ~10).
-
Chromatographic Behavior of Acidic Compounds
- Title: Strategies to Purify Carbohydrate Based Compounds (Discusses Acidic Modifiers)
- Source: Teledyne ISCO
-
URL:[Link]
Sources
- 1. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE1468445C3 - Process for the continuous production of aromatic isocyanates - Google Patents [patents.google.com]
- 3. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Sulfonyl Isocyanate Handling & Moisture Control
Executive Summary: The Nature of the Beast
Sulfonyl isocyanates (
The Paradox of Reactivity:
-
The Feature: This high reactivity allows for rapid derivatization of weak nucleophiles (e.g., carbamoylation of hindered alcohols).
-
The Bug: It renders the reagent intolerant to even trace atmospheric moisture (ppm levels).
Key Distinction:
-
Chlorosulfonyl Isocyanate (CSI): Reacts violently/explosively with water.[1] Decomposes into corrosive acids (
, ). -
p-Toluenesulfonyl Isocyanate (PTSI/TSI): Reacts rapidly but non-violently. Often used intentionally as a water scavenger because the hydrolysis product (
-toluenesulfonamide) is chemically inert in many urethane systems.
Visualizing the Failure Mode
Understanding the decomposition pathway is critical for diagnostics. Unlike alkyl isocyanates which often form ureas, sulfonyl isocyanates typically decarboxylate to form sulfonamides.
Figure 1: The irreversible hydrolysis pathway. Note that for CSI, the "Sulfonamide" product further decomposes into HCl and Chlorosulfonic acid.
Diagnostic & Troubleshooting Guide (FAQ)
Scenario A: Visual & Physical Anomalies
Q: I see a white crystalline solid at the bottom of my reagent bottle. Is the reagent still usable?
-
Diagnosis: The solid is likely the sulfonamide hydrolysis product (e.g.,
-toluenesulfonamide). This indicates moisture ingress. -
Resolution:
-
Do not shake. The supernatant liquid may still be active.
-
Filter: Perform a Schlenk filtration under
or Ar to remove solids. -
Re-titrate: You must determine the new concentration (see Protocol C).
-
Disposal: If >20% solid, quench carefully and discard.
-
Q: When I insert a needle into the septum, the syringe plunger is pushed back out. Why?
-
Diagnosis:
pressure buildup from hydrolysis (see Figure 1). -
Immediate Action:
-
Vent: Insert a bleed needle connected to an inert gas bubbler to relieve pressure safely.
-
Inspect: Check the septum for coring or damage. Replace immediately if compromised.
-
Scenario B: Reaction Failures
Q: My reaction yield dropped from 90% to 40% using the same bottle over two weeks. Why?
-
Root Cause: "Phantom Stoichiometry." You calculated equivalents based on the label, but the effective titer has dropped due to moisture in the headspace or wet solvent.
-
Fix:
-
Solvent Drying: Molecular sieves (3Å or 4Å) are mandatory. Solvents must be <10 ppm water.
-
Headspace Purge: Every time you withdraw reagent, backfill with dry Nitrogen/Argon. Never leave a vacuum in the bottle, as it will pull in moist air through the septum.
-
Q: I am using CSI, and the reaction mixture turned black and exothermed violently upon addition. What happened?
-
Diagnosis: Runaway hydrolysis. CSI reacts explosively with water to form sulfuric acid and HCl. If your solvent was "wet" (e.g., un-distilled THF or ether), the CSI acted as a dehydration agent, destroying your solvent and substrate.
-
Corrective Action:
-
Test solvent water content (Karl Fischer titration) before adding CSI.
-
Perform addition at -78°C or 0°C to control the exotherm.
-
Standard Operating Protocols (SOPs)
Protocol A: The "Gold Standard" Transfer Technique
Never pour sulfonyl isocyanates. Always use positive pressure transfer.
-
Prepare Glassware: Flame-dry or oven-dry (120°C for >4 hours) all flasks, needles, and syringes. Cool under Ar flow.
-
The Source: Insert a short needle connected to an Ar/N2 line (low pressure) into the reagent bottle septum.
-
The Transfer: Insert the transfer needle (long). Allow the inert gas pressure to push the liquid into the syringe. Do not pull the plunger manually if possible—let pressure do the work to avoid micro-bubbles.
-
The Destination: Inject into the reaction flask against a counter-flow of inert gas.
Protocol B: Solvent Drying Specifications
Standard "Reagent Grade" solvents are insufficient.
| Solvent | Drying Agent | Activation | Target Water Content |
| Dichloromethane (DCM) | Reflux 2h | < 10 ppm | |
| Toluene | Na/Benzophenone | Purple color | < 10 ppm |
| Acetonitrile | 3Å Molecular Sieves | 20% m/v loading, 72h | < 10 ppm |
| THF | Na/Benzophenone | Purple color | < 10 ppm |
Protocol C: Titration of Sulfonyl Isocyanates
Validation of reagent purity.
-
Dissolve a known mass of di-n-butylamine (excess) in dry toluene.
-
Add a weighed aliquot of the sulfonyl isocyanate.
-
Allow to react for 15 minutes (forms the urea).
-
Back-titrate the unreacted amine with standardized 0.1 N HCl using bromophenol blue indicator (blue
yellow). -
Calculation:
Decision Logic: Handling & Safety
Figure 2: Safety and handling logic distinguishing CSI from TSI.
References
-
Organic Syntheses: Chlorosulfonyl Isocyanate. Org. Synth. 1966 , 46, 23. Link
-
Williams, D. B. G.; Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. J. Org.[2][3] Chem. 2010 , 75, 8351–8354.[3] Link[2][3]
-
ThermoFisher Scientific. Safety Data Sheet: p-Toluenesulfonyl Isocyanate. (Accessed 2026).[4][5] Link
-
VanDeMark Chemical. Technical Bulletin: PTSI as Moisture Scavenger. Link
Sources
Technical Support Center: Troubleshooting Low Yields in Sulfonylurea Synthesis
Introduction
Sulfonylureas are a critical scaffold in medicinal chemistry (e.g., glibenclamide, glimepiride) and agrochemistry (e.g., chlorsulfuron).[1] Their synthesis typically relies on the formation of the
This guide provides a root-cause analysis for low yields and actionable protocols to restore reaction efficiency.
Part 1: Method Selection & Diagnostic Flow
Before troubleshooting, ensure you are using the correct synthetic strategy for your substrate. The two primary routes are the Isocyanate Route (classic) and the Carbamate Route (robust).
Diagnostic Workflow
Figure 1: Decision tree for diagnosing yield loss in sulfonylurea synthesis. Use this to isolate whether the failure is kinetic (reactivity) or thermodynamic (decomposition).
Part 2: Troubleshooting The Isocyanate Route
Reaction:
This route is the most direct but is highly susceptible to moisture. The isocyanate (
Common Failure Modes & Solutions
| Symptom | Probable Cause | Technical Solution |
| Precipitate is not Product | Formation of Symmetric Urea ( | Dry Solvents: Ensure solvent water content |
| No Reaction (SM Recovered) | Deprotonation Failure. Sulfonamide ( | Stronger Base: Switch from |
| Low Yield (<40%) | Poor Nucleophilicity. Electron-withdrawing groups on the sulfonamide reduce reactivity. | Catalysis: Add 10 mol% DMAP . It forms a reactive acyl-pyridinium intermediate that transfers the carbonyl group to the sulfonamide [5]. |
| Biuret Formation | Excess Isocyanate. Reaction of product sulfonylurea with excess isocyanate. | Stoichiometry Control: Use exactly 1.0–1.05 eq of isocyanate. Add isocyanate slowly to the sulfonamide/base mixture. |
Optimized Protocol: Isocyanate Addition
Standardized for 1.0 mmol scale
-
Activation: In a flame-dried flask, dissolve Sulfonamide (1.0 eq) in anhydrous Acetone or Acetonitrile (0.2 M).
-
Deprotonation: Add
(1.5 eq) or DBU (1.1 eq). Stir at RT for 15 min to generate the sulfonamide anion. -
Coupling: Add Isocyanate (1.05 eq) dropwise via syringe.
-
Critical: If using a solid isocyanate, dissolve in minimal dry solvent first.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC.[2][3]
-
Note: Heating is rarely required for isocyanates and may promote degradation.
-
-
Workup:
-
Evaporate solvent.
-
Dissolve residue in water.
-
Filter any insoluble solids (this is likely the symmetric urea byproduct).
-
Acidify filtrate with 1N HCl to pH ~3–4. The sulfonylurea will precipitate as a white solid.
-
Part 3: Troubleshooting The Phenyl Carbamate Route
Reaction:
When isocyanates are too unstable, toxic, or commercially unavailable, the Phenyl Carbamate method is the industry standard for high yields [2]. It acts as a "masked" isocyanate.
Common Failure Modes & Solutions
| Symptom | Probable Cause | Technical Solution |
| Incomplete Conversion | Temperature too low. Phenol displacement is endothermic and requires thermal activation. | Reflux: This reaction typically requires reflux in Toluene or Dioxane ( |
| Product Contaminated with Phenol | Inefficient Workup. Phenol byproduct co-precipitates with the sulfonylurea. | Basic Wash: Dissolve crude in 5% NaOH (converts phenol to phenoxide). Wash with EtOAc (removes organics). Acidify aqueous layer to precipitate pure product. |
| Slow Reaction Kinetics | Leaving Group Ability. The phenoxide is a decent leaving group, but can be improved. | Substituted Carbamates: Use 4-nitrophenyl carbamate . The |
Optimized Protocol: Carbamate Displacement
Recommended for difficult substrates
-
Preparation of Carbamate (if not purchased):
-
React Amine (
) with Diphenyl Carbonate (1.1 eq) in THF/Water (9:1) at RT. Yields are typically >90% [3].
-
-
Coupling:
-
Mix Sulfonamide (1.0 eq) and Phenyl Carbamate (1.1 eq) in Toluene or Dioxane (0.5 M).
-
Add DBU (1.5 eq) or
(2.0 eq).
-
-
Reflux: Heat to reflux (
) for 2–6 hours. -
Workup (The "Phenol Purge"):
-
Cool to RT. Dilute with water.
-
Acidify to pH 2.
-
Extract with EtOAc.
-
Critical Step: Wash the organic layer with sat.
(removes unreacted sulfonamide) and then 0.5N NaOH (removes phenol byproduct). -
Dry and concentrate.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My sulfonylurea is water-soluble and won't precipitate upon acidification. How do I isolate it?
-
Answer: This is common with polar R-groups. Do not rely on precipitation. Instead, extract the acidified aqueous phase with Ethyl Acetate or DCM . If the product is highly polar, use n-Butanol . Alternatively, purify via Reverse Phase Flash Chromatography (C18 column) using a Water/Methanol gradient [2].
Q2: Why am I seeing a "double reaction" (Biuret)?
-
Answer: You have a local excess of isocyanate. This happens when the product (sulfonylurea) reacts with a second molecule of isocyanate.
-
Fix: Reverse the addition order. Add the Isocyanate slowly to the Sulfonamide solution. Ensure the Sulfonamide is in excess during the addition phase.
Q3: Can I use Triphosgene instead of Isocyanates?
-
Answer: Yes, this is a valid "in-situ" method. React the amine with Triphosgene (0.33 eq) and TEA to generate the isocyanate in situ, then add the sulfonamide and base. This avoids handling toxic isocyanates but requires strict temperature control (
) to prevent side reactions [5].
Q4: The reaction turns solid/slurry and stirring stops. What should I do?
-
Answer: Sulfonylurea salts are often insoluble in non-polar solvents like Toluene.
-
Fix: Add a co-solvent like DMF or DMSO (10-20% v/v) to maintain solubility. However, be aware that DMSO can be difficult to remove. Acetonitrile is often a better compromise.
References
-
BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (Accessed 2023). Link
-
MDPI. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas. Molecules 2015, 20, 19676. Link
-
RSC Advances. A facile synthesis of sulfonylureas via water assisted preparation of carbamates.[7] Org.[1][3][6][8][9][10] Biomol. Chem., 2011. Link
-
ResearchGate. Recent Advances in the Synthesis of Sulfonylureas. Eur. J. Org. Chem. Link
-
NIH. Sulfonylureas - StatPearls.Link
-
Vietnam J. Sci. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. VJST, 2020. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
identifying byproducts in 4-Fluorobenzenesulfonyl isocyanate reactions by mass spectrometry
This guide serves as a technical support resource for researchers analyzing 4-Fluorobenzenesulfonyl isocyanate (4-FBSI) reactions. It focuses on identifying byproducts and troubleshooting mass spectrometry (MS) anomalies caused by the high reactivity of sulfonyl isocyanates.
Reagent Focus: this compound (4-FBSI) CAS: 3895-25-8 | MW: 201.17 Da Molecular Formula: C₇H₄FNO₃S
Executive Summary
4-FBSI is a highly electrophilic reagent. In Mass Spectrometry (MS) workflows, "impurity" peaks are often not present in the original bottle but are artifacts generated during sample preparation or ionization . The sulfonyl isocyanate group (-SO₂NCO) reacts rapidly with nucleophiles (water, alcohols, amines), leading to a predictable set of transformation products.
This guide helps you distinguish between synthetic byproducts (real impurities) and process artifacts (generated during analysis).
Part 1: The "Ghost" Peaks (Common Byproducts)
Use the table below to cross-reference unexpected
| Observed | Observed | Identity | Origin / Mechanism |
| 176.0 | 174.0 | 4-Fluorobenzenesulfonamide | Hydrolysis. Reaction with moisture in solvent, air, or MS source. Loss of CO₂. |
| 234.0 | 232.0 | Methyl Carbamate Derivative | Solvent Reaction. Sample dissolved in Methanol (MeOH). |
| 248.0 | 246.0 | Ethyl Carbamate Derivative | Solvent Reaction. Sample dissolved in Ethanol (EtOH). |
| 377.0 | 375.0 | Symmetrical Sulfonylurea | Dimerization. Reaction of 4-FBSI with its own hydrolysis product (Sulfonamide). |
| 202.0 | N/A | Parent Isocyanate (Rare) | Only visible in strictly anhydrous, non-nucleophilic solvents (e.g., dry MeCN/DCM). |
Part 2: Reaction Pathways & Diagnostics
The following pathway map illustrates how 4-FBSI degrades or reacts under common laboratory conditions. Use this to trace the origin of your mass peaks.
Figure 1: Degradation and reaction pathways of 4-FBSI leading to common MS signals.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: The "Hydrolysis" Spike
Q: I dissolved my 4-FBSI in DMSO for LC-MS, but I only see a peak at 176 Da (Positive) / 174 Da (Negative). Is my reagent bad?
-
Diagnosis: Likely Process Artifact .
-
The Science: DMSO is hygroscopic (absorbs water from air). Even "dry" DMSO can contain enough water to hydrolyze the highly reactive isocyanate into 4-fluorobenzenesulfonamide (MW 175) within seconds. Additionally, the acidic sulfonamide proton ionizes very well in ESI(-), often suppressing the signal of any remaining isocyanate.
-
The Fix:
-
Do not analyze the isocyanate directly if possible.
-
Derivatization Protocol: Quench a small aliquot of your 4-FBSI with an excess of a secondary amine (e.g., diethylamine or morpholine) in dry DCM.
-
Analyze the resulting urea derivative . If the urea peak is major, your reagent is good. If you still see the sulfonamide peak (175 Da) after amine quenching, then the hydrolysis happened before your analysis (i.e., the reagent has degraded in the bottle).
-
Scenario B: The "Methanol" Trap
Q: I used Methanol as the mobile phase or diluent. Why do I see a peak at m/z 234?
-
Diagnosis: Solvolysis Artifact .
-
The Science: Alcohols are nucleophiles. Methanol reacts instantly with sulfonyl isocyanates to form the methyl carbamate (urethane).
-
Reaction: R-SO₂-NCO + MeOH → R-SO₂-NH-CO-OMe
-
Mass Check:
Da. Observed as .
-
-
The Fix: Switch to Acetonitrile (MeCN) or Dichloromethane (DCM) as the solvent. Ensure your LC method uses an aprotic mobile phase if you intend to see the parent mass, though this is difficult in standard Reverse Phase (RP) LC-MS due to the water content in the aqueous phase.
Scenario C: The "Dimer" Peak
Q: I see a high mass peak around 377 Da. Is this a polymer?
-
Diagnosis: Symmetrical Urea Formation .
-
The Science: As 4-FBSI hydrolyzes to the sulfonamide (175 Da), the remaining isocyanate (201 Da) reacts with this newly formed sulfonamide.
-
Reaction: R-SO₂-NCO + H₂N-SO₂-R → R-SO₂-NH-CO-NH-SO₂-R
-
Mass Check:
Da.
-
-
Significance: This indicates "partial" hydrolysis. Your sample is wet, but not completely dead yet.
Part 4: Advanced Characterization (Fragmentation Logic)
When performing MS/MS (tandem mass spec) on reaction products involving 4-FBSI, look for these signature fragmentation pathways to confirm structural identity.
1. Sulfonyl Cleavage (The "64" Loss) Sulfonamides and sulfonyl ureas typically undergo cleavage of the S-N bond or extrusion of SO₂.
-
Observation: A neutral loss of 64 Da (
) or a fragment ion at m/z 95 ( ). -
Mechanism: In ESI(+), the rupture of the
bond often leaves the aryl cation.
2. Isocyanate Specific Loss If the isocyanate moiety is intact (rare) or part of a urea:
-
Observation: Loss of 43 Da (HNCO) from urea derivatives.
3. Fluorine Signature
-
Observation: While not a mass loss, the mass defect of Fluorine often results in slightly lower fractional masses compared to non-fluorinated analogs.
-
Diagnostic: m/z 95 (Fluorophenyl cation) is a very strong indicator of the 4-fluorobenzene core.
Part 5: Standard Operating Procedure (SOP) for Purity Check
Objective: Verify the purity of 4-FBSI without hydrolysis artifacts.
Materials:
-
Dry Dichloromethane (DCM).
-
Benzylamine (or Diethylamine).
-
HPLC Vials.
Protocol:
-
Prepare Quench Solution: Add 20 µL of Benzylamine to 1 mL of dry DCM.
-
Sample Prep: Add 5 mg of 4-FBSI sample to the Quench Solution. Shake for 10 seconds.
-
Note: This converts all active isocyanate to the stable Benzyl-urea derivative.
-
-
Dilute: Dilute 10 µL of this mixture into 1 mL of Acetonitrile.
-
Analyze: Run LC-MS (ESI+).
-
Data Interpretation:
-
Peak A (Derivatized Urea): MW =
Da. (Indicates Active Reagent). -
Peak B (Sulfonamide): MW = 175 Da. (Indicates Decomposed Reagent).
-
Calculation: Purity % = [Area A / (Area A + Area B)] * 100.
-
References
-
Fragmentation of Aromatic Sulfonamides
-
Reactivity of Sulfonyl Isocyanates
-
Isocyanate Hydrolysis Mechanisms
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Fluorobenzenesulfonyl Isocyanate Derivatives
Welcome to the technical support center for 4-Fluorobenzenesulfonyl Isocyanate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and improving the stability of these highly reactive compounds. This resource, presented in a question-and-answer format, offers practical, field-proven insights to ensure the integrity of your experiments.
Understanding the Instability of this compound Derivatives
This compound is a powerful electrophilic reagent widely used in organic synthesis.[1] Its high reactivity, a desirable trait for chemical transformations, also makes it inherently unstable and susceptible to degradation if not handled and stored correctly. The presence of both the sulfonyl (-SO₂-) group and a fluorine atom on the aromatic ring significantly increases the electrophilicity of the isocyanate (-NCO) carbon, making it a prime target for nucleophilic attack.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
Q1: My this compound has turned cloudy and/or I see solid precipitates. What is happening and is it still usable?
A1: The appearance of cloudiness or solid precipitates is a strong indicator of degradation, primarily due to moisture contamination. Isocyanates react readily with water in a multi-step process.[3]
-
Hydrolysis: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.
-
Decarboxylation: This intermediate rapidly decomposes, releasing carbon dioxide gas and forming the corresponding primary sulfonamide (4-fluorobenzenesulfonamide).
-
Urea Formation: The newly formed sulfonamide can then react with another molecule of the isocyanate to form a stable, and often insoluble, disubstituted urea. This process consumes two equivalents of your valuable isocyanate for every one equivalent of water.[4]
The solid precipitate you are observing is likely this urea byproduct. The presence of significant precipitation indicates a substantial loss of the active isocyanate, which will negatively impact your reaction stoichiometry and yield. It is highly recommended to use fresh, pure reagent for optimal results.
Q2: What are the ideal storage conditions for this compound to maximize its shelf life?
A2: Proper storage is critical to maintaining the stability of this compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric moisture.[5] |
| Temperature | Store in a cool, dry place, typically at 2-8°C. | Reduces the rate of potential self-polymerization (trimerization) and other degradation reactions. |
| Container | Use a tightly sealed container made of an inert material. For long-term storage, sealed glass ampoules are ideal.[5] | Prevents ingress of moisture and air. |
| Light | Protect from direct sunlight. | While not as critical as moisture, UV radiation can potentially contribute to degradation over time. |
Reaction Troubleshooting
Q3: I am getting a lower than expected yield in my reaction with this compound. What are the likely causes?
A3: Lower than expected yields can stem from several factors related to the stability and handling of the isocyanate:
-
Reagent Degradation: As discussed in Q1, moisture contamination leading to the formation of ureas is a primary cause of reduced active isocyanate concentration.[4]
-
Solvent and Reagent Purity: Ensure all solvents and other reagents are rigorously dried before use. The presence of even trace amounts of water can significantly impact the reaction.
-
Side Reactions: At elevated temperatures, isocyanates can undergo self-condensation to form cyclic trimers known as isocyanurates.[4] This side reaction consumes the isocyanate, reducing the amount available to react with your desired substrate.
-
Reaction Conditions: While the high reactivity of this compound often allows for reactions at room temperature, some transformations may require gentle heating.[6] However, excessive temperatures should be avoided to minimize trimerization.
Q4: I observe gas evolution (bubbling) during my reaction. Is this normal?
A4: Gas evolution is a common sign of moisture contamination. The reaction of the isocyanate with water produces carbon dioxide gas.[4] If your reaction is not expected to produce gaseous byproducts, this is a strong indication that your starting materials or solvent are not sufficiently dry.
Stabilization Strategies
Q5: Are there any chemical stabilizers I can add to my this compound to improve its long-term stability?
A5: While it is always best to rely on proper storage and handling, certain stabilizers have been proposed for isocyanates. However, their use must be carefully considered as they can sometimes interfere with downstream reactions.
-
Acidic Oxides: Dissolving a small amount of a normally gaseous acidic oxide, such as carbon dioxide or sulfur dioxide, in the liquid isocyanate has been shown to improve storage stability by inhibiting self-polymerization.[7]
-
Phenols: The addition of small amounts (10-5000 ppm) of phenol has been reported to suppress both discoloration and turbidity from self-polymerization in isocyanate compositions.[8]
It is crucial to note that these stabilizers may need to be removed before use in certain applications, as they can inhibit the desired reaction.[7] For most laboratory-scale applications, procuring high-purity reagent and using it promptly under anhydrous conditions is the most reliable strategy.
Experimental Protocols
Protocol 1: Quenching of Unused this compound
This protocol describes a safe method for neutralizing excess or degraded this compound.
Materials:
-
Isopropanol
-
Methanol
-
Water
-
Appropriate reaction vessel with stirring and cooling capabilities
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound in an inert, dry solvent (e.g., toluene).
-
Cool the solution in an ice bath.
-
Slowly add isopropanol dropwise with vigorous stirring. The reaction is exothermic. Continue the addition until no further heat is evolved.[9]
-
Next, slowly add methanol to ensure the complete reaction of any remaining isocyanate.[9]
-
Finally, very slowly and cautiously add water to quench any remaining reactive species.[9]
-
The resulting mixture can then be disposed of according to your institution's hazardous waste guidelines.
Protocol 2: Purity Assessment by Derivatization and HPLC Analysis
This protocol provides a method to assess the purity of your this compound by converting it to a stable derivative for analysis.
Materials:
-
Di-n-butylamine (DBA)
-
Anhydrous acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Accurately weigh a small sample of the this compound in a sealed vial under an inert atmosphere.
-
Add a known excess of a standard solution of di-n-butylamine in anhydrous acetonitrile. The DBA will react with the isocyanate to form a stable urea derivative.
-
Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
Analyze the resulting solution by reverse-phase HPLC.
-
Quantify the amount of the urea derivative formed to determine the concentration of the active isocyanate in your original sample. The presence of other peaks may indicate impurities or degradation products.
Visualizing Degradation and Reaction Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Trimerization of this compound.
By understanding the inherent reactivity of this compound derivatives and implementing these handling, storage, and troubleshooting strategies, you can significantly improve the stability of these reagents and the reliability of your experimental outcomes.
References
- Huang, D., & Yan, G. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry, 15(8), 1753–1761.
- Graf, R. (1966).
- Ferreira, P., et al. (2023). Emulsion Stabilization Strategies for Tailored Isocyanate Microcapsules. Molecules, 28(2), 735.
- Doubtnut. (2020, March 27).
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.).
- Khlebnikov, V. (2019, December 4). What conditions are required to react isocyanate with COOH or OH groups?
- Chemam, A., et al. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.
- Adams, L. M. (1966). U.S. Patent No. 3,247,236. U.S.
- Safe Work Australia. (2020).
- Ferreira, P., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-25.
- Kober, R., & Papadopoulos, M. (1985). U.S. Patent No. 4,517,133. U.S.
- Brown, W. E., & Wold, F. (1973). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
- BenchChem. (2025).
- Nagata, T., et al. (1992). European Patent No. EP0505150B1.
- Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833.
- Dyer, E., & Wright, G. C. (1959). The Thermal Decomposition of Isocyanurates. Journal of the American Chemical Society, 81(9), 2138-2143.
- Levitt, B. W. (1998). U.S. Patent No. USH1696H. U.S.
- ChemicalBook. (n.d.).
- Nagata, T., et al. (1994). U.S. Patent No. 5,302,749. U.S.
- Wang, Z., et al. (2020).
- Feller, D. R., & Plampin, J. N. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34833–34844.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- Zhang, Y., et al. (2022). Generation of sulfonylureas under photoredox catalysis and their biological evaluations.
- Nagata, T., et al. (1992). European Patent No. EP0505150A1.
- ResearchGate. (n.d.).
- Vandenbroek, L. A., et al. (2007). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes.
- Castro, E. A., et al. (2001). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (4), 651-654.
- Heasley, V. L., et al. (2004). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. The Journal of Organic Chemistry, 69(20), 6743-6747.
- BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips.
- Mickel, S. J., et al. (1987). SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses, 65, 135.
- Safe Work Australia. (2020).
- Sigma-Aldrich. (n.d.).
- Arxada. (2024). Chlorosulfonyl Isocyanate (CSI)
- Sigma-Aldrich Korea. (n.d.).
- ResearchGate. (2019).
Sources
- 1. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 8. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 9. epfl.ch [epfl.ch]
Technical Support Center: Handling 4-Fluorobenzenesulfonyl Isocyanate
Status: Online | Agent: Senior Application Scientist | Topic: Storage, Handling, & Troubleshooting
Introduction: The Nature of the Beast
You are likely working with 4-Fluorobenzenesulfonyl isocyanate (CAS: 3895-25-8) because you need a highly reactive electrophile to introduce a sulfonylurea moiety or derivatize a nucleophile in drug discovery (e.g., antidiabetic or herbicide scaffolds).
The Core Challenge: This reagent is a "sulfonyl isocyanate," meaning the sulfonyl group (
This guide replaces standard generic advice with field-proven protocols to maintain reagent integrity and safety.
Module 1: Critical Storage & Stability
Preventing degradation before you even open the cap.
The "State of Matter" Confusion
Q: My bottle arrived as a liquid, but the label says Melting Point 33-38°C. Is it degraded? A: Likely not. This compound is a low-melting solid .
-
Explanation: In many laboratories (20–25°C), it may exist as a supercooled liquid or a semi-solid. If stored in a fridge (2–8°C), it will solidify.
-
Action: If you need to dispense it volumetrically as a liquid, gently warm the container to 40°C in a water bath under dry conditions until fully liquefied. Do not overheat, as thermal degradation can occur.
Storage Protocol
Q: How do I store this long-term without the bottle pressurizing? A: Pressure buildup is a sign of CO₂ generation from moisture ingress. Follow this strict protocol:
| Parameter | Specification | Reason |
| Temperature | 2–8°C (Refrigerated) | Slows dimerization and thermal decomposition. |
| Atmosphere | Argon or Nitrogen (Inert) | Critical. Moisture reacts to form CO₂ (pressure hazard). |
| Container | Original glass w/ PTFE liner | Avoids leaching. Do not use standard polyethylene for long term.[1] |
| Secondary | Desiccator / Sealed bag | Double barrier against humidity in the fridge. |
Visualizing the Degradation Pathway
The following diagram illustrates why moisture is catastrophic for this reagent.
Caption: The hydrolysis cascade. Note that for every mole of water introduced, you generate one mole of gas, pressurizing sealed vessels.
Module 2: Handling & Synthesis Troubleshooting
Ensuring reaction success and reproducibility.
Solvent Selection Guide
Q: My yield is low, and I see a white solid. What happened? A: You likely used a "wet" solvent or a protic solvent.
-
The Issue: The white solid is 4-fluorobenzenesulfonamide , the dead end of hydrolysis.
-
The Fix: Use only anhydrous solvents (<50 ppm water).
| Solvent Class | Compatibility | Notes |
| Alcohols (MeOH, EtOH) | INCOMPATIBLE | Will instantly form carbamates (urethanes). Only use if this is the desired product. |
| Amines | Reactant | Will instantly form ureas. Exothermic! |
| Ethers (THF, Et₂O) | Excellent | Must be anhydrous (distilled over Na/Benzophenone or molecular sieves). |
| Chlorinated (DCM, CHCl₃) | Excellent | Good solubility. Ensure acid-free and dry. |
| Water | DANGEROUS | Violent reaction.[1][2][3] Never use as solvent. |
Reaction Setup Protocol
Q: How do I safely transfer the reagent? A: Do not pour it. Use positive pressure techniques.[4]
-
Purge: Flush your syringe and needle with dry Nitrogen/Argon 3 times.
-
Pressure: Insert a nitrogen balloon needle into the reagent septum to equalize pressure as you withdraw liquid.
-
Transfer: Inject directly into the reaction flask (which should already contain solvent/reactants under inert gas).
-
Temperature: If reacting with an amine, cool the receiving flask to 0°C. The reaction is highly exothermic due to the sulfonyl group's activation.
Module 3: Emergency & Disposal
The "Oh No" scenarios.
Spill Cleanup (The "Do Not Use Water" Rule)
Q: I spilled a few mLs in the fume hood. Should I wash it with water? A: NO.
-
Why: Adding water to a concentrated spill will cause a violent evolution of CO₂ and potentially disperse the chemical as an aerosol (tussive/choking hazard).
-
Correct Procedure:
-
Evacuate the immediate area if the fumes are strong.
-
Cover the spill with dry sand or absorbent pads.
-
Neutralize by adding a mixture of 90% Isopropanol + 10% concentrated Ammonia (or similar dilute alkaline alcohol solution) slowly onto the absorbent. This converts the isocyanate into a stable urea/carbamate.
-
Wait 30 minutes before collecting the waste.
-
Glassware Cleaning
Q: How do I clean the syringe? A: Rinse immediately with a dry solvent (like Acetone or DCM) into a dedicated organic waste container. Then rinse with methanol. Only wash with water after the isocyanate has been quenched by the methanol.
References & Authority
-
Sigma-Aldrich. Product Specification: this compound (CAS 3895-25-8).[5] Retrieved from
-
Fisher Scientific. Safety Data Sheet: this compound. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Isocyanates, N.O.S. (General reactivity data for isocyanate class). Retrieved from
-
Safe Work Australia. Guide to Handling Isocyanates. (Safety and storage protocols). Retrieved from
-
PubChem. Compound Summary: this compound.[5] Retrieved from
Sources
4-Fluorobenzenesulfonyl Isocyanate (4-FBSI) Reaction Engineering Center
Status: Operational Reagent Code: 4-FBSI (CAS: 1195-45-5) Chemical Class: Sulfonyl Isocyanate (Super-Electrophile)
Welcome to the Technical Support Center
You are accessing this guide because you are working with 4-Fluorobenzenesulfonyl isocyanate (4-FBSI) , a reagent defined by its aggressive electrophilicity. Unlike standard aryl isocyanates, the sulfonyl group (
The Golden Rule: In 4-FBSI chemistry, solvent selection is not just about solubility—it is a method of kinetic control. The wrong solvent will not just lower your yield; it will fundamentally alter the reaction pathway.
Module 1: Solvent Compatibility & Selection Matrix
User Query: "Which solvent should I use for coupling 4-FBSI with an amine/alcohol?"
Technical Insight: 4-FBSI is moisture-sensitive and reacts violently with protic solvents. Your choice must balance solubility (of the polar sulfonylurea product) against inertness .
Solvent "Go/No-Go" Protocol
| Solvent Class | Examples | Status | Technical Verdict |
| Chlorinated | DCM, Chloroform, DCE | PREFERRED | Gold Standard. Excellent balance of polarity for reaction rate and inertness. Products often precipitate, aiding isolation.[1] |
| Aromatic | Toluene, Xylene, Benzene | GOOD | Kinetic Control. Slower reaction rates due to low dielectric constant. Ideal for highly exothermic couplings to prevent runaway. |
| Polar Aprotic | THF, Dioxane, Acetone | CAUTION | Moisture Risk. These are hygroscopic. Even trace water (ppm levels) will trigger hydrolysis to 4-fluorobenzenesulfonamide. Must be anhydrous.[1] |
| Dipolar Aprotic | DMF, DMSO, DMAc | AVOID | Runaway Risk. High dielectric constants stabilize the zwitterionic intermediate, accelerating the rate to uncontrollable levels. Hard to remove. |
| Protic | Methanol, Ethanol, Water | FORBIDDEN | Reactant. These are nucleophiles, not solvents. They will instantly consume 4-FBSI to form carbamates or sulfonamides. |
Visual Guide: Solvent Selection Logic
Figure 1: Decision tree for selecting a solvent based on chemical compatibility and desired reaction kinetics.
Module 2: Reaction Kinetics & Optimization
User Query: "My reaction is instantaneous and generating too much heat. How do I control it?"
Technical Insight: The reaction of 4-FBSI with nucleophiles proceeds via a nucleophilic attack on the isocyanate carbon. The transition state involves charge separation (negative charge on the nitrogen, stabilized by the sulfonyl group).
-
Dielectric Constant Effect: High dielectric solvents (Acetonitrile, DMF) stabilize this charge separation, lowering the activation energy (
) and dramatically increasing the rate. -
The "Fluorine Effect": The para-fluorine atom is electron-withdrawing (inductive effect), making the isocyanate carbon significantly more electrophilic than in phenyl isocyanate.
Kinetic Control Strategy
-
Temperature Modulation:
-
Standard:
to Room Temperature ( ). -
Runaway Prevention: If using DCM or THF, start at
. The reaction is exothermic; the heat generated can boil low-boiling solvents like DCM ( ), causing pressure buildup.
-
-
Concentration:
-
Dilution is your friend. Operate at 0.1 M to 0.5 M . High concentrations (>1 M) in polar solvents invite oligomerization.
-
-
Order of Addition:
-
Correct: Add the nucleophile (amine/alcohol) slowly to the solution of 4-FBSI.
-
Why? This keeps the concentration of the highly reactive 4-FBSI high relative to the nucleophile initially, but controls the heat release rate.
-
Module 3: Troubleshooting & FAQs
User Query: "I see a white precipitate forming immediately. Is this my product or an impurity?"
Diagnostic Protocol:
| Observation | Probable Cause | Corrective Action |
| Precipitate forms immediately upon addition | Scenario A: Success. Sulfonylureas are often insoluble in DCM/Toluene. Scenario B: Failure. Hydrolysis to 4-fluorobenzenesulfonamide. | Test: Take a small aliquot. Add water. If it dissolves, it might be salt.[1][2] If it remains solid, check melting point. Sulfonamides have distinct MPs vs. Ureas. Fix: Filter and wash with cold ether. |
| Reaction turns to a solid "gel" | Cross-linking or Runaway. Solvent was too concentrated or too polar (e.g., DMF). | Fix: Dilute the reaction 5-fold before starting next time. Use a mechanical stirrer, not magnetic. |
| Low Yield / Sticky Gum | Moisture Contamination. 4-FBSI hydrolyzed to the sulfonamide, which then reacted with remaining isocyanate to form complex impurities. | Fix: CRITICAL. Dry all glassware. Use a nitrogen balloon. Ensure solvents are "Anhydrous" grade. |
The Hydrolysis Trap (Mechanism of Failure)
It is vital to understand how moisture destroys your reaction to prevent it.
Figure 2: The hydrolysis pathway. Note that CO2 evolution is a physical sign of wet solvents.
Module 4: Safety & Handling
-
Hazard Class: Corrosive, Lachrymator, Respiratory Sensitizer.
-
Specific Threat: 4-FBSI has no odor warning properties before dangerous concentrations are reached.
-
Decontamination:
-
Spills should be neutralized with a solution of 5% aqueous ammonia and 10% isopropyl alcohol . Do not seal the waste container immediately (CO2 evolution will burst the bottle).
-
References
-
Reactivity of Sulfonyl Isocyanates: Recent advances in reactions of aryl sulfonyl isocyanates. RSC Advances.[1]
-
Solvent Effects on Kinetics: Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
-
Hydrolysis Mechanism: Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry.[3]
-
Safety Data: this compound SDS. Sigma-Aldrich.[1]
-
Solubility of Sulfonylureas: Solubility of sulfonylureas and repaglinide in the absence and presence of aqueous solutions of various co-solvents.[4] ResearchGate.[1][5]
Sources
Validation & Comparative
High-Performance Mass Spectrometry Analysis of Alcohols and Amines via 4-Fluorobenzenesulfonyl Isocyanate Derivatization
Executive Summary: The Fluorine Advantage
In the trace analysis of nucleophilic analytes (alcohols, phenols, amines), poor ionization efficiency in electrospray ionization (ESI) often creates a "sensitivity bottleneck." 4-Fluorobenzenesulfonyl isocyanate (4-FBSI) represents a high-performance derivatization reagent designed to overcome these limitations.
Unlike standard alkyl or aryl isocyanates, 4-FBSI incorporates a sulfonyl group and a fluorine atom. This unique architecture confers three distinct analytical advantages:
-
Enhanced Acidity (pKₐ Modulation): The sulfonyl group, further activated by the electron-withdrawing fluorine, renders the resulting carbamate -NH- proton highly acidic (pKₐ ~3–4). This enables facile deprotonation and exceptional sensitivity in Negative Ion Mode (ESI-) , where background noise is significantly lower than in positive mode.
-
Fluorine Mass Defect: The presence of fluorine introduces a specific mass defect, aiding in the filtration of complex biological matrices.
-
Diagnostic Fragmentation: The reagent yields robust, structure-specific reporter ions (m/z 159, 174) that facilitate Multiple Reaction Monitoring (MRM) method development.
Part 1: Mechanism of Action[1]
The derivatization process relies on the rapid nucleophilic addition of the analyte (alcohol or amine) to the highly reactive isocyanate group of 4-FBSI. This reaction converts neutral, hard-to-ionize species into acidic sulfonyl carbamates (from alcohols) or sulfonyl ureas (from amines).
Reaction Scheme & Ionization Pathway[2][3]
The following diagram illustrates the transformation of a generic alcohol (R-OH) into a highly ionizable sulfonyl carbamate, followed by its fragmentation in the mass spectrometer.
Figure 1: Reaction mechanism showing the conversion of an alcohol to an acidic sulfonyl carbamate and subsequent ionization/fragmentation.
Part 2: Comparative Performance Analysis
To justify the selection of 4-FBSI over traditional reagents, one must compare ionization modes and sensitivity outcomes. 4-FBSI is superior for ESI(-) applications, whereas reagents like Dansyl Chloride are optimized for ESI(+).
Table 1: Comparative Metrics of Derivatization Reagents
| Feature | 4-FBSI (Sulfonyl Isocyanate) | Phenyl Isocyanate (PIC) | Dansyl Chloride | Tosyl Isocyanate (PTSI) |
| Target Analytes | Alcohols, Phenols, Amines | Alcohols, Amines | Phenols, Amines | Alcohols, Amines |
| Ionization Mode | ESI Negative (-) | ESI Positive (+) | ESI Positive (+) | ESI Negative (-) |
| Ionization Mechanism | Deprotonation of acidic -NH- | Adduct formation [M+H]⁺/[M+Na]⁺ | Protonation of tertiary amine | Deprotonation of acidic -NH- |
| Acidity (pKₐ) | High (Fluorine inductive effect) | Neutral/Basic | Basic | High |
| Background Noise | Low (Selective negative mode) | High (Solvent adducts common) | Medium | Low |
| Reporter Ions | m/z 159, 174 (Fluorine signature) | m/z 119 (Phenyl isocyanate) | m/z 171 (Dansyl fragment) | m/z 155 (Tosyl cation) |
| Reaction Speed | Fast (< 5 min) | Moderate | Slow (requires heating) | Fast |
Key Insight: While Tosyl Isocyanate (PTSI) is a close analog, 4-FBSI offers slightly higher acidity due to the electron-withdrawing nature of the fluorine atom at the para position, potentially improving ionization efficiency for sterically hindered analytes.
Part 3: Experimental Protocol
This protocol is designed for the derivatization of trace alcohols (e.g., steroids, fatty alcohols) in biological matrices. It employs a "Derivatize & Shoot" workflow compatible with LC-MS/MS.
Reagents Required[4][5]
-
Reagent Solution: 2 mg/mL this compound in anhydrous Acetonitrile (ACN). Note: Prepare fresh daily; isocyanates hydrolyze in moisture.
-
Catalyst (Optional): Triethylamine (TEA) or DMAP (only required for sterically hindered alcohols).
-
Quenching Agent: 5% Formic acid in water or excess Ethanol.
Step-by-Step Workflow
-
Sample Preparation:
-
Evaporate the biological extract (e.g., plasma extract) to dryness under nitrogen.
-
Reconstitute in 50 µL of anhydrous ACN.
-
-
Derivatization Reaction:
-
Add 50 µL of 4-FBSI Reagent Solution .
-
(Optional) Add 10 µL of 0.1% TEA in ACN if analyzing secondary/tertiary alcohols.
-
Vortex for 30 seconds.
-
Incubate at Room Temperature for 5–10 minutes . (Heating to 60°C is only necessary for highly hindered substrates).
-
-
Quenching & Dilution:
-
Add 100 µL of Quenching Agent (Water/Ethanol) to consume excess reagent. This prevents column fouling.
-
Transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject 5–10 µL onto a C18 column.
-
Mobile Phase: Water/ACN with 0.1% Formic Acid (Acidic pH maintains the neutral form on-column, sharpening peaks).
-
Source: ESI Negative Mode.
-
Part 4: Mass Spectrometry Interpretation
Successful identification relies on understanding the fragmentation pattern of the sulfonyl carbamate moiety.
Diagnostic Fragmentation Pathway
In ESI(-) MS/MS, the precursor ion [M-H]⁻ typically undergoes cleavage at the N-S or N-C bonds.
Figure 2: Common fragmentation pathways for 4-FBSI derivatives in negative ion mode.
Quantitative MRM Transitions
For a hypothetical alcohol "Analyte-OH" (MW = X):
-
Precursor Ion (Q1): m/z = [X + 201.17 - 1.008] = [X + 200.16]
-
Quantifier Transition (Q3): m/z174.0 (Sulfonamide anion) – High intensity, specific.
-
Qualifier Transition (Q3): m/z159.0 (Sulfonate anion) – Confirmational peak.
Note: The mass shift induced by derivatization is +201.02 Da (Molecular Weight of Reagent) minus 1.008 Da (lost proton) = +200.01 Da net shift in negative mode.
References
-
Zuo, M., et al. (2005). "p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma." Journal of Chromatography B.
-
Vangronsveld, E., & Mandel, F. (2003). "Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Luo, R., et al. (2019). "Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds." Journal of Chromatography A.
-
PubChem. (2025).[1] "4-Fluorobenzenesulfonamide (Fragment Data)." National Library of Medicine.
Sources
Comparative Guide: Reactivity & Applications of Aryl Sulfonyl Isocyanates
Executive Summary
Aryl sulfonyl isocyanates (e.g., p-toluenesulfonyl isocyanate, PTSI) represent a distinct class of "super-electrophiles" within isocyanate chemistry. Unlike their alkyl or standard aryl counterparts (e.g., phenyl isocyanate), the presence of the sulfonyl group (
This guide provides a technical analysis of their reactivity profiles, mechanistic underpinnings, and experimental protocols. It is designed for researchers requiring precise control over nucleophilic additions, moisture scavenging, or derivatization kinetics.
Mechanistic Foundation: The "Sulfonyl Effect"
To understand the reactivity hierarchy, one must analyze the electronic distribution. In standard aryl isocyanates, the nitrogen lone pair participates in resonance with the aromatic ring. However, in aryl sulfonyl isocyanates, the sulfonyl group is a potent electron-withdrawing group (EWG).
Electronic Activation
The
-
Result: The carbonyl carbon becomes highly electrophilic (
). -
Consequence: Reaction rates with nucleophiles (alcohols, amines, water) are orders of magnitude faster than standard isocyanates, often proceeding without catalysts.
Resonance Stabilization of the Intermediate
Upon nucleophilic attack, the negative charge generated on the nitrogen atom is delocalized into the sulfonyl group, stabilizing the transition state and lowering the activation energy (
Visualization: Reaction Mechanism & Resonance
Figure 1: Mechanistic pathway highlighting the stabilization of the nitrogen anion by the sulfonyl group, facilitating rapid nucleophilic attack.
Comparative Reactivity Analysis
The following table benchmarks p-Toluenesulfonyl Isocyanate (PTSI) against standard aromatic and aliphatic isocyanates.
Table 1: Relative Reactivity and Properties
| Feature | Alkyl Isocyanate (e.g., HDI) | Aryl Isocyanate (e.g., PhNCO) | Aryl Sulfonyl Isocyanate (PTSI) |
| Electrophilicity | Low | Moderate | High (Super-Electrophile) |
| Reaction with Water | Slow (Requires catalyst) | Moderate | Rapid (Exothermic, no catalyst) |
| Hydrolysis Product | Amine + | Aniline + | Sulfonamide + |
| N-H Acidity (Product) | Low ( | Moderate | High ( |
| Catalyst Need | High (Sn, amines) | Low/Moderate | None (usually) |
| Selectivity | High | Moderate | Low (Reacts with weak nucleophiles) |
Selectivity Profiles
-
Moisture Scavenging: PTSI is the industry standard for moisture scavenging in urethane formulations because it reacts with water faster than the polyol resin reacts with the main isocyanate (e.g., MDI). This kinetic selectivity prevents side reactions (foaming) in the final cure.
-
Derivatization: Due to its high reactivity, PTSI can derivatize sterically hindered alcohols or phenols that are unreactive toward phenyl isocyanate.
Experimental Protocols
Protocol A: Kinetic Benchmarking (Competition Experiment)
Objective: To visualize the relative reactivity of PTSI vs. Phenyl Isocyanate (PhNCO) using a competitive nucleophile approach.
Materials:
-
Phenyl isocyanate (PhNCO)[3]
-
Benzyl alcohol (limiting reagent)
-
Dichloromethane (
-DCM, anhydrous) -
NMR Spectrometer
Methodology:
-
Preparation: In an NMR tube, dissolve Benzyl alcohol (1.0 equiv, 0.1 mmol) in 0.6 mL
-DCM. -
Addition: Simultaneously add PTSI (1.0 equiv) and PhNCO (1.0 equiv). Note: Ensure rapid mixing.
-
Monitoring: Immediately acquire
NMR spectra at t=1 min, 5 min, and 15 min. -
Analysis: Integrate the benzylic methylene protons (
) of the product urethanes.-
PTSI-product shift:
ppm (Deshielded due to sulfonyl). -
PhNCO-product shift:
ppm.
-
-
Validation: The ratio of products represents the relative rate constant ratio (
). Expect PTSI product, confirming .
Protocol B: Moisture Scavenging Efficiency
Objective: Quantify water removal capability in a solvent system.[4]
Materials:
-
Solvent with known water spike (e.g., Toluene with 500 ppm
). -
Karl Fischer (KF) Titrator.
Workflow:
-
Measure initial water content (
) via KF titration. -
Add PTSI (Theoretical excess: 13g PTSI consumes 1g
).[4]-
Calculation:
.
-
-
Stir at Room Temperature for 15 minutes.
-
Measure final water content (
). -
Pass Criteria:
.
Decision Framework: When to Use Aryl Sulfonyl Isocyanates
Use the following logic flow to determine if PTSI is the correct reagent for your application.
Figure 2: Decision matrix for selecting isocyanate reagents based on kinetic and structural requirements.
Safety & Handling (Critical)
-
Pressure Hazard: The reaction of PTSI with water generates
gas rapidly.[4] Sealed vessels must have pressure relief mechanisms to prevent explosion. -
Exotherm: The hydrolysis is exothermic. Do not add large quantities of PTSI to bulk water; add PTSI to the wet solvent/resin.
-
Toxicity: Like all isocyanates, PTSI is a respiratory sensitizer. Handle in a fume hood with appropriate PPE.
References
-
Ataman Chemicals. p-Toluenesulfonyl Isocyanate Technical Data. Retrieved from
-
VanDeMark Chemical. PTSI - Moisture Scavenger & Intermediate. Retrieved from
-
Royal Society of Chemistry. Recent advances in reactions of aryl sulfonyl isocyanates. RSC Advances. Retrieved from
-
National Institutes of Health (NIH). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PubMed. Retrieved from
-
Chemistry LibreTexts. Reactions of Alcohols with Sulfonyl Chlorides and Isocyanates. Retrieved from
Sources
- 1. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]
- 2. manavchem.com [manavchem.com]
- 3. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. vandemark.com [vandemark.com]
Analytical Techniques for Purity Assessment of 4-Fluorobenzenesulfonyl Isocyanate: A Comparative Guide
Executive Summary
4-Fluorobenzenesulfonyl isocyanate (4-FBSNCO) is a high-value electrophile widely used in the synthesis of sulfonylurea herbicides and pharmaceutical intermediates. Its dual reactivity—stemming from the highly electrophilic isocyanate group (-N=C=O) activated by the electron-withdrawing sulfonyl moiety—makes it a potent derivatizing agent but also renders it exceptionally sensitive to moisture.
The primary analytical challenge is distinguishing the active isocyanate from its hydrolysis product, 4-fluorobenzenesulfonamide , and other synthesis byproducts like 1,3-bis(4-fluorobenzenesulfonyl)urea. Standard direct-injection HPLC is often unsuitable due to on-column hydrolysis. This guide compares three industry-standard techniques—Derivatization-HPLC , Potentiometric Titration , and Quantitative
Chemical Context & Stability Profile
Before selecting a method, one must understand the analyte's behavior. 4-FBSNCO hydrolyzes rapidly upon contact with atmospheric moisture.
-
Active Species: this compound (Liquid/Low-melting solid, bp 63°C @ 0.1 mmHg).
-
Primary Impurity: 4-Fluorobenzenesulfonamide (Solid, mp ~124°C).
-
Critical Implication: Any analytical method involving aqueous mobile phases or protic solvents without prior derivatization will yield false-negative assay results.
Comparative Analysis of Techniques
Technique A: Derivatization-HPLC (The Specificity Gold Standard)
Best For: Trace impurity profiling and stability-indicating assays.
Direct analysis of isocyanates by HPLC is prone to artifacts. The industry standard involves "locking" the isocyanate functionality by reacting it with a secondary amine to form a stable urea derivative. 1-(2-Pyridyl)piperazine (1-2PP) is the preferred reagent because the pyridyl group adds a strong UV chromophore, significantly enhancing detection limits compared to aliphatic amines.
Experimental Protocol: 1-2PP Derivatization
-
Reagent Prep: Dissolve 1-(2-pyridyl)piperazine (15 mg/mL) in dry acetonitrile (MeCN).
-
Sample Prep: Weigh ~10 mg of 4-FBSNCO into a dry vial. Immediately add 2 mL of the 1-2PP solution. Vortex for 1 minute. The reaction is exothermic and instantaneous.
-
Quench: Add 1 mL of MeOH to quench any residual derivatizing agent (optional, but good practice).
-
Dilution: Dilute to 0.5 mg/mL with Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (sulfonamide) and 280 nm (urea derivative).
-
Data Interpretation: The isocyanate is quantified as the 1-2PP-urea derivative . Any peak matching the retention time of underivatized 4-fluorobenzenesulfonamide indicates degradation prior to derivatization.
Technique B: Potentiometric Titration (The Bulk Assay Standard)
Best For: Goods-in QC and bulk purity (>98%) confirmation.
This method relies on the reaction of the isocyanate with an excess of a secondary amine (Dibutylamine, DBA), followed by back-titration of the unreacted amine with standard acid. It is defined by standards such as ASTM D2572 or JIS K 6806.
Experimental Protocol: DBA Back-Titration
-
Blank Prep: Pipette 20.0 mL of 0.5 N Dibutylamine in dry toluene into a flask. Dilute with 50 mL dry isopropanol.
-
Sample Prep: Accurately weigh ~2.0 g of 4-FBSNCO into a flask. Immediately add 20.0 mL of 0.5 N Dibutylamine in toluene.
-
Reaction: Stopper and stir for 15 minutes at room temperature. (The urea forms quantitatively).
-
Titration: Add 50 mL isopropanol. Titrate the excess amine with 0.5 N Hydrochloric Acid (aqueous or methanolic) using a potentiometric titrator equipped with a pH glass electrode.
-
Calculation:
(Where is volume in mL, is normality of HCl, is sample weight in g).
Limitations: This method is non-specific. Acidic impurities (like sulfonyl chlorides) will consume amine and inflate the result. It quantifies "total reactive electrophiles," not just the specific isocyanate.
Technique C: Quantitative F NMR (The Structural Arbiter)
Best For: Absolute purity determination without reference standards (using an internal standard) and distinguishing structural isomers.
Since the analyte contains a fluorine atom,
Experimental Protocol: qNMR
-
Internal Standard (IS): Select a stable fluorinated standard with a distinct shift, e.g.,
-trifluorotoluene (TFT) or 2,4-dichlorobenzotrifluoride. -
Solvent: Anhydrous
or -DMSO (stored over 4Å molecular sieves). -
Prep: Weigh ~20 mg of sample and ~10 mg of IS directly into the NMR tube. Add 0.6 mL solvent. Cap immediately.
-
Acquisition:
-
Pulse sequence: Inverse gated decoupling (to suppress NOE if
decoupling is used, though for it's often not needed). -
Relaxation delay (
): (typically 30s to ensure full relaxation). -
Scans: 16–32.
-
-
Analysis: Integrate the IS peak and the 4-FBSNCO peak. Calculate purity based on molar ratios.
Why it works: The electron-withdrawing nature of the
Summary of Comparative Data
| Feature | Derivatization-HPLC | Potentiometric Titration | |
| Primary Output | Impurity Profile & Assay | Total Reactive Group (%NCO) | Absolute Purity (w/w%) |
| Specificity | High (Separates all species) | Low (Interference from acids) | Very High (Structural ID) |
| Sensitivity (LOD) | High (ng range with UV/MS) | Low (mg range) | Medium (0.1% impurity level) |
| Sample Throughput | Medium (20 min/sample) | High (5-10 min/sample) | Medium (15 min/sample) |
| Moisture Risk | Low (if derivatized immediately) | Medium (during weighing) | Low (closed system) |
| Equipment Cost | $ (Titrator) |
Visualized Workflows
Figure 1: Derivatization Logic Pathway
The following diagram illustrates the chemical logic behind the HPLC sample preparation, ensuring the unstable isocyanate is converted into a detectable, stable species.
Caption: Figure 1. Stabilization of 4-FBSNCO via derivatization with 1-2PP prior to HPLC analysis.
Figure 2: Method Selection Decision Tree
Use this logic to select the appropriate analytical technique based on your specific data requirements.
Caption: Figure 2. Decision matrix for selecting the optimal analytical technique for sulfonyl isocyanates.
References
-
Japanese Standards Association. (2018).[3] JIS K 6806: Water-based wood adhesives - Determination of isocyanate content. Hiranuma. Link
-
Environmental Protection Agency (EPA). (2000). Method for the Determination of Isocyanates by HPLC (Method CT-224). EPA.gov. Link
-
Sigma-Aldrich. (2023). Certified Reference Materials for
qNMR. Sigma-Aldrich Technical Guides. Link -
BenchChem. (2025).[1] A Researcher's Guide to Quantifying Isocyanate Conversion. BenchChem Guides. Link
-
National Institutes of Health (NIH). (2005). p-Toluenesulfonyl isocyanate as a novel derivatization reagent. PubMed. Link
Sources
A Comparative Guide to LC-MS Methods for Detecting Labeled Peptides: An In-Depth Analysis of 4-Fluorobenzenesulfonyl Isocyanate and Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the derivatization of peptides prior to liquid chromatography-mass spectrometry (LC-MS) analysis is a cornerstone for enhancing sensitivity, directing fragmentation, and enabling accurate quantification. This guide provides a deep dive into the application of 4-Fluorobenzenesulfonyl isocyanate (FSO) for peptide labeling, a method of growing interest. We will explore its hypothesized mechanism and performance characteristics, drawing insights from analogous sulfonyl-containing reagents. Furthermore, we will present a comprehensive comparison with two widely adopted labeling strategies: Tandem Mass Tags (TMT) and Dimethyl Labeling. This objective analysis, supported by experimental logic and data, will empower researchers to make informed decisions for their specific analytical needs.
The Rationale for Peptide Derivatization
Mass spectrometry is a powerful tool for identifying and quantifying peptides.[1] However, challenges such as low abundance, poor ionization efficiency, and complex fragmentation patterns can hinder comprehensive analysis.[1] Chemical derivatization addresses these issues by introducing a specific chemical group to the peptide, thereby altering its physicochemical properties. This can lead to improved chromatographic retention, enhanced ionization, and more predictable fragmentation during tandem mass spectrometry (MS/MS), which is crucial for confident peptide identification and accurate quantification.[2]
This compound (FSO): A Sulfonyl-Based Derivatization Strategy
While specific literature on the use of this compound for peptide analysis in LC-MS is not abundant, its chemical structure allows for a clear inference of its reactivity and impact on peptide analysis. The isocyanate group is known to react with primary amines, such as the N-terminus of peptides and the side chain of lysine residues.[3] The benzenesulfonyl moiety introduces a strongly acidic sulfonic acid group, which is expected to carry a fixed negative charge.[4]
Mechanism of Action and Expected Benefits
The derivatization of a peptide's N-terminus with a sulfonyl-containing reagent like FSO is anticipated to proceed via the reaction of the isocyanate group with the primary amine of the peptide. This modification introduces a stable sulfonyl group at the N-terminus.
Based on studies of similar compounds like 4-sulfophenyl isothiocyanate and 4-formyl-benzenesulfonic acid (FBSA), the introduction of a sulfonic acid group offers several advantages:
-
Enhanced Ionization: The sulfonic acid group is a strong acid and will be deprotonated under typical electrospray ionization (ESI) conditions, leading to a fixed negative charge. This can improve the ionization efficiency of the derivatized peptides.
-
Directed Fragmentation: The presence of a fixed charge at the N-terminus can influence the fragmentation pattern during collision-induced dissociation (CID). Research on similar sulfonated peptides has shown that this can lead to a more predictable fragmentation, often favoring the formation of specific ion series.[4][5] For instance, derivatization with 4-sulfophenyl isothiocyanate has been shown to result in tandem mass spectra dominated by C-terminal y-type ions.[4] Conversely, FBSA derivatization has been reported to enhance the abundance of b-ions in both positive and negative ion modes.[5] This predictable fragmentation simplifies spectral interpretation and can improve the confidence of peptide identification.
Inferred Workflow for FSO Labeling
The workflow for FSO labeling of peptides can be inferred from standard derivatization protocols.
Caption: Inferred workflow for FSO peptide labeling and LC-MS/MS analysis.
Comparative Analysis: FSO vs. Established Labeling Methods
To provide a practical context for the potential utility of FSO, we compare it with two of the most widely used methods in quantitative proteomics: Tandem Mass Tags (TMT) and Dimethyl Labeling.
Tandem Mass Tags (TMT)
TMT reagents are a set of isobaric chemical labels that enable multiplexed quantification of proteins from multiple samples simultaneously.[6][7] All TMT tags have the same nominal mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for the relative quantification of peptides from each sample.[8]
Key Features of TMT:
-
Multiplexing Capability: TMT allows for the simultaneous analysis of up to 18 samples, significantly increasing throughput.
-
Isobaric Nature: Labeled peptides from different samples are indistinguishable in the MS1 scan, which can reduce spectral complexity.
-
MS2-Based Quantification: Quantification is based on the intensity of reporter ions in the MS/MS spectrum.
Caption: General workflow for TMT-based quantitative proteomics.
Dimethyl Labeling
Dimethyl labeling is a cost-effective chemical labeling method that introduces methyl groups to the N-terminus of peptides and the side chain of lysine residues through reductive amination.[9] By using stable isotope-labeled formaldehyde, peptides from different samples can be differentially labeled for relative quantification.
Key Features of Dimethyl Labeling:
-
Cost-Effective: The reagents for dimethyl labeling are significantly less expensive than TMT reagents.[9]
-
Simple and Robust: The reductive amination reaction is rapid and specific.[9][10]
-
MS1-Based Quantification: Quantification is based on the mass difference of the labeled peptides in the MS1 scan.[11]
Caption: General workflow for dimethyl labeling-based quantitative proteomics.
Performance Comparison
| Feature | Inferred FSO Labeling | TMT Labeling | Dimethyl Labeling |
| Principle | N-terminal derivatization with a sulfonyl group | Isobaric tagging of primary amines | Reductive dimethylation of primary amines |
| Quantification Level | MS1 or MS2 (Inferred) | MS2 (Reporter Ions) | MS1 (Precursor Ion Intensity) |
| Multiplexing | Likely limited to 2-3 plex with isotopic variants | Up to 18-plex | Typically 2-plex or 3-plex |
| Primary Advantage | Potentially directs fragmentation for improved identification | High multiplexing capability | Cost-effective and simple workflow |
| Potential Limitations | Limited published data, potential for side reactions | Ratio compression, higher cost | Lower multiplexing capacity, potential for incomplete labeling |
| Instrumentation | Compatible with most tandem mass spectrometers | Requires high-resolution MS for reporter ion analysis | Compatible with a wide range of mass spectrometers |
Experimental Protocols
Inferred Protocol for this compound (FSO) Peptide Labeling
Note: This is a hypothetical protocol based on the reactivity of isocyanates and protocols for similar sulfonyl-containing reagents. Optimization will be required.
-
Peptide Preparation: Start with a purified and quantified peptide sample in a suitable buffer (e.g., 50 mM triethylammonium bicarbonate, pH 8.5).
-
Reagent Preparation: Prepare a fresh solution of this compound in an anhydrous organic solvent (e.g., acetonitrile).
-
Labeling Reaction: Add the FSO solution to the peptide sample at a molar excess (e.g., 10-fold). Incubate at room temperature for 1 hour.
-
Quenching: Add a quenching solution (e.g., 5% hydroxylamine) to react with any excess FSO. Incubate for 15 minutes.
-
Sample Cleanup: Desalt the labeled peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagent and salts.
-
LC-MS/MS Analysis: Analyze the purified, labeled peptides by LC-MS/MS.
Standard Protocol for Tandem Mass Tag (TMT) Labeling
This protocol is a general guideline based on manufacturer's recommendations.[12]
-
Peptide Preparation: Ensure the peptide sample is in a buffer compatible with TMT labeling (e.g., 100 mM TEAB, pH 8.5).
-
TMT Reagent Reconstitution: Dissolve the TMT reagent in anhydrous acetonitrile.
-
Labeling Reaction: Add the TMT reagent to the peptide sample. The manufacturer recommends a specific reagent-to-peptide ratio.[12] Incubate at room temperature for 1 hour.
-
Quenching: Add 5% hydroxylamine to the sample to quench the reaction. Incubate for 15 minutes.
-
Sample Pooling: Combine the labeled samples in a 1:1 ratio.
-
Sample Cleanup: Desalt the pooled sample using C18 SPE.
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptides by LC-MS/MS using an instrument capable of high-resolution MS2 scans.
Standard Protocol for Dimethyl Labeling
This protocol is based on established methods for reductive amination of peptides.[9]
-
Peptide Preparation: The peptide sample should be in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate, pH ~8).
-
Labeling Reaction:
-
For the "light" sample, add formaldehyde solution.
-
For the "heavy" sample, add deuterated formaldehyde solution.
-
-
Reduction: Immediately after adding the formaldehyde, add sodium cyanoborohydride solution to each sample.
-
Incubation: Incubate the reactions at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding an acid (e.g., formic acid) until the pH is below 3.
-
Sample Pooling: Combine the light and heavy labeled samples.
-
Sample Cleanup: Desalt the pooled sample using C18 SPE.
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptides by LC-MS/MS.
Conclusion and Future Outlook
The derivatization of peptides with this compound presents an intriguing, albeit underexplored, strategy for LC-MS analysis. Based on the behavior of analogous sulfonyl-containing reagents, FSO labeling holds the promise of enhancing peptide ionization and directing fragmentation, which could lead to more confident peptide identifications. However, without direct experimental data, its performance in terms of reaction efficiency, quantitative accuracy, and potential for side reactions remains speculative.
In contrast, TMT and Dimethyl Labeling are well-established methods with distinct advantages and disadvantages. TMT excels in high-throughput, multiplexed quantitative proteomics, making it ideal for large-scale comparative studies. Dimethyl labeling offers a cost-effective and straightforward alternative for relative quantification, particularly when a lower level of multiplexing is sufficient.
The choice of a peptide labeling strategy is a critical decision in any quantitative proteomics experiment. It is imperative for researchers to weigh the specific goals of their study, available instrumentation, and budget when selecting the most appropriate method. While FSO shows theoretical promise, further research is necessary to validate its efficacy and establish standardized protocols. Until then, TMT and Dimethyl Labeling will continue to be the workhorses of quantitative proteomics, providing robust and reliable data for a wide range of biological investigations.
References
-
Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 38(5), 547–557. [Link]
-
Gucinski, A. C., & Turecek, F. (2019). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Journal of the American Society for Mass Spectrometry, 30(10), 2097–2107. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]
-
Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., Neumann, T., & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895–1904. [Link]
-
Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
-
Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601. [Link]
-
MetwareBio. (2023). TMT vs. DIA: Which Method Reigns Supreme in Quantitative Proteomics?. [Link]
-
Jo, Y., et al. (2014). Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis. Molecular & Cellular Proteomics, 13(6), 1479-1491. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
-
Papenfuss, A. T., et al. (2019). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 18(11), 4056-4065. [Link]
-
Hirano, H., et al. (1995). Selective isolation of N-blocked peptides by isocyanate-coupled resin. Journal of protein chemistry, 14(3), 131–138. [Link]
-
Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]
-
Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468-1478. [Link]
-
Gucinski, A. C., & Turecek, F. (2019). N‐Terminal chemical derivatization of peptides with 4‐formyl‐benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b‐ion series. Journal of Mass Spectrometry, 54(10), 833-843. [Link]
-
Sadygov, R. G., & Cociorva, D. (2005). Peptide ion fragmentation in mass spectrometry. In Current Protocols in Bioinformatics (Vol. 13, pp. 13.6.1-13.6.24). [Link]
-
Longdom Publishing. (n.d.). Tandem Mass Tags (TMT) as an Important Isobaric Labelling Method for Protein Analysis. [Link]
-
Waters Corporation. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA. [Link]
-
Fernandez-de-Cossio, J. (2011). Mass spectrum patterns of 18O-tagged peptides labeled by enzyme-catalyzed oxygen exchange. Analytical chemistry, 83(8), 2890–2896. [Link]
-
UT Southwestern Proteomics Core. (n.d.). TMT Quantitation. [Link]
-
Lame, M. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations [Video]. YouTube. [Link]
-
Takeda, H., et al. (2014). Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics. Recent advances in cell-free protein synthesis, 131-144. [Link]
-
MtoZ Biolabs. (n.d.). SILAC/Dimethyl Quantitative Proteomics Service. [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2005). Mass spectrometry of peptides and proteins. Mass Spectrometry Reviews, 24(5), 817-841. [Link]
-
Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]
-
Egertson, J. D., et al. (2013). Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. Journal of the American Society for Mass Spectrometry, 24(12), 1867-1877. [Link]
-
The Rockefeller University. (n.d.). Dimethyl labeling based quantitation. [Link]
Sources
- 1. Mass spectrometry in the discovery of peptides involved in intercellular communication: From targeted to untargeted peptidomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Selective isolation of N-blocked peptides by isocyanate-coupled resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Mass Tag (TMT) Multiplexing Approach to Protein Quantitation: Q&A - AnalyteGuru [thermofisher.com]
- 7. longdom.org [longdom.org]
- 8. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Rockefeller University » Dimethyl labeling based quantitation [rockefeller.edu]
- 12. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Fluorobenzenesulfonyl Isocyanate for Advanced Applications in Research and Drug Development
In the landscape of chemical biology and pharmaceutical development, the strategic selection of reagents for the modification and labeling of biomolecules is paramount. Isocyanates, a class of highly reactive compounds, have long been utilized for their ability to form stable covalent bonds with nucleophilic groups present in proteins and other biological macromolecules. Among these, 4-Fluorobenzenesulfonyl Isocyanate (4-FBSI) has emerged as a reagent with a distinct set of advantages over conventional aryl and alkyl isocyanates. This guide provides an in-depth technical comparison of 4-FBSI with other isocyanates, supported by experimental insights and protocols, to inform its application in sophisticated research and development workflows.
The Chemical Advantage of the Sulfonyl Isocyanate Moiety
The reactivity of the isocyanate group (-N=C=O) is central to its utility. This reactivity is significantly modulated by the substituent attached to the nitrogen atom. In conventional aryl isocyanates, such as phenyl isocyanate, the isocyanate group is directly attached to an aromatic ring. While reactive, the electron-donating or withdrawing nature of substituents on the ring can tune this reactivity.
4-FBSI belongs to the class of sulfonyl isocyanates, where the isocyanate group is linked to a sulfonyl group (-SO₂-). This structural feature is the primary determinant of its enhanced reactivity. The potent electron-withdrawing nature of the sulfonyl group dramatically increases the electrophilicity of the isocyanate carbon atom, making it exceptionally susceptible to nucleophilic attack.[1][2] This heightened reactivity allows for rapid and efficient reactions even with weak nucleophiles under mild conditions.[1]
Key Advantages of this compound
The unique combination of a sulfonyl isocyanate group and a fluorine-substituted benzene ring endows 4-FBSI with several key advantages over other isocyanates:
-
Enhanced Reactivity: The strong electron-withdrawing power of the sulfonyl group makes aryl sulfonyl isocyanates, including 4-FBSI, more reactive than other types of isocyanates.[1] This allows for faster reaction times and the potential for reactions to proceed at lower temperatures or with lower concentrations of reactants. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, and the addition of the sulfonyl group further amplifies this effect.
-
Formation of Stable Sulfonylurea Linkages: The reaction of 4-FBSI with primary and secondary amines, such as the N-terminus of proteins or the side chain of lysine residues, results in the formation of a highly stable N-sulfonylurea linkage. This linkage is notably robust and can withstand a wide range of chemical conditions, ensuring the integrity of the labeled biomolecule during subsequent experimental manipulations.
-
The Utility of the Fluorine Atom as a Probe: The presence of a fluorine atom at the para-position of the benzene ring provides a powerful analytical handle. Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F NMR signal is highly sensitive to the local chemical environment, allowing for the study of protein conformation, ligand binding, and other molecular interactions without interference from other nuclei in the biological matrix.[3] This feature is particularly valuable in drug discovery for fragment-based screening and in structural biology for probing protein dynamics.
-
Versatility in Derivatization for Analysis: The high reactivity of 4-FBSI makes it an excellent derivatizing agent for enhancing the detection of amine-containing analytes in High-Performance Liquid Chromatography (HPLC).[4][5] By introducing the fluorobenzenesulfonyl group, the polarity of the analyte is modified, and a UV-active chromophore is introduced, facilitating sensitive detection.
Comparative Performance Data
While direct kinetic comparisons across a broad range of isocyanates under identical conditions are sparse in the literature, the general principles of chemical reactivity provide a clear hierarchy.
| Isocyanate Class | General Structure | Relative Reactivity with Nucleophiles | Key Features |
| Aryl Sulfonyl Isocyanates (e.g., 4-FBSI) | Ar-SO₂-NCO | Very High | Exceptionally high electrophilicity of the isocyanate carbon due to the potent electron-withdrawing sulfonyl group.[1] |
| Aromatic Isocyanates (e.g., Phenyl Isocyanate) | Ar-NCO | High | The aromatic ring is electron-withdrawing, enhancing reactivity compared to aliphatic isocyanates.[6] |
| Aliphatic Isocyanates (e.g., Cyclohexyl Isocyanate) | R-NCO | Moderate to Low | Alkyl groups are generally electron-donating, reducing the electrophilicity of the isocyanate carbon.[7] |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Amines for HPLC Analysis
This protocol outlines a general procedure for the pre-column derivatization of primary and secondary amines using 4-FBSI for enhanced UV detection in RP-HPLC.
Materials:
-
This compound (4-FBSI)
-
Amine-containing analyte solution
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Aqueous buffer (e.g., 0.1 M sodium borate, pH 9.0)
-
Quenching solution (e.g., a primary amine like butylamine)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a solution of the amine-containing analyte in the aqueous buffer.
-
Reagent Preparation: Prepare a fresh solution of 4-FBSI in the anhydrous aprotic solvent. The concentration will depend on the concentration of the analyte and should be in molar excess.
-
Derivatization Reaction: To the analyte solution, add a molar excess of the 4-FBSI solution. Vortex the mixture immediately. Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes). The optimal reaction time should be determined empirically.
-
Quenching: Add a small amount of the quenching solution to react with any excess 4-FBSI.
-
HPLC Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system.
-
Separation and Detection: Separate the derivatized analyte using a suitable gradient of water and acetonitrile. Monitor the elution of the derivatized amine at a wavelength where the fluorobenzenesulfonyl group absorbs strongly (typically around 254 nm).
Protocol 2: Conceptual Workflow for Protein Labeling with 4-FBSI for ¹⁹F NMR Studies
This protocol describes a conceptual workflow for the covalent labeling of a protein with 4-FBSI to introduce a ¹⁹F NMR probe for structural and functional studies.
Materials:
-
Purified protein with accessible amine groups (N-terminus, lysine side chains) in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.5-8.5). Avoid amine-containing buffers like Tris.
-
This compound (4-FBSI)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) and in the correct buffer.
-
Reagent Preparation: Prepare a stock solution of 4-FBSI in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the 4-FBSI stock solution to the protein solution dropwise while gently stirring. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling while minimizing protein precipitation.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-2 hours.
-
Purification: Remove unreacted 4-FBSI and its hydrolysis byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired final buffer for NMR analysis.
-
Characterization: Confirm the extent of labeling using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the 4-fluorobenzenesulfonyl group) and ¹⁹F NMR to verify the presence of the fluorine label.
-
¹⁹F NMR Analysis: Acquire ¹⁹F NMR spectra of the labeled protein under various conditions (e.g., in the presence and absence of ligands) to study conformational changes and interactions.[3]
Visualizing the Reaction and Workflow
Caption: Reaction of 4-FBSI with an amine nucleophile.
Caption: Workflow for labeling proteins with 4-FBSI.
Conclusion
This compound offers a compelling combination of high reactivity, the formation of stable adducts, and the utility of a ¹⁹F NMR probe. These characteristics make it a superior choice over many conventional isocyanates for a range of applications in drug development and chemical biology, including the derivatization of analytes for sensitive detection and the site-specific labeling of proteins for structural and functional studies. The enhanced electrophilicity imparted by the sulfonyl group ensures efficient reactions, while the fluorine atom provides a unique and powerful tool for in-depth biophysical characterization. As researchers continue to push the boundaries of molecular analysis, the strategic advantages of reagents like 4-FBSI will undoubtedly play an increasingly important role.
References
-
Recent advances in reactions of aryl sulfonyl isocyanates. RSC Publishing. 2017. [Link]
-
chlorosulfonyl isocyanate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Sulfonylurea. Wikipedia. [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. 2020. [Link]
-
Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... PubMed. [Link]
-
Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway | Request PDF. ResearchGate. [Link]
-
Relative reactivity's of various functional groups towards isocyanates. ResearchGate. [Link]
-
Recent advances in reactions of aryl sulfonyl isocyanates. RSC Publishing. [Link]
-
Sulfonylureas. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Perfluorocarbons in Chemical Biology. PubMed - NIH. 2020. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC - NIH. 2020. [Link]
-
Comparative Tolerability of Sulphonylureas in Diabetes Mellitus. PubMed. [Link]
-
Syntheses from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
-
Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. PMC - NIH. [Link]
-
The best protocol for FITC labeling of proteins. ResearchGate. 2013. [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC - NIH. [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. 2025. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances (RSC Publishing). 2024. [Link]
-
4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]
-
Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway. PubMed. [Link]
-
Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoralkenes : Experimental Evidence for both Stepwise. Semantic Scholar. [Link]
-
Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). ResearchGate. [Link]
-
The relative rates of isocyanate reaction against different hydrogen-active compounds. ResearchGate. [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]
-
(PDF) New polyurethanes based on diphenylmethane diisocyanate and 1,4:3,6-dianhydrosorbitol, 1. Model kinetic studies and characterization of the hard segment. ResearchGate. 2025. [Link]
-
Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. ResearchGate. 2025. [Link]
-
Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. ResearchGate. 2025. [Link]
-
Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. NIH. [Link]
-
Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. PMC - NIH. [Link]
-
Phenyl isocyanate is a potent chemical sensitizer. PubMed - NIH. [Link]
-
Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. ResearchGate. 2016. [Link]
-
Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. PubMed. [Link]
-
Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC - NIH. [Link]
-
19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing. [Link]
-
Model studies on protein side chain modification by 4-oxo-2-nonenal. PubMed - NIH. [Link]
-
Introduction to Peptide Synthesis. PMC - NIH. [Link]
-
Characterisation of post-translational modifications in cellular signalling. EMBO. [Link]
-
Benefits of Fast Flow Solid Phase Peptide Synthesis (FF-SPPS) vs traditional batch methods. Vapourtec. 2024. [Link]
-
Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University. [Link]
-
Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. ChemRxiv. 2025. [Link]
-
Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]
-
A chemical probe unravels the reactive proteome of health-associated catechols. RSC. [Link]
-
Characterizing and engineering post-translational modifications with high-throughput cell-free expression. ResearchGate. [Link]
-
Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Wiley Online Library. 2024. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Characterization of 4-Fluorobenzenesulfonyl Isocyanate (4-FBSI) Reaction Products by FT-IR: A Comparative Technical Guide
Executive Summary
4-Fluorobenzenesulfonyl isocyanate (4-FBSI) represents a high-value electrophile in drug discovery and polymer chemistry, primarily used to synthesize sulfonylureas (antidiabetics, herbicides) and sulfonylcarbamates. Unlike standard aryl isocyanates, the presence of the sulfonyl group (
This guide provides a technical framework for characterizing 4-FBSI derivatives using Fourier Transform Infrared Spectroscopy (FT-IR). It compares 4-FBSI against standard alternatives like
Chemical Mechanism & Reactivity Profile
To accurately interpret FT-IR data, one must understand the underlying transformation. 4-FBSI reacts violently with nucleophiles (amines, alcohols) due to the electron-withdrawing nature of the sulfonyl and fluoro groups.
Reaction Pathways[1][2][3][4][5][6][7]
-
With Amines: Forms Sulfonylureas . The N-H proton is highly acidic (
), often leading to salt formation if excess base is present. -
With Alcohols: Forms Sulfonylcarbamates . These are generally less stable than their non-sulfonyl analogs and can decompose at high temperatures.
Graphviz Diagram: Reaction Mechanism
The following diagram illustrates the nucleophilic attack and the resulting functional group transformations detectable by FT-IR.
Figure 1: Reaction pathways of 4-FBSI with amines and alcohols, highlighting the transition from isocyanate to urea/carbamate linkages.[1]
FT-IR Characterization Strategy
The characterization relies on tracking the "death" of the isocyanate peak and the "birth" of the carbonyl/sulfonyl vibrations.
Key Spectral Markers
The 4-fluoro substituent exerts an inductive effect (
| Functional Group | Vibration Mode | Wavenumber ( | Diagnostic Note |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240–2280 | Strong, sharp peak. Complete disappearance confirms reaction completion. |
| Carbonyl (C=O) | Stretching | 1640–1710 | Sulfonylureas: ~1640–1690 (Lower due to conjugation).Sulfonylcarbamates: ~1710–1740. |
| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1340–1380 | Distinct doublet often observed. |
| Sulfonyl (-SO₂-) | Symmetric Stretch | 1140–1180 | Very strong, sharp band. |
| C-F Bond | Aryl-F Stretch | 1200–1250 | Crucial Marker. Distinguishes 4-FBSI products from non-fluorinated contaminants. |
| N-H | Stretching | 3250–3350 | Broad single band for sulfonamides; sharper for ureas. |
Comparative Analysis: 4-FBSI vs. Alternatives
Why choose 4-FBSI? The table below compares it with Phenyl Isocyanate (PI) and
| Feature | 4-FBSI (Target) | PTSI (Analog) | Phenyl Isocyanate (PI) |
| Reactivity | Very High (EWG: -SO₂, -F) | High (EWG: -SO₂, EDG: -CH₃) | Moderate (No -SO₂) |
| Reaction Time | < 10 mins (ambient) | 10–20 mins | 30–60 mins |
| C=O Position | ~1700 | ~1690 | ~1650 |
| Unique IR Tag | C-F (~1230 | C-H Methyl (~2920 | None specific |
| Application | 19F-NMR tracking + IR | General Synthesis | General Synthesis |
Expert Insight: The C-F stretch is the "fingerprint" advantage of 4-FBSI. In complex mixtures where C=O and SO₂ bands might overlap with solvent or substrate signals, the C-F band often remains in a clear window, allowing for semi-quantitative monitoring.
Experimental Protocol: Synthesis & Monitoring
This protocol describes the derivatization of a primary amine (e.g., benzylamine) with 4-FBSI, monitored by FT-IR.
Materials
-
Reagent: this compound (98%).[2]
-
Substrate: Benzylamine (1.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid alcohols to prevent carbamate side-products.
-
Instrument: FT-IR Spectrometer (ATR mode preferred).
Step-by-Step Workflow
-
Baseline Acquisition:
-
Collect background spectrum of the pure solvent and the pure 4-FBSI reagent.
-
Validation: Confirm strong peak at ~2260
for 4-FBSI.
-
-
Reaction Setup:
-
Dissolve benzylamine (10 mmol) in dry DCM (20 mL) under nitrogen atmosphere.
-
Cool to 0°C (ice bath) to control exotherm.
-
-
Addition & Monitoring:
-
Add 4-FBSI (10 mmol) dropwise.
-
T = 0 min: Extract 50 µL aliquot, dry on ATR crystal. Observe NCO peak.
-
T = 15 min: Extract aliquot. The NCO peak should be >95% diminished.
-
-
Workup & Isolation:
-
Precipitate forms (sulfonylureas are often insoluble in DCM).
-
Filter the solid, wash with cold DCM.
-
Dry under vacuum.
-
-
Final Characterization:
-
Analyze the solid product.
-
Success Criteria: Absence of 2260
peak; presence of 1680 (C=O) and 1235 (C-F).
-
Graphviz Diagram: Experimental Workflow
Figure 2: Step-by-step experimental workflow for synthesizing and validating 4-FBSI derivatives.
Troubleshooting & Scientific Integrity
To ensure Trustworthiness and Accuracy (E-E-A-T), consider these common pitfalls:
-
Hydrolysis (The "Wet Solvent" Trap):
-
Peak Overlap:
-
The Sulfonyl (
) and C-F ( ) regions can be crowded. -
Solution: Compare the product spectrum against a "blank" spectrum of the non-fluorinated analog (PTSI product). The band that disappears is the methyl C-H; the band that persists/appears in the 1200-1250 region is C-F.
-
References
-
Centers for Disease Control and Prevention (CDC). (2018). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. Retrieved from [Link]
-
ResearchGate. (2015). FTIR spectra of the isocyanate prepolymer and the resulting samples. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 3895-25-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Isocyanates in Organic Synthesis: Reactivity, Alternatives, and Modern Applications
For researchers, medicinal chemists, and polymer scientists, the isocyanate group (–N=C=O) is a cornerstone of synthetic chemistry. Its unique electrophilicity and versatile reactivity have made it an indispensable tool for constructing a wide array of functional groups, from the urethane linkages that form the backbone of polyurethane polymers to the amine precursors vital in drug development. However, the synthetic landscape is continually evolving, driven by the dual needs for enhanced efficiency and improved safety and sustainability.
This guide provides an in-depth comparative analysis of isocyanates in modern organic synthesis. We will move beyond a simple recitation of reactions to explore the causal relationships behind experimental choices, compare isocyanates to viable alternative reagents for key transformations, and provide the field-proven insights necessary for practical application. Every claim is grounded in authoritative literature, and detailed protocols are provided for benchmark transformations.
The Isocyanate Hub: Understanding the Core Reactivity
The synthetic utility of isocyanates stems from the highly electrophilic carbon atom within the R–N=C=O functional group. This electrophilicity is a result of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, isocyanates readily react with a wide range of nucleophiles in addition-type reactions.[1]
The fundamental reactions include:
-
Reaction with Alcohols: Forms carbamates (urethanes). This is the foundational reaction for the multi-billion dollar polyurethane industry.[2]
-
Reaction with Amines: Forms ureas. This reaction is exceptionally rapid and is crucial in the synthesis of polyureas and various biologically active molecules.
-
Reaction with Water: Initially forms an unstable carbamic acid, which decarboxylates to yield a primary amine and carbon dioxide. This reaction is exploited in the production of polyurethane foams, where the CO₂ acts as a blowing agent.[3]
dot graph "Isocyanate_Core_Reactivity" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Core reactivity of isocyanates with common nucleophiles.
A Tale of Two Isocyanates: Aromatic vs. Aliphatic Reactivity
A critical distinction for any synthetic chemist is the difference in reactivity between aromatic and aliphatic isocyanates. This choice profoundly impacts reaction conditions, catalyst requirements, and the properties of the final product.
-
Aromatic Isocyanates (e.g., Toluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI)): The isocyanate group is directly attached to an aromatic ring. The ring's electron-withdrawing nature enhances the electrophilicity of the isocyanate carbon, making these compounds highly reactive.[4]
-
Aliphatic Isocyanates (e.g., Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI)): The isocyanate group is attached to a saturated carbon atom. Lacking the electronic activation of an aromatic ring, they are significantly less reactive.
This reactivity gap is not trivial; aromatic isocyanates can react with nucleophiles orders of magnitude faster than their aliphatic counterparts.
Quantitative Reactivity Comparison
The difference in reaction rates necessitates different synthetic strategies. Aromatic systems often react rapidly at ambient temperature without a catalyst, whereas aliphatic systems typically require heating and/or potent catalysts, such as dibutyltin dilaurate (DBTDL), to achieve practical reaction times.
| Isocyanate Type | Example | Relative Reactivity with Primary Alcohol (approx.) | Typical Reaction Conditions | Key Product Properties |
| Aromatic | 2,4-Toluene Diisocyanate (TDI) | ~700x higher than aliphatic | Room temp to moderate heat; often catalyst-free | Rigid, strong materials; prone to UV degradation (yellowing) |
| Aliphatic | Hexamethylene Diisocyanate (HDI) | 1 (baseline) | Elevated temperature (e.g., 60-80 °C) and/or catalyst (e.g., DBTDL) required | Flexible, light-stable, weather-resistant materials |
Data synthesized from multiple sources, providing a comparative illustration.
dot graph "Reactivity_Comparison" { rankdir=LR; graph [bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Electronic differences driving reactivity in isocyanates.
Isocyanates as Precursors to Amines: A Comparative Analysis
Isocyanates are key intermediates in several classical name reactions that transform carboxylic acids or their derivatives into primary amines, each with one fewer carbon atom. The Curtius and Hofmann rearrangements are prime examples.[5][6] However, how do these methods stack up against other mainstream amine synthesis strategies like reductive amination?
Isocyanate-Mediated Routes: The Curtius and Hofmann Rearrangements
Both reactions proceed via an isocyanate intermediate, which is then hydrolyzed to the primary amine.
-
Curtius Rearrangement: Involves the thermal decomposition of an acyl azide (RCON₃) to an isocyanate (R-N=C=O) with the loss of N₂ gas. The acyl azide is typically generated from a carboxylic acid derivative.[7] This method is known for its mild conditions and excellent functional group tolerance.[7]
-
Hofmann Rearrangement: A primary amide (RCONH₂) is treated with bromine and a strong base to form an isocyanate intermediate, which is hydrolyzed in situ.[5]
Key Advantage: A significant benefit of these rearrangement-based methods is the clean formation of primary amines, free from the over-alkylation issues that can plague other methods.[7]
Alternative Strategy: Reductive Amination
Reductive amination is a powerful, widely used method that forms a C-N bond by converting a ketone or aldehyde into an amine. The reaction involves the initial formation of an imine or enamine, followed by reduction.[8]
Head-to-Head Comparison: Amine Synthesis Strategies
| Feature | Curtius/Hofmann Rearrangement | Reductive Amination | Gabriel Synthesis |
| Starting Material | Carboxylic Acid Derivative | Aldehyde or Ketone | Alkyl Halide |
| Carbon Chain | Loss of one carbon atom | Same number of carbons | Same number of carbons |
| Selectivity for 1° Amine | Excellent; no over-alkylation | Good with ammonia, but can require careful control | Excellent; specifically for primary amines |
| Functional Group Tolerance | Generally very good (Curtius) | Good, but sensitive to reducible groups (e.g., esters, nitriles) | Good, but sensitive to base-labile groups |
| Stereochemistry | Complete retention at migrating group | Racemization if α-chiral center is formed | Sₙ2 inversion at the halide center |
| Key Reagents/Hazards | Azides (potentially explosive) | Reducing agents (e.g., NaBH₃CN, H₂/catalyst) | Hydrazine (toxic) |
Experimental Protocol: Curtius Rearrangement for Primary Amine Synthesis (One-Pot)
This protocol utilizes diphenylphosphoryl azide (DPPA) to avoid the isolation of potentially explosive acyl azides.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene (0.2–0.5 M).
-
Activation: Add triethylamine (1.1 equiv) to the solution and stir for 10 minutes at room temperature.
-
Azide Formation & Rearrangement: Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise. Heat the reaction mixture to 80–110 °C. Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). The evolution of N₂ gas will be observed.
-
Hydrolysis: Once the rearrangement is complete, cool the mixture to room temperature. Carefully add aqueous HCl (e.g., 2 M) and heat the mixture to reflux to hydrolyze the isocyanate to the amine hydrochloride salt.
-
Workup: After cooling, perform a standard aqueous workup. Basify the aqueous layer with NaOH to liberate the free amine, which can then be extracted with an organic solvent.
Beyond the Isocyanate: Safer and Alternative Reagents
While powerful, the high reactivity and toxicity of isocyanates (particularly volatile monomers) pose significant handling challenges and health risks.[3] This has spurred the development of alternative reagents and "isocyanate-free" methodologies to achieve similar synthetic outcomes.
Alternative 1: Carbamoyl Chlorides and Chloroformates for Urethane/Urea Synthesis
Carbamoyl chlorides (R₂NCOCl) and chloroformates (ROCOCl) are acyl chloride derivatives that can react with alcohols and amines to form urethanes and ureas, respectively. They serve as direct, albeit often less reactive, alternatives to isocyanates.
Comparative Analysis:
| Reagent | Isocyanate (R-NCO) | Carbamoyl Chloride (R₂NCOCl) | Chloroformate (ROCOCl) |
| Target Product | Ureas, Urethanes | Ureas, Urethanes | Urethanes, Carbonates |
| Reactivity | Very High | Moderate | Moderate to Low |
| Byproduct | None (addition reaction) | HCl (requires base scavenger) | HCl (requires base scavenger) |
| Handling/Safety | Toxic, moisture-sensitive | Corrosive, moisture-sensitive | Corrosive, moisture-sensitive |
| Typical Use Case | Rapid, atom-economical synthesis | When the corresponding isocyanate is unstable or unavailable | Stepwise synthesis where controlled reactivity is needed |
Alternative 2: 1,1'-Carbonyldiimidazole (CDI) for Urea Synthesis
CDI is a solid, stable, and safer alternative to phosgene for activating amines towards urea formation. It functions as an "isocyanate equivalent."[9] The reaction proceeds in two stages: the first amine reacts with CDI to form a carbamoylimidazole intermediate, which then reacts with a second amine to form the urea.[10]
dot graph "CDI_Mechanism" { graph [rankdir=LR, splines=line, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for unsymmetrical urea synthesis using CDI.
Experimental Protocol: Unsymmetrical Urea Synthesis via CDI
-
Activation: In a flame-dried flask under nitrogen, dissolve the first primary amine (1.0 equiv) in an anhydrous solvent like THF or CH₂Cl₂. Cool the solution to 0 °C.
-
Intermediate Formation: Add a solution of CDI (1.05 equiv) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the carbamoylimidazole is complete (can be monitored by TLC).
-
Urea Formation: Add the second amine (1.0 equiv) to the reaction mixture. Stir at room temperature until the reaction is complete (typically 2-16 hours).
-
Workup: Quench the reaction with water. Perform a standard liquid-liquid extraction. The organic layer is then washed, dried, and concentrated. The product can be purified by recrystallization or column chromatography.[10]
Alternative 3: The Rise of Non-Isocyanate Polyurethanes (NIPUs)
The most significant push away from isocyanates is in polymer chemistry, leading to the development of Non-Isocyanate Polyurethanes (NIPUs). The most common route involves the reaction of cyclic carbonates with amines. This pathway avoids toxic isocyanate and phosgene precursors entirely.[11] The resulting polymers, also called polyhydroxyurethanes (PHUs), contain hydroxyl groups along the polymer backbone, which can enhance properties like hydrophilicity and adhesion.[12]
Performance Snapshot: PU vs. NIPU
While NIPU technology is rapidly advancing, there are still performance trade-offs compared to traditional isocyanate-based polyurethanes.
| Property | Conventional PU (Isocyanate-based) | Non-Isocyanate PU (NIPU) | Rationale for Difference |
| Tensile Strength | Generally higher | Often lower, but improving | Lower molecular weights and broader dispersity in some NIPU systems.[12] |
| Thermal Stability | Good, but can form heat-sensitive biuret/allophanate crosslinks | Often higher | Absence of biuret/allophanate groups and presence of H-bonding hydroxyls.[13] |
| Chemical Resistance | Excellent and tunable | Good, often with improved hydrolytic stability | Presence of pendant hydroxyl groups can enhance resistance to hydrolysis. |
| Reaction Rate | Very fast, especially with aromatics | Slower, often requiring heat | The ring-opening of cyclic carbonates is generally slower than the addition to isocyanates. |
| Sustainability | Primarily petroleum-based, uses toxic precursors | Can be derived from bio-based feedstocks (e.g., CO₂, epoxidized oils); safer route.[2] |
This table represents general trends; specific properties are highly dependent on the exact monomers and synthesis conditions used.[14][15][16]
Isocyanates in Multicomponent Reactions (MCRs)
While isocyanide-based MCRs like the Ugi and Passerini reactions are more famous, isocyanates are also valuable electrophilic components in their own right for the rapid construction of molecular complexity.[1] These reactions leverage the isocyanate's reactivity to trap intermediates or participate in cascade sequences, often leading to diverse heterocyclic scaffolds.
For example, isocyanates can react with a nucleophile and an alkene in a three-component reaction, such as in the synthesis of various substituted lactams and other heterocycles, showcasing their utility in building complex molecular architectures in a single step. The ability of isocyanates to participate in 3-, 4-, and 5-component reactions makes them a powerful tool for generating libraries of structurally diverse and biologically relevant molecules.[1]
Conclusion: A Strategic Choice
Isocyanates remain a powerful and highly efficient class of reagents in the synthetic chemist's toolbox. Their high reactivity, particularly that of aromatic isocyanates, allows for rapid and atom-economical bond formation. However, this utility must be weighed against their significant health and safety risks.
The decision to use an isocyanate versus an alternative should be a strategic one, guided by the specific requirements of the synthesis:
-
For high-volume polymer production where performance is paramount, traditional diisocyanates are still dominant, though the rapid maturation of NIPU technology presents a compelling sustainable alternative.
-
For the synthesis of primary amines , the Curtius rearrangement offers a mild and clean alternative to methods like reductive amination, especially when dealing with sensitive functional groups or when stereochemical retention is critical.
-
For the laboratory-scale synthesis of unsymmetrical ureas , isocyanate-free methods using reagents like CDI offer a much safer and more convenient workflow compared to handling monomeric isocyanates.
By understanding the fundamental reactivity, appreciating the nuanced differences between isocyanate classes, and being aware of the growing arsenal of viable alternatives, researchers can make more informed, efficient, and safer choices in their synthetic endeavors.
References
- Morsi, M. A., & Mohamed, S. A. (2017). A comparative study of new linear and hyperbranched polyurethanes built up from a synthesized isocyanate-terminated polyester/urethane. Journal of Applied Polymer Science, 134(36).
- Functionalization Strategies of Non-Isocyanate Polyurethanes (NIPUs): A Systematic Review of Mechanical and Biological Advances. (2023). MDPI.
- Comparison of conventional PU and non isocyanate PU. (n.d.).
- Comparison of thermal properties according to the functionalization of the NIPUs, (a) Thermal stability and (b) glass transition temperature. (n.d.).
- Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., & Batey, R. A. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329–11349.
- Ubaghs, L. (2005). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Aachen University.
- Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- Synthesis and characterization of polyurethane and its nanocomposite adhesive derived from biobased isocyanate and polyol. (2021).
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(3), 3561–3570.
- Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1–20.
- Takeuchi, K., Matsumoto, K., Fukaya, N., Osakada, K., Sato, K., & Choi, J.-C. (2022). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions, 51(41), 15633–15643.
- Functionalization Strategies of Non-Isocyanate Polyurethanes (NIPUs): A Systematic Review of Mechanical and Biological Advances. (2023). MDPI.
- Synthesis and Characterization of Bio-Based Polyurethane Polymers. (2018). American Journal of Applied Sciences, 15(11), 746–757.
- 24.6 Synthesis of Amines. (2023, September 20). OpenStax.
- Dömling, A. (2021). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 121(15), 9217–9282.
- A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022). Journal of Biomolecular Structure & Dynamics, 41(19), 9784–9794.
- 1,1'-carbonyldiimidazole. (n.d.). Organic Syntheses.
- Syntheses of Amines II: Hofmann and Curtius Rearrangements. (2023, March 7). YouTube.
- Process for the production of N,N-carbonyl diimidazole. (2002).
- Introduction to Polyurethane Chemistry. (2021). ACS Symposium Series, 1–22.
- An alternative pathway for the synthesis of isocyanato- and urea-functionalised metal-organic frameworks. (2013).
- Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
- Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. (n.d.).
- Medicinal Chemistry of Isocyanides. (2021). Chemical Reviews, 121(15), 9345–9393.
- Graillot, A., & Chatard, C. (2024, October 4). Non-isocyanate polyurethane (NiPU). Specific Polymers.
- Synthesis of mono-and N,N-disubstituted ureas. (2003). ARKIVOC, 2003(8), 8–14.
- Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.
- Ghosh, A. K., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(14), 2410–2428.
- Non-Isocyanate Polyurethanes (NIPU): An Introduction. (2025). ACS Symposium Series.
- 1,1'-Carbonyldiimidazole:Application and Prepar
- Tucker, W. B. (2024). Amines. In Organic Chemistry. CRC Press.
- Recent advances in reactions of aryl sulfonyl isocyanates. (2017). Organic & Biomolecular Chemistry, 15(8), 1753–1761.
- Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal.
- 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. (2018, September 21). YouTube.
- Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs). (2025). Polymers, 17(10), 2093.
- Trends in non-isocyanate polyurethane (NIPU) development. (2021).
- WO/2005/095355 PROCESS FOR PRODUCING N,N'-CARBONYLDIIMIDAZOLE. (2005).
- Polyurethane -Synthesis, properties and application- Module-3 and series-2. (2022, March 15). YouTube.
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
- Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Synlett, 34(14), 1493–1496.
- Isocyanates and Isothiocyan
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Non-isocyanate polyurethane (NiPU) [specificpolymers.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Comparison Guide: 4-Fluorobenzenesulfonyl Isocyanate (4-FBS) Adducts
Executive Summary: The Fluorine Advantage
In the structural elucidation of complex pharmaceutical intermediates, 4-Fluorobenzenesulfonyl isocyanate (4-FBS) serves as a high-fidelity derivatizing agent. While traditional reagents like Phenyl Isocyanate or p-Toluenesulfonyl Isocyanate (PTSI) rely on crowded
This guide objectively compares 4-FBS against standard alternatives, providing spectroscopic data, mechanistic insights, and validated protocols for the derivatization of alcohols and amines.
Key Performance Indicators (KPIs)
-
Spectral Clarity:
signal isolation eliminates overlapping metabolite peaks common in NMR. -
Reactivity: The sulfonyl electron-withdrawing group (EWG) enhances electrophilicity, driving reaction rates 10–50x faster than aryl isocyanates.
-
Versatility: Suitable for both alcohol (carbamate formation) and amine (urea formation) quantification.[1]
Mechanistic Principles
The superior reactivity of 4-FBS stems from the sulfonyl group (
Reaction Pathway Analysis
Figure 1: Mechanism of sulfonyl carbamate formation. The sulfonyl group stabilizes the developing negative charge on the nitrogen atom during the transition state, significantly lowering the activation energy compared to phenyl isocyanate.
Comparative Analysis: 4-FBS vs. Alternatives
The following table contrasts 4-FBS with its primary competitors: Phenyl Isocyanate (PIC) and p-Toluenesulfonyl Isocyanate (PTSI).
| Feature | 4-FBS (this compound) | PTSI (p-Toluenesulfonyl Isocyanate) | PIC (Phenyl Isocyanate) |
| Primary Utility | Water Scavenging & | Chiral Derivatization (if substituted) | |
| Reactivity | High (Reaction < 5 min) | High (Reaction < 5 min) | Moderate/Low (Requires heat/catalyst) |
| NMR Detection | |||
| Signal Region | Overlaps with aliphatic regions | Overlaps with aromatic metabolites | |
| Moisture Sensitivity | High (Requires anhydrous handling) | High (Used as water scavenger) | Moderate |
| Stability of Adduct | Acidic proton on Nitrogen ( | Acidic proton on Nitrogen ( | Neutral/Stable Urea/Carbamate |
Technical Insight: The adducts of sulfonyl isocyanates (both 4-FBS and PTSI) possess an acidic proton on the nitrogen atom (
Spectroscopic Characterization Data
A. NMR Spectroscopy
The defining feature of 4-FBS adducts is the fluorine signal. Unlike
-
Chemical Shift (
): Typically -105.0 to -110.0 ppm (relative to ). -
Multiplicity:
-
Singlet (s): Often observed if proton decoupling is applied (
). -
Multiplet (m): Complex splitting patterns may arise from
and coupling to the aromatic protons if not decoupled.
-
-
Quantification: Integration of this peak against an internal standard (e.g.,
-trifluorotoluene at -63 ppm) yields precise molar ratios.
B. Infrared (IR) Spectroscopy
IR is the primary tool for monitoring reaction completion.
-
Reagent (4-FBS): Strong, sharp absorption at 2240 cm
(Isocyanate stretch). -
Product (Adduct):
-
Disappearance: Complete loss of the 2240 cm
band. -
Appearance: New Carbonyl (
) stretch at 1740–1760 cm (Sulfonyl Carbamate) or 1700–1720 cm (Sulfonyl Urea). -
Sulfonyl Bands: Characteristic asymmetric/symmetric
stretches at 1360 cm and 1170 cm .
-
C. Mass Spectrometry (MS)
-
Ionization: ESI (Negative Mode) is often preferred due to the acidic N-H proton.
-
Fragmentation: Loss of the sulfonyl isocyanate moiety or cleavage at the carbamate linkage is common.
Experimental Protocol: High-Fidelity Derivatization
Safety Warning: Isocyanates are sensitizers and lachrymators. Handle in a fume hood. 4-FBS reacts violently with water.
Reagents
-
Substrate: Alcohol or Amine (dried).
-
Reagent: this compound (1.1 - 1.5 equivalents).
-
Solvent: Anhydrous Acetonitrile (
) or Chloroform ( ). -
NMR Standard:
-trifluorotoluene (optional for qNMR).
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for NMR analysis.
Detailed Procedure
-
Drying: Ensure the sample is strictly anhydrous. Water will react with 4-FBS to form the sulfonamide and
, consuming the reagent. -
Dissolution: Dissolve 10-50 mg of the substrate in 0.6 mL of deuterated solvent (CDCl
or MeCN-d ) in an NMR tube or small vial. -
Addition: Add 4-FBS (approx. 1.2 equivalents based on estimated functional groups).
-
Note: For hindered alcohols, a catalyst is rarely needed due to the high reactivity of the sulfonyl isocyanate, but a trace of DMAP can be added if reaction is sluggish (>10 min).
-
-
Reaction: Shake the tube. Reaction is typically complete within 2–5 minutes at room temperature.
-
Verification: If performing qNMR, ensure the isocyanate peak (if monitoring by IR) has not completely disappeared (indicating excess reagent) or has disappeared (indicating excess substrate). For qNMR, excess reagent is preferred; its signal will be distinct from the adduct.
-
Acquisition: Run
NMR (sweep width typically -200 to 0 ppm).
Applications in Drug Discovery[5]
-
Hydroxyl Number Determination: Quickly quantify total -OH content in polymers or complex mixtures without interference from the hydrocarbon backbone.
-
Impurity Profiling: Tag trace nucleophilic impurities in drug substances. The high sensitivity of
NMR allows detection limits far lower than standard NMR. -
Reaction Monitoring: Track the consumption of amine or alcohol starting materials in real-time by monitoring the shift from Reagent Isocyanate signal to Product Carbamate signal.
References
- Ulrich, H. "Chemistry and Technology of Isocyanates." Wiley, 1996.
-
19F NMR Chemical Shift Data
-
Alfa Chemistry. "19F NMR Chemical Shift Table." (General reference for Fluorine shifts on aromatic rings: -100 to -120 ppm).
-
-
Derivatization Protocols (Analogous PTSI Methods)
-
VanDeMark Chemical.[2] "p-Toluenesulfonyl Isocyanate (PTSI) Technical Bulletin." (Standard protocols for handling moisture-sensitive sulfonyl isocyanates).
-
-
Fluorine Tagging in Protein/Metabolite Analysis
-
Isocyanate Reactivity & IR Data
-
ChemicalBook. "p-Toluenesulfonyl Isocyanate Properties and Reactivity."[2] (Confirming IR bands for N=C=O at 2240 cm-1).
-
Sources
Safety Operating Guide
4-Fluorobenzenesulfonyl isocyanate proper disposal procedures
Executive Safety Directive
STOP AND READ: 4-Fluorobenzenesulfonyl isocyanate (CAS: 3895-25-8) is not a standard isocyanate. It belongs to the class of sulfonyl isocyanates, which are significantly more electrophilic and reactive than their alkyl or aryl counterparts (e.g., phenyl isocyanate).
Immediate Hazards:
-
Violent Hydrolysis: Contact with water releases Carbon Dioxide (
) gas explosively and generates sulfonamides. In a closed container, this will cause rupture or explosion.[1] -
Lachrymator: Vapors are extremely irritating to eyes and mucous membranes.
-
Corrosive: Causes severe skin burns and eye damage.
The "Standard" Mistake: Do NOT attempt to neutralize this compound by simply dumping it into a bucket of aqueous sodium carbonate. The gas evolution will be too rapid to control. You must follow the Alcohol Quench Protocol detailed below.
Technical Rationale: The "Why" Behind the Protocol
To handle this chemical safely, you must understand its unique reactivity.
The Sulfonyl Effect:
The sulfonyl group (
-
Result: It reacts with nucleophiles (water, alcohols, amines) much faster than standard isocyanates.
The Reaction Pathways:
-
The Dangerous Path (Water Hydrolysis):
-
The Safer Path (Alcoholysis):
-
Benefit: This reaction forms a stable sulfonyl carbamate (urethane). It is exothermic, but releases NO gas . This is the method we will use to "kill" the reactivity before disposal.
-
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 3895-25-8 |
| Molecular Formula | |
| Boiling Point | ~80°C at 0.075 mmHg (Vacuum distillation) |
| Appearance | Colorless to light yellow liquid |
| Key Hazards | Water Reactive, Corrosive (H314), Respiratory Sensitizer (H334) |
Standard Operating Procedure (SOP): The Alcohol Quench
Objective: Convert the reactive isocyanate into a stable carbamate derivative prior to aqueous disposal.
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Toluene (dry).
-
Quenching Agent: Isopropyl Alcohol (IPA) or Ethanol (95%).
-
Neutralizer: 5-10% Aqueous Sodium Carbonate (
). -
Cooling: Ice/Water bath.
Step-by-Step Protocol
-
PPE & Setup:
-
Wear butyl rubber or thick nitrile gloves, chemical splash goggles, and a lab coat.
-
Work strictly in a fume hood. The lachrymatory vapors are potent.[3]
-
-
Dilution (The Heat Sink):
-
If the material is neat (undiluted), dissolve it in an inert solvent (DCM or Toluene) at a ratio of roughly 1:5 (1 part isocyanate to 5 parts solvent).
-
Why: This solvent acts as a heat sink to absorb the energy released during the quench.
-
-
Thermal Control:
-
Place the vessel containing the diluted isocyanate into an ice bath. Allow it to cool to <10°C.
-
-
The Alcohol Quench (Primary Deactivation):
-
Slowly add Isopropyl Alcohol (IPA) or Ethanol in excess (approx. 2 molar equivalents).
-
Add dropwise. Monitor the temperature.
-
Observation: You will see heat generation (exotherm) but no bubbles . This confirms you are forming the stable carbamate.
-
Stir for 30–60 minutes.
-
-
Aqueous Neutralization (Secondary Cleanup):
-
Once the exotherm has subsided and the mixture is at room temperature, slowly add the 5-10% Sodium Carbonate solution.
-
Why: This neutralizes any trace acids (HF or Sulfonic acids) that may have formed from moisture contamination.
-
Note: At this stage, gas evolution (
) should be minimal or non-existent if Step 4 was successful.
-
-
Final Disposal:
-
The resulting mixture now contains a stable organic carbamate, solvent, and aqueous salts.
-
Separate the layers if necessary or dispose of the entire mixture as Halogenated Organic Waste .
-
Label: "Contains Deactivated Sulfonyl Isocyanate (Carbamate derivatives)."
-
Workflow Visualization
The following diagram illustrates the critical decision path for safe disposal.
Caption: Operational workflow contrasting the dangerous direct-water hydrolysis against the recommended alcohol-quench protocol.
Emergency Response
-
Spill (Inside Hood): Cover with dry sand or an absorbent pad. Do not use water.[2] Scoop into a container and treat with the Alcohol Quench solution (IPA) in a well-ventilated area.
-
Spill (Outside Hood): Evacuate the area. The lachrymatory effect will make the room uninhabitable without full-face respiratory protection.
-
Skin Contact: Wipe off excess chemical with a dry cloth before rinsing. Then rinse with copious water for 15 minutes. (Immediate water contact on skin causes a thermal burn from the reaction heat + chemical burn).
References
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling 4-Fluorobenzenesulfonyl isocyanate
Part 1: Executive Safety Assessment
4-Fluorobenzenesulfonyl isocyanate (CAS 1195-45-5) is a highly electrophilic "sulfonyl isocyanate" derivative. Unlike standard alkyl isocyanates, the sulfonyl group (
Critical Hazards (GHS Classifications):
-
Water Reactive: Reacts explosively with moisture to release
and corrosive acids (HF, derivatives). -
Respiratory Sensitizer (Cat 1): Inhalation can cause irreversible asthma-like symptoms and anaphylactic shock.
-
Skin Corrosion (Cat 1B): Causes immediate, severe chemical burns.
-
Lachrymator: Vapors induce severe eye irritation and tearing.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards based on operational scale.
| PPE Category | Standard Operation (< 5g) | Scale-Up / High Hazard (> 5g or Spill) | Technical Justification |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate / Barrier: Silver Shield® or 4H® Liner+ Outer Nitrile (for dexterity) | Nitrile provides splash protection only. Sulfonyl isocyanates can permeate thin nitrile in <5 mins. Laminate film offers >480 min breakthrough time. |
| Eye/Face | Chemical Splash Goggles (Tight-fitting) | Full-Face Respirator OR Goggles + Face Shield | Vapors are lachrymatory. Standard safety glasses allow vapor entry from the sides, causing severe eye damage. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Powered Air-Purifying Respirator (PAPR) with ABEK/P3 Cartridges | If fume hood containment is breached or during spill cleanup, air-purifying respirators are mandatory due to low odor threshold and high toxicity. |
| Body | Flame-Resistant (FR) Lab Coat (Buttoned) | Chemical-Resistant Apron (Tychem® or PVC) + Sleeve Covers | Cotton lab coats absorb liquids, keeping the corrosive chemical against the skin. Impervious aprons prevent this "wicking" effect. |
Part 3: Operational Handling Protocol
Pre-Operational Engineering Controls
-
Moisture Control: All glassware must be flame-dried or oven-dried (
) and purged with Argon/Nitrogen. -
Containment: Work exclusively within a certified chemical fume hood. Place a secondary containment tray (polypropylene) under the reaction setup to catch potential leaks.
Weighing and Transfer (The "Closed-System" Rule)
-
Avoid Open Weighing: Do not weigh this chemical in an open balance outside the hood.
-
Syringe Transfer: For liquids, use a gas-tight glass syringe with a Teflon-tipped plunger.
-
Insert a needle through a septum into the reagent bottle (under inert gas).
-
Withdraw the required volume.
-
Transfer directly into the reaction flask through a septum.
-
-
Solid/Viscous Handling: If the material has solidified (mp ~33-38°C), gently warm the container in a water bath (<40°C) before opening to melt it. Ensure the exterior is bone-dry before opening.[1]
Quenching & Neutralization (Controlled Destruction)
WARNING: Never add water directly to the neat chemical. The reaction generates massive heat and
Safe Quench Protocol:
-
Dilute: Dissolve the residual material in an inert solvent (Dichloromethane or Toluene).
-
Alcoholysis (Preferred): Slowly add Isopropanol (IPA) or Methanol to the stirred solution.
-
Final Wash: Once the exotherm subsides, the solution can be treated with aqueous sodium carbonate to neutralize acidic byproducts.
Part 4: Emergency Response & Disposal Logic
Spill Response Workflow
-
Minor Spill (< 5 mL): Cover with dry vermiculite/sand. Scoop into a wide-mouth jar. Do NOT seal tight (allow off-gassing).[1][3][5] Place in hood.
-
Major Spill (> 5 mL): Evacuate area. Contact EHS. Do not attempt cleanup without SCBA or Air-Fed hood suit.
Waste Disposal
-
Labeling: Clearly label waste as "Sulfonyl Isocyanate - Quenched with Alcohol."
-
Segregation: Do not mix with aqueous waste streams until fully quenched.
-
Container: Use vented caps to prevent pressure buildup from slow hydrolysis.
Part 5: Visualizations
Figure 1: PPE Selection Logic
This decision tree guides the user to the correct PPE based on the activity risk level.
Caption: Decision logic for selecting appropriate Personal Protective Equipment based on operational scale and hazard type.
Figure 2: Safe Quenching Workflow
This diagram illustrates the chemical logic for neutralizing the hazard without causing an explosion.
Caption: Step-by-step chemical quenching protocol to prevent violent water reactions.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound. MilliporeSigma. Link
-
Thermo Fisher Scientific. (2023). Handling and Safety of Sulfonyl Isocyanates. Fisher Scientific Safety Resources. Link
-
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed.). Ansell Occupational Healthcare. Link
-
National Oceanic and Atmospheric Administration (NOAA). (2023). CAMEO Chemicals: Isocyanate Solution, N.O.S.[7] Hazards. Link
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Link
Sources
- 1. actsafe.ca [actsafe.ca]
- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]
- 3. fsi.co [fsi.co]
- 4. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Isocyanates – A family of chemicals [tc.canada.ca]
- 9. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
